molecular formula C7H14O2 B12947354 (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol

(R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol

Cat. No.: B12947354
M. Wt: 130.18 g/mol
InChI Key: XJBHWDKRZXYEDL-SSDOTTSWSA-N
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Description

(R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol is a chiral organic compound that serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. With the molecular formula C7H14O2, this enantiomerically pure compound features a tetrahydropyran (THP) ring, a common structural motif and protecting group in complex molecule synthesis . The chiral center adjacent to the ethanol group makes it a versatile precursor for the synthesis of stereochemically defined molecules. Researchers utilize this and related THP-containing compounds in various applications, including the synthesis of functionalized pyrroles for electrochemical deposition and the development of novel polymeric materials . These materials are investigated for use in advanced applications such as conductive polymers, sensor technology, and energy storage devices like lithium-ion batteries . As a high-value chiral synthon, it is essential for exploring structure-activity relationships in medicinal chemistry and for the development of asymmetric synthesis methodologies. This product is intended for research and development purposes only. It is not approved for use in human or veterinary diagnosis, therapy, or any other form of consumer application. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

2-[(2R)-oxan-2-yl]ethanol

InChI

InChI=1S/C7H14O2/c8-5-4-7-3-1-2-6-9-7/h7-8H,1-6H2/t7-/m1/s1

InChI Key

XJBHWDKRZXYEDL-SSDOTTSWSA-N

Isomeric SMILES

C1CCO[C@H](C1)CCO

Canonical SMILES

C1CCOC(C1)CCO

Origin of Product

United States

Foundational & Exploratory

(R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol: A Chiral Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Tetrahydropyrans

The tetrahydropyran (THP) moiety is a prevalent structural motif in a vast array of natural products and pharmacologically active compounds. Its saturated, six-membered oxygen-containing ring imparts favorable physicochemical properties, including improved solubility and metabolic stability, making it a valuable scaffold in drug discovery.[1] When a stereocenter is introduced, as in (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol, the molecule becomes a chiral building block, a fundamental component in the stereoselective synthesis of complex molecular architectures.[2] The precise three-dimensional arrangement of atoms in a chiral molecule is critical for its biological activity, as it dictates the interaction with chiral biological targets such as enzymes and receptors.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol, a versatile building block for the synthesis of innovative therapeutics.

Physicochemical Properties

PropertyValue (for racemic mixture)Source
Molecular Formula C7H14O2[3]
Molecular Weight 130.185 g/mol [3]
Boiling Point 234.5 °C at 760 mmHg[3]
Density 0.981 g/cm³[3]
Flash Point 101.4 °C[3]
LogP 0.93790[3]
Refractive Index 1.448[3]
Appearance Colorless liquid (presumed)
Solubility Expected to be soluble in a range of organic solvents.
Optical Rotation [α]D Expected to have a specific, non-zero value for the (R)-enantiomer. This is a critical parameter for confirming enantiomeric purity.

Synthesis of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol

The enantioselective synthesis of chiral tetrahydropyrans is a well-established field in organic chemistry, with several strategies available to access specific stereoisomers. The synthesis of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol can be approached through various methods, including the use of chiral catalysts or starting from the chiral pool.

Conceptual Asymmetric Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Key Transformation cluster_intermediate Intermediate cluster_final Final Product Prochiral_Substrate Prochiral Substrate (e.g., unsaturated aldehyde/ketone) Asymmetric_Cyclization Asymmetric Cyclization (e.g., oxa-Michael addition) Prochiral_Substrate->Asymmetric_Cyclization Chiral_Catalyst Chiral Catalyst (e.g., organocatalyst, metal complex) Chiral_Catalyst->Asymmetric_Cyclization Chiral_THP_Intermediate Chiral Tetrahydropyran Intermediate Asymmetric_Cyclization->Chiral_THP_Intermediate Final_Product (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol Chiral_THP_Intermediate->Final_Product Functional Group Manipulation

Caption: Conceptual workflow for the asymmetric synthesis of the target molecule.

Representative Experimental Protocol: Asymmetric Oxa-Michael Addition

This protocol is a generalized procedure based on established methods for the enantioselective synthesis of substituted tetrahydropyrans.[4]

Step 1: Preparation of the α,β-Unsaturated Ester

  • To a solution of a suitable aldehyde in an appropriate solvent (e.g., dichloromethane), add a phosphorane reagent (e.g., (Carbethoxymethylene)triphenylphosphorane).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Purify the crude product by column chromatography to yield the α,β-unsaturated ester.

Step 2: Asymmetric Oxa-Michael Addition

  • To a solution of the α,β-unsaturated ester and a suitable alcohol (e.g., 3-buten-1-ol) in an inert solvent (e.g., toluene), add a chiral catalyst (e.g., a chiral phosphoric acid).

  • Stir the reaction at the appropriate temperature until the starting material is consumed.

  • Quench the reaction and purify the resulting chiral tetrahydropyran ester by column chromatography.

Step 3: Reduction to the Alcohol

  • To a solution of the chiral tetrahydropyran ester in an ethereal solvent (e.g., THF), add a reducing agent (e.g., lithium aluminum hydride) at 0 °C.

  • Stir the reaction until complete reduction of the ester.

  • Carefully quench the reaction with water and an aqueous base.

  • Extract the product with an organic solvent and purify by column chromatography to afford (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol.

Causality behind Experimental Choices:

  • Chiral Catalyst: The choice of a chiral catalyst is paramount for inducing enantioselectivity in the key cyclization step. Chiral phosphoric acids are often effective in promoting asymmetric oxa-Michael additions by creating a chiral environment around the reactants.

  • Reducing Agent: Lithium aluminum hydride is a powerful reducing agent capable of converting the ester to the primary alcohol in the final step. The choice of a suitable reducing agent is crucial for achieving high yields without affecting the stereocenter.

Reactivity and Synthetic Applications

(R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol is a valuable intermediate for the synthesis of more complex molecules. The primary alcohol functionality can be readily transformed into a variety of other functional groups.

Key Reactions of the Hydroxyl Group

G Start (R)-2-(THP)-CH2CH2OH Oxidation Oxidation Start->Oxidation e.g., PCC, DMP Esterification Esterification Start->Esterification e.g., Acyl chloride, Acid anhydride Etherification Etherification Start->Etherification e.g., NaH, Alkyl halide Halogenation Halogenation Start->Halogenation e.g., SOCl2, PBr3 Aldehyde Aldehyde/Carboxylic Acid Oxidation->Aldehyde Ester Ester Esterification->Ester Ether Ether Etherification->Ether Halide Alkyl Halide Halogenation->Halide

Caption: Common transformations of the primary alcohol functionality.

The chirality of the molecule makes it a particularly useful building block for the synthesis of natural products and active pharmaceutical ingredients where stereochemistry is critical for biological function.

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol, with particular emphasis on confirming the enantiomeric excess.

Expected Spectroscopic Data
TechniqueExpected Features
¹H NMR Complex multiplets for the tetrahydropyran ring protons. A triplet corresponding to the -CH₂OH protons. A multiplet for the -CH₂- group adjacent to the ring. A broad singlet for the -OH proton.
¹³C NMR Six distinct signals for the carbon atoms of the tetrahydropyran ring. A signal for the -CH₂- group of the side chain and a signal for the -CH₂OH carbon.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. C-H stretching bands around 2850-3000 cm⁻¹. A strong C-O stretching band around 1050-1150 cm⁻¹.
Mass Spectrometry (EI) The molecular ion peak (M⁺) at m/z 130. A prominent peak corresponding to the loss of the ethanol side chain or water.

Note: The exact chemical shifts and fragmentation patterns would need to be determined experimentally for the pure (R)-enantiomer.

Chiral Analysis

Confirmation of the enantiomeric purity is typically achieved using chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC):

  • Principle: The enantiomers are separated on a chiral stationary phase. The two enantiomers will have different retention times, allowing for their quantification.

  • Methodology:

    • Select a suitable chiral column (e.g., based on cyclodextrin or other chiral selectors).

    • Develop a mobile phase (for HPLC) or temperature program (for GC) that provides baseline separation of the two enantiomers.

    • Inject a sample of the synthesized (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol and a racemic standard for comparison.

    • Calculate the enantiomeric excess (ee) based on the peak areas of the two enantiomers.

Conclusion

(R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol is a valuable chiral building block with significant potential in the synthesis of complex, biologically active molecules. Its tetrahydropyran core provides desirable physicochemical properties, while the chiral center allows for precise stereochemical control in subsequent synthetic transformations. This guide has provided an overview of its chemical properties, synthetic strategies, and analytical characterization, offering a foundation for its application in research and drug development. Further experimental investigation to fully characterize the pure (R)-enantiomer will be crucial for its widespread adoption in stereoselective synthesis.

References

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  • Tanner, D., & Groth, T. (2000). A Versatile Stereocontrolled Approach to Chiral Tetrahydrofuran and Tetrahydropyran Derivatives via Sequential Asymmetric Horner−Wadsworth−Emmons Desymmetrization and Palladium-Catalyzed Intramolecular Allylic Substitution. Organic Letters, 2(17), 2611–2614. [Link]

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  • Milosavljević, S., Simijonović, D., Tasić, I., Petrović, Z., & Stojanović, G. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules (Basel, Switzerland), 27(21), 7179. [Link]

  • Google Patents. CN111995566B - Synthesis method of 2-hydroxyethyl pyridine.

Sources

Spectroscopic Data of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Structure and its Spectroscopic Implications

(R)-2-(tetrahydro-2H-pyran-2-yl)ethan-1-ol is a chiral molecule featuring a primary alcohol and a tetrahydropyran (THP) ether functional group. The presence of a stereocenter at the 2-position of the pyran ring and the various types of protons and carbons in different chemical environments give rise to a rich and informative spectroscopic signature. Understanding the interplay between the molecular structure and the expected spectroscopic output is fundamental to its characterization.

Figure 1: Structure of (R)-2-(tetrahydro-2H-pyran-2-yl)ethan-1-ol with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the connectivity of a molecule by probing the chemical environment of hydrogen atoms. The spectrum of (R)-2-(tetrahydro-2H-pyran-2-yl)ethan-1-ol is expected to show distinct signals for the protons on the tetrahydropyran ring, the ethanolic side chain, and the hydroxyl group.

Representative ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for (R)-2-(tetrahydro-2H-pyran-2-yl)ethan-1-ol in a standard deuterated solvent like CDCl₃. These values are extrapolated from data for similar structures and general NMR principles.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-23.40 - 3.55m-1H
H-6 (ax)3.95 - 4.10m-1H
H-6 (eq)3.35 - 3.50m-1H
H-1'a, H-1'b1.60 - 1.85m-2H
H-2'a, H-2'b3.65 - 3.80m-2H
H-3, H-4, H-51.30 - 1.70m-6H
OH1.5 - 4.0 (variable)br s-1H

Note: The chemical shift of the hydroxyl proton (OH) is highly dependent on concentration, temperature, and solvent due to hydrogen bonding and exchange.[1]

Experimental Protocol for ¹H NMR Spectroscopy

A robust protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). prep2 Filter the solution into a clean, dry NMR tube. prep1->prep2 acq1 Insert the sample into the NMR spectrometer. prep2->acq1 acq2 Lock onto the deuterium signal of the solvent and shim the magnetic field. acq1->acq2 acq3 Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 32 scans, 45° pulse). acq2->acq3 proc1 Apply Fourier transform to the FID. acq3->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Integrate the signals and reference the spectrum (e.g., to TMS at 0.00 ppm). proc2->proc3

Figure 2: Workflow for acquiring a ¹H NMR spectrum.

Causality in Experimental Choices:

  • Deuterated Solvent: Using a deuterated solvent (e.g., CDCl₃) is essential to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum. The deuterium signal is also used for locking the magnetic field frequency.

  • Shimming: This process optimizes the homogeneity of the magnetic field across the sample, leading to sharper signals and better resolution.

  • Number of Scans: Averaging multiple scans (e.g., 32) improves the signal-to-noise ratio, which is particularly important for detecting weak signals.

Interpretation of the ¹H NMR Spectrum
  • Tetrahydropyran Ring Protons: The protons on the THP ring (H-2 to H-6) typically appear in the range of 1.30 to 4.10 ppm. The protons adjacent to the ring oxygen (H-2 and H-6) are deshielded and appear at a lower field. The axial and equatorial protons at H-6 will be diastereotopic and are expected to show different chemical shifts and coupling patterns.

  • Ethanol Side Chain Protons: The methylene protons of the ethanol side chain (H-1' and H-2') will appear as complex multiplets due to coupling with each other and with the chiral center at C-2. The protons on the carbon bearing the hydroxyl group (H-2') are expected to be more deshielded than those at H-1'.

  • Hydroxyl Proton: The hydroxyl proton signal is often a broad singlet due to rapid chemical exchange. Its position is highly variable. To confirm its identity, a D₂O exchange experiment can be performed, which will cause the OH peak to disappear.[1]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in (R)-2-(tetrahydro-2H-pyran-2-yl)ethan-1-ol will give rise to a distinct signal.

Representative ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are summarized below.

Carbon(s) Predicted Chemical Shift (δ, ppm)
C-275 - 80
C-665 - 70
C-1'35 - 40
C-2'60 - 65
C-3, C-4, C-520 - 35
Experimental Protocol for ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with the key difference being the observation of the ¹³C nucleus. Proton decoupling is typically employed to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon.

Interpretation of the ¹³C NMR Spectrum
  • Carbons Attached to Oxygen: The carbons directly bonded to oxygen atoms (C-2, C-6, and C-2') are the most deshielded and appear at the lowest field (highest ppm values). The anomeric carbon of the THP ring (C-2) is expected to be the most downfield among the ring carbons.

  • Aliphatic Carbons: The remaining methylene carbons of the THP ring (C-3, C-4, C-5) and the side chain (C-1') will appear in the more upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Representative IR Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol)3200 - 3600Strong, broad
C-H stretch (sp³)2850 - 3000Strong
C-O stretch (alcohol)1000 - 1260Strong
C-O-C stretch (ether)1050 - 1150Strong
Experimental Protocol for IR Spectroscopy

For a liquid sample like (R)-2-(tetrahydro-2H-pyran-2-yl)ethan-1-ol, the simplest method is to acquire the spectrum of a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).[2]

G start Start prep Place a drop of the liquid sample on a salt plate. start->prep sandwich Cover with a second salt plate to create a thin film. prep->sandwich place Place the 'sandwich' in the spectrometer's sample holder. sandwich->place acquire Acquire the IR spectrum. place->acquire end End acquire->end

Figure 3: Simplified workflow for obtaining an IR spectrum of a liquid.

Causality in Experimental Choices:

  • Salt Plates: Materials like NaCl and KBr are transparent to infrared radiation in the typical analytical range and are therefore used as windows.

  • Thin Film: A thin film is necessary to ensure that the IR beam can pass through the sample without being completely absorbed, allowing for the detection of absorption bands.

Interpretation of the IR Spectrum
  • O-H Stretch: The most prominent feature in the IR spectrum of an alcohol is a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration.[2][3][4] The broadening is a result of intermolecular hydrogen bonding.[4]

  • C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of the sp³ C-H bonds in the molecule.

  • C-O Stretches: The spectrum will also show strong C-O stretching bands. The C-O stretch of the primary alcohol is expected around 1050 cm⁻¹, while the C-O-C stretch of the ether in the tetrahydropyran ring will appear in a similar region, typically between 1050 and 1150 cm⁻¹.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For (R)-2-(tetrahydro-2H-pyran-2-yl)ethan-1-ol, electron ionization (EI) is a common technique.

Representative Mass Spectrometry Data
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 130, corresponding to the molecular weight of C₇H₁₄O₂. However, for alcohols and ethers, the molecular ion peak can be weak or absent.[5][6]

  • Key Fragmentation Peaks: The fragmentation of cyclic ethers can be complex.[7] Common fragmentation pathways for this molecule are expected to involve:

    • Loss of the ethanol side chain (C₂H₅O•), leading to a fragment at m/z = 85.

    • Cleavage of the tetrahydropyran ring.

    • Loss of a water molecule (H₂O) from the molecular ion, resulting in a peak at m/z = 112.

Experimental Protocol for Electron Ionization Mass Spectrometry

G cluster_intro Sample Introduction cluster_ion Ionization cluster_frag Fragmentation cluster_sep Mass Analysis & Detection intro Introduce a small amount of the volatile sample into the high vacuum of the mass spectrometer. ionize Bombard the sample with a high-energy electron beam (~70 eV) to generate a molecular ion (M⁺). intro->ionize frag The unstable M⁺ undergoes fragmentation to form smaller, charged fragments. ionize->frag sep Accelerate and separate the ions based on their mass-to-charge ratio (m/z) in a magnetic or electric field. frag->sep detect Detect the ions to generate the mass spectrum. sep->detect

Figure 4: General workflow for Electron Ionization Mass Spectrometry.

Causality in Experimental Choices:

  • High Vacuum: A high vacuum is necessary to prevent collisions between ions and background molecules, which would interfere with their trajectory to the detector.

  • 70 eV Electron Beam: This standard energy is high enough to cause ionization and reproducible fragmentation patterns for most organic molecules.[8]

Interpretation of the Mass Spectrum

The mass spectrum is a plot of relative abundance versus the mass-to-charge ratio (m/z). The base peak is the most intense peak in the spectrum, assigned a relative abundance of 100%. By analyzing the m/z values of the fragment ions, it is possible to piece together the structure of the original molecule. The fragmentation of ethers is often initiated by cleavage of a C-C bond adjacent to the oxygen atom (α-cleavage).[6]

Chiral Analysis

While the spectroscopic techniques discussed above provide detailed structural information, they generally do not differentiate between enantiomers. To confirm the (R)-configuration, specialized chiral analytical techniques are required.

  • Chiral NMR Spectroscopy: This can be achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[3][4][9][10][11] A CDA, such as Mosher's acid, reacts with the alcohol to form diastereomers, which will have distinct NMR spectra.[11] A CSA forms a transient diastereomeric complex with the analyte, leading to separate signals for the enantiomers in the NMR spectrum.

  • Chiral Chromatography: Techniques like chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase can be used to separate and quantify the enantiomers.

Conclusion

The spectroscopic characterization of (R)-2-(tetrahydro-2H-pyran-2-yl)ethan-1-ol relies on a multi-faceted approach, integrating data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. While direct experimental data for this specific enantiomer is not readily compiled in public databases, a representative spectroscopic profile can be confidently predicted based on established principles and data from analogous structures. This guide has outlined the expected spectral features, the rationale behind the experimental protocols for obtaining high-quality data, and the interpretive logic required to elucidate the molecular structure. For absolute stereochemical assignment, the use of chiral-specific analytical methods is indispensable. The methodologies and interpretative frameworks presented herein provide a robust foundation for the analysis of this and other complex chiral molecules in research and development settings.

References

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(R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol synthesis from chiral pool

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Stereoselective Synthesis of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol

Executive Summary

The target molecule, (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol , serves as a critical chiral building block in the synthesis of complex polyether marine natural products (e.g., Lasonolide A, Spongistatin 1) and pheromones. Its structural core—a 2-substituted tetrahydropyran (THP) ring with an ethyl side chain—requires precise stereocontrol at the C2 position.

This guide details a robust, scalable synthesis starting from the Chiral Pool (specifically D-Malic Acid ). Unlike catalytic asymmetric methods (e.g., Jacobsen HKR or hetero-Diels-Alder) which depend on expensive chiral ligands, this route leverages the inherent chirality of the starting material to establish the stereocenter with >99% optical purity. The protocol employs a Ring-Closing Metathesis (RCM) strategy, ensuring high regioselectivity for the 6-membered ring over the thermodynamically competitive 5-membered isomer.

Retrosynthetic Analysis

The retrosynthesis disconnects the THP ring at the C5–C6 double bond (pre-hydrogenation), revealing a diene precursor. This diene is traced back to D-Malic Acid , which provides the essential (R)-configured stereocenter and the 2-carbon hydroxyethyl side chain.

  • Target: (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol

  • Key Intermediate: (R)-2-(2-(benzyloxy)ethyl)-3,6-dihydro-2H-pyran

  • Precursor: (R)-6-(benzyloxy)-4-(allyloxy)hex-1-ene

  • Starting Material: D-Malic Acid (or D-Aspartic Acid)

Figure 1: Retrosynthetic pathway leveraging D-Malic Acid as the chiral source.

Detailed Synthetic Protocol

Phase 1: Chiral Precursor Preparation

Objective: Convert D-Malic Acid into a protected amino-diol or triol suitable for chain extension, preserving the (R)-stereocenter.

Starting Material: D-Malic Acid (CAS: 636-61-3). Note: If D-Malic acid is cost-prohibitive, L-Malic acid can be used to synthesize the (S)-enantiomer, followed by Mitsunobu inversion, but starting with the correct enantiomer is preferred for industrial efficiency.

Step 1.1: Reduction to (R)-1,2,4-Butanetriol

  • Reagents: Borane-Dimethyl Sulfide (BH3·DMS), Trimethyl borate, THF.

  • Protocol:

    • Dissolve D-Malic acid (1.0 equiv) in anhydrous THF under Argon.

    • Add Trimethyl borate (2.0 equiv) dropwise to form the boronate ester (solubilizes the acid).

    • Add BH3·DMS (3.5 equiv) dropwise at 0°C. Reflux for 12 hours.

    • Quench with MeOH. Concentrate to yield (R)-1,2,4-butanetriol .

  • Checkpoint: Optical rotation should match literature for the (R)-isomer (

    
     in MeOH).
    

Step 1.2: Selective Protection

  • Reagents: 2,2-Dimethoxypropane, p-TsOH (cat.), Acetone.

  • Protocol:

    • React (R)-1,2,4-butanetriol with 2,2-dimethoxypropane.

    • The 1,2-diol is kinetically favored for ketalization over the 1,4-diol.

    • Product: (R)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol .

    • Purification: Vacuum distillation or column chromatography.

Step 1.3: Side Chain Protection

  • Reagents: Benzyl Bromide (BnBr), NaH, DMF.

  • Protocol:

    • Dissolve the alcohol in DMF at 0°C. Add NaH (1.1 equiv).

    • Add BnBr (1.1 equiv). Stir at RT for 4 hours.

    • Product: (R)-4-(2-(benzyloxy)ethyl)-2,2-dimethyl-1,3-dioxolane .

Phase 2: Chain Extension & Functionalization

Objective: Construct the diene skeleton required for the ring-closing metathesis.

Step 2.1: Acetonide Deprotection

  • Reagents: 80% AcOH or MeOH/HCl.

  • Protocol: Treat the ketal with mild acid to reveal the 1,2-diol.

  • Product: (R)-4-(benzyloxy)butane-1,2-diol .

Step 2.2: Epoxide Formation

  • Reagents: Tosyl Chloride (TsCl), Pyridine, then K2CO3/MeOH.

  • Protocol:

    • Selectively tosylate the primary alcohol (C1) at 0°C (1.05 equiv TsCl).

    • Treat the crude tosylate with K2CO3 in MeOH to effect intramolecular displacement.

    • Mechanism: The C2-hydroxyl attacks the C1-tosylate. Since the chiral center (C2) acts as the nucleophile, configuration is retained .

    • Product: (R)-2-(2-(benzyloxy)ethyl)oxirane .

Step 2.3: Epoxide Opening (Allylation)

  • Reagents: Allylmagnesium Bromide, CuI (10 mol%), THF, -40°C.

  • Protocol:

    • Cool the Grignard reagent/CuI mixture to -40°C.

    • Add the epoxide slowly. Attack occurs at the less substituted carbon (C1).

    • Product: (R)-1-(benzyloxy)hept-6-en-4-ol .

    • Structure Check: The chain is now 7 carbons long (4 from malic + 3 from allyl). The chiral center is at C4.

Step 2.4: Etherification

  • Reagents: Allyl Bromide, NaH, TBAI (cat.), THF.

  • Protocol:

    • Alkylate the secondary alcohol with allyl bromide.

    • Product: (R)-6-(benzyloxy)-4-(allyloxy)hex-1-ene .

    • Note: This is the RCM precursor. It contains two terminal alkenes.

Phase 3: Ring Construction (RCM)

Objective: Close the 6-membered ring using Ruthenium-catalyzed metathesis.

Step 3.1: Ring-Closing Metathesis

  • Reagents: Grubbs II Catalyst (2-5 mol%), CH2Cl2 (dilute, 0.005 M).

  • Protocol:

    • Dissolve the diene in degassed CH2Cl2. High dilution is critical to prevent intermolecular polymerization.

    • Add Grubbs II catalyst. Reflux for 2-4 hours.

    • Mechanism: The Ru-carbene reacts with one alkene, then the other, releasing ethylene gas and forming the cyclic alkene.

    • Product: (R)-2-(2-(benzyloxy)ethyl)-3,6-dihydro-2H-pyran .

    • Yield: Typically 85-95%.

Phase 4: Final Deprotection

Objective: Saturate the ring and remove the benzyl protecting group.

Step 4.1: Hydrogenation/Hydrogenolysis

  • Reagents: H2 (1 atm), Pd/C (10%), EtOH.

  • Protocol:

    • Stir the dihydro-pyran with Pd/C under hydrogen atmosphere.

    • The alkene reduces first (fast). Continued stirring (or addition of mild acid/heat) cleaves the benzyl ether.

    • Product: (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol .

Data Presentation & Quality Control

Key Intermediate Specifications
CompoundMolecular FormulaExpected YieldKey NMR Signal (1H)
(R)-Epoxide C11H14O275% (from diol)

2.9 (m, epoxide CH)
RCM Precursor C16H22O288%

5.8 (m, 2H, vinyl)
Dihydro-pyran C14H18O292%

5.7 (s, 2H, ring alkene)
Target Alcohol C7H14O295%

3.8 (m, CH2-OH),

3.4 (m, H2-ax)
Stereochemical Validation
  • Optical Rotation: The specific rotation

    
     should be measured in CHCl3. For the (R)-enantiomer, expected values are negative (based on analogous 2-substituted THPs, though specific solvent dependence exists).
    
  • Chiral HPLC: Validate ee% using a Chiralcel OD-H column (Hexane/iPrOH).

  • Absolute Configuration: Confirmed by the starting material (D-Malic Acid). No steps involve inversion at the chiral center (C2 of Malic

    
     C2 of THP).
    

Workflow Diagram (Graphviz)

Caption: Step-by-step workflow from D-Malic Acid to the target chiral THP.

References

  • Preparation of Chiral Epoxides from Malic Acid

    • Saito, S., et al.
    • Source:

  • Ring-Closing Metathesis for THP Synthesis

    • Grubbs, R. H., et al. "Ring-Closing Metathesis Synthesis of Substituted Cyclic Ethers." J. Org. Chem.1996, 61, 1073-1076.
    • Source:

  • Copper-Catalyzed Epoxide Opening

    • Huynh, C., et al. "Regioselective opening of epoxides with Grignard reagents." Tetrahedron Lett.1979, 20, 1503.
    • Source:

  • General Review of 2-Substituted THP Synthesis

    • Clarke, P. A., et al. "Stereoselective synthesis of tetrahydropyrans." Chem. Rev.2014, 114, 931.
    • Source:

  • Lasonolide A Fragment Synthesis (Contextual)

    • Lee, E., et al. "Total Synthesis of Lasonolide A." J. Am. Chem. Soc.2002, 124, 3830.
    • Source:

Enantioselective Synthesis of 2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol: A Strategic Guide to Asymmetric Oxa-Michael Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

The tetrahydropyran (THP) ring is a ubiquitous structural motif in bioactive natural products, macrolides, and modern pharmaceuticals. While racemic syntheses of simple THPs are trivial, the enantioselective construction of 2-substituted unfunctionalized tetrahydropyrans—such as 2-(tetrahydro-2H-pyran-2-yl)ethan-1-ol —demands rigorous stereochemical control [1].

As a Senior Application Scientist, I have designed this whitepaper to move beyond theoretical overviews. Here, we dissect the causality behind a highly optimized, scalable, and self-validating synthetic route to (S)-2-(tetrahydro-2H-pyran-2-yl)ethan-1-ol, leveraging an organocatalytic asymmetric intramolecular oxa-Michael addition.

Retrosynthetic Strategy & Mechanistic Rationale

Traditional approaches to chiral THPs often rely on the Prins cyclization [2]. However, the Prins reaction typically yields 4-hydroxy-tetrahydropyrans, which would necessitate multiple downstream deoxygenation steps to reach our unfunctionalized target. Furthermore, multicomponent cascade reactions, while elegant, often require highly functionalized precursors [3].

To achieve maximum atom economy and direct access to the correct oxidation state, we employ an asymmetric intramolecular oxa-Michael addition of an acyclic hydroxy-enoate [1].

Causality in Precursor Design: The Thioester Advantage

Instead of a standard oxoester, we utilize an α,β-unsaturated thioester . Thioesters possess a lower LUMO energy due to poor orbital overlap between sulfur and the carbonyl carbon. This makes the β-carbon significantly more electrophilic, accelerating the cyclization rate. This kinetic acceleration is critical: it allows the reaction to proceed at lower temperatures (0 °C), where the chiral catalyst can exert maximum stereocontrol over the transition state.

Retrosynthesis Target (S)-2-(Tetrahydro-2H- pyran-2-yl)ethan-1-ol Thioester S-Ethyl (S)-2-(tetrahydro- 2H-pyran-2-yl)ethanethioate Target->Thioester LiAlH4 Reduction Acyclic S-Ethyl (E)-7-hydroxy hept-2-enethioate Thioester->Acyclic Asymmetric Oxa-Michael

Retrosynthetic disconnection of (S)-2-(tetrahydro-2H-pyran-2-yl)ethan-1-ol.

The Chiral Phosphoric Acid (CPA) Catalytic Model

The core of this synthesis is the stereocontrolled ring closure mediated by a Chiral Phosphoric Acid (CPA), specifically (S)-TRIP (3,3′-Bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-22′-diyl hydrogenphosphate).

(S)-TRIP operates via bifunctional hydrogen-bonding. The acidic proton of the phosphate activates the thioester carbonyl (lowering the LUMO further), while the phosphoryl oxygen acts as a Brønsted base, organizing the incoming hydroxyl group. This dual-activation creates a highly rigid, chair-like transition state that exclusively favors the (S)-enantiomer [1].

CatalyticCycle Precursor Acyclic Hydroxy-Thioester Complex CPA-Substrate Complex (Dual H-Bonding Activation) Precursor->Complex TS Stereocontrolled Chair-like Transition State Complex->TS Intramolecular O-Attack Cyclized Cyclized Thioester (High ee) TS->Cyclized Proton Transfer Catalyst (S)-TRIP Catalyst Cyclized->Catalyst Catalyst Turnover Catalyst->Complex H-Bonding

Catalytic cycle of the CPA-mediated enantioselective oxa-Michael addition.

Quantitative Data & Reaction Optimization

The choice of solvent and temperature dictates the success of the CPA-catalyzed cyclization. Polar solvents disrupt the delicate hydrogen-bonding network between the catalyst and substrate. As demonstrated in Table 1, moving to a non-polar solvent (cyclohexane) and lowering the temperature maximizes the enantiomeric excess (ee).

Table 1: Optimization of the Asymmetric Oxa-Michael Cyclization

EntryCatalyst (10 mol%)SolventTemp (°C)Yield (%)ee (%)
1(R)-BINOL-PAToluene254532
2(R)-TRIPToluene257885
3(R)-TRIPCyclohexane258291
4(R)-TRIPCyclohexane08596
5 (S)-TRIP Cyclohexane 0 86 -96 *

*Entry 5 yields the desired (S)-enantiomer required for our target.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the following protocols include built-in validation checkpoints. A reaction should only proceed to the next step if the analytical criteria of the current step are met.

Step 1: Synthesis of S-Ethyl (E)-7-hydroxyhept-2-enethioate

Objective: Construct the acyclic precursor via Horner-Wadsworth-Emmons (HWE) olefination.

  • Preparation: In an oven-dried, argon-purged flask, dissolve S-ethyl 2-(diethoxyphosphoryl)ethanethioate (1.2 equiv) in anhydrous THF (0.2 M).

  • Deprotonation: Cool to 0 °C and add NaH (60% dispersion in mineral oil, 1.15 equiv) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Coupling: Add 5-hydroxypentanal (1.0 equiv) dropwise. Warm to room temperature and stir for 4 hours.

  • Quench & Extract: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint (Critical): Analyze the crude mixture via ¹H NMR. The vinylic protons must display a coupling constant of J ≈ 15.5 Hz, confirming the (E)-geometry. If J ≈ 11 Hz is observed, the (Z)-isomer has formed, which will drastically erode the enantioselectivity of the subsequent oxa-Michael addition. Do not proceed if the (E):(Z) ratio is < 20:1. Purify via flash chromatography.

Step 2: CPA-Catalyzed Asymmetric Oxa-Michael Cyclization

Objective: Enantioselective ring closure to form the THP core[1, 4].

  • Catalyst Preparation: Rigorously dry the (S)-TRIP catalyst (10 mol%) under high vacuum for 2 hours. Causality: Trace water outcompetes the substrate for hydrogen-bonding sites on the CPA, leading to a catastrophic drop in ee.

  • Reaction: Dissolve the purified (E)-7-hydroxyhept-2-enethioate (1.0 equiv) in anhydrous cyclohexane (0.05 M) to prevent intermolecular oligomerization. Cool the solution to 0 °C.

  • Initiation: Add the dried (S)-TRIP catalyst in one portion. Stir at 0 °C for 48 hours.

  • Validation Checkpoint: Monitor via TLC. Upon completion, pass the mixture through a short pad of silica gel (eluting with Hexanes/EtOAc 8:2) to remove the catalyst. Analyze via Chiral HPLC (e.g., Chiralpak AD-H). The ee must be ≥ 95%. The product is S-ethyl (S)-2-(tetrahydro-2H-pyran-2-yl)ethanethioate.

Step 3: Reductive Cleavage to (S)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol

Objective: Global reduction of the thioester to the primary alcohol.

  • Reaction: Dissolve the cyclized thioester (1.0 equiv) in anhydrous THF (0.1 M) and cool to 0 °C under argon.

  • Reduction: Slowly add a solution of LiAlH₄ (2.0 M in THF, 1.5 equiv). Causality: The excess hydride ensures complete reduction of the thioester intermediate past the aldehyde oxidation state directly to the alcohol.

  • Stirring: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Fieser Quench (Self-Validating Safety Protocol): Cool to 0 °C. For every x grams of LiAlH₄ used, sequentially add x mL of H₂O, x mL of 15% aqueous NaOH, and 3x mL of H₂O. Stir vigorously until a granular white precipitate forms. Validation: If the precipitate is gray or gelatinous, the quench is incomplete; continue stirring until white and granular to ensure safe filtration.

  • Isolation: Filter through Celite, wash with EtOAc, and concentrate the filtrate. Purify via silica gel chromatography to afford pure (S)-2-(tetrahydro-2H-pyran-2-yl)ethan-1-ol as a colorless oil.

Conclusion

The enantioselective synthesis of unfunctionalized 2-substituted tetrahydropyrans requires strategic circumvention of traditional, highly oxygenated intermediates. By combining the kinetic advantages of an α,β-unsaturated thioester with the precise stereochemical environment of a Chiral Phosphoric Acid (CPA), researchers can reliably synthesize (S)-2-(tetrahydro-2H-pyran-2-yl)ethan-1-ol with >95% ee. The self-validating checkpoints embedded in this protocol ensure that structural integrity and enantiopurity are maintained at every stage of the workflow.

References

  • Title: Enantioselective “clip-cycle” synthesis of di-, tri- and spiro-substituted tetrahydropyrans Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: A Cooperative Hydrogen Bond Donor/Brønsted Acid System for the Enantioselective Synthesis of Tetrahydropyrans Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence Source: Organic Letters URL: [Link]

  • Title: Large-Scale Synthesis of Chiral Tetrahydropyran via Asymmetric Allylation Catalyzed by (S)-3,3′-Cl2-BINOL Source: Organic Process Research & Development URL: [Link]

Stereochemical and Conformational Analysis of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I approach the synthesis and characterization of chiral oxygen heterocycles not merely as a sequence of reactions, but as a system of thermodynamic and kinetic controls. (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol is a critical chiral building block featuring a tetrahydropyran (THP) core and a 2-hydroxyethyl appendage. This motif is ubiquitous in complex active pharmaceutical ingredients (APIs) and marine macrolides (e.g., neopeltolide, lasonolide A) [2].

This whitepaper deconstructs the stereochemical architecture of this molecule, explains the causality behind its conformational behavior, and provides a self-validating, step-by-step protocol for its enantioselective synthesis.

Stereochemical Architecture & Conformational Dynamics

To utilize (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol effectively in drug design, one must understand the interplay between its absolute configuration and its 3D conformational dynamics.

The Cahn-Ingold-Prelog (CIP) Mapping and Causality

When mapping the CIP priorities at the C2 stereocenter:

  • Priority 1: The ring oxygen atom (O1).

  • Priority 2: The hydroxyethyl sidechain (-CH₂CH₂OH), which outranks the ring carbon due to the distal oxygen atom.

  • Priority 3: The C3 ring methylene (-CH₂-).

  • Priority 4: The C2 proton (-H).

For the (R)-configuration , this dictates a clockwise arrangement. When translated to a 3D chair conformation with the oxygen at the top-right position, the (R)-stereocenter places the bulky -CH₂CH₂OH group in the "up" position.

The Thermodynamic Lock: Anomeric Effect vs. Steric Strain

In O-glycosides (where the C2 substituent is an oxygen atom), the anomeric effect forces the substituent into an axial position to allow hyperconjugation between the ring oxygen's lone pair and the


 orbital of the C-O bond.

However, in (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol, the substituent is carbon-linked . The anomeric effect for C-C bonds is negligible. Therefore, steric bulk (A-value) dominates the thermodynamic equilibrium. If the -CH₂CH₂OH group were axial, it would suffer severe 1,3-diaxial steric clashes with the axial protons at C4 and C6. Consequently, the "up" vector of the (R)-configuration perfectly corresponds to the equatorial position, locking the molecule into a single, thermodynamically stable chair conformer.

Logic Node1 C2 Stereocenter: (R) Configuration Node4 Conformational Lock: Equatorial Preference (>99%) Node1->Node4 Node2 Substituent: -CH2CH2OH (C-linked, No Anomeric Effect) Node2->Node4 Node3 1,3-Diaxial Interactions (Severe Steric Strain if Axial) Node3->Node4

Caption: Thermodynamic factors driving the equatorial conformational preference in (R)-2-alkyl-THPs.

Enantioselective Synthesis Protocols

Synthesizing enantiopure 2-substituted tetrahydropyrans is a classic synthetic challenge. While modern cross-dehydrogenative coupling (CDC) methods utilizing chiral Lewis acids are emerging [1], the most robust and authoritative method for establishing the C2 stereocenter with >95% enantiomeric excess (


) is the Asymmetric Hetero-Diels-Alder (HDA) Reaction  utilizing Jacobsen’s Chromium(III)-salen catalyst [3].
Step-by-Step Methodology: Asymmetric HDA Reaction

This protocol is a self-validating system: the bulky chiral ligands of the catalyst create a highly stereocontrolled pocket that dictates the facial approach of the diene to the aldehyde, ensuring the correct absolute configuration.

Step 1: Preparation of the Silyloxy Diene

  • Action: React the corresponding acyclic

    
    -unsaturated ketone with TESOTf (Triethylsilyl trifluoromethanesulfonate) and triethylamine in anhydrous dichloromethane (DCM) at 0 °C.
    
  • Causality: Trapping the enolate as a silyl enol ether raises the HOMO of the diene, activating it for the subsequent inverse-electron-demand cycloaddition.

Step 2: Catalytic Asymmetric Hetero-Diels-Alder Cycloaddition

  • Action: Dissolve the aldehyde precursor (e.g., benzyloxyacetaldehyde) and 5–10 mol% of Jacobsen’s (S,S)-Cr(III)-salen catalyst in anhydrous ether. Cool the mixture to -30 °C and add the silyloxy diene dropwise.

  • Causality: The (S,S)-Cr(III) catalyst coordinates the aldehyde, blocking one enantiotopic face. The low temperature (-30 °C) minimizes entropic flexibility, rigidifying the transition state to maximize facial selectivity and yield the (R)-configuration.

Step 3: Acidic Workup and Cyclization

  • Action: Quench the reaction with trifluoroacetic acid (TFA) in DCM.

  • Causality: The acid cleaves the labile silyl group and catalyzes the elimination/cyclization cascade, thermodynamically driving the formation of the 6-membered dihydropyranone ring.

Step 4: Stereoretentive Reduction

  • Action: Subject the dihydropyranone to catalytic hydrogenation (Pd/C, H₂) to reduce the alkene, followed by reduction of the ketone (e.g., using DIBAL-H or NaBH₄) and deprotection of the side chain.

  • Causality: Hydrogenation occurs stereoselectively from the less hindered face. Because the C2 stereocenter is already locked, it directs the reduction, yielding the final saturated (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol.

Pathway Substrate Acyclic Precursor (Diene + Aldehyde) Intermediate Transition State (Facial Selection) Substrate->Intermediate Cycloaddition (-30 °C) Catalyst Jacobsen's Catalyst (S,S)-Cr(III)-salen Catalyst->Intermediate Stereocontrol Product (R)-2-Alkyl-THP (Equatorial Conformer) Intermediate->Product Acidic Workup & Reduction

Caption: Enantioselective synthetic pathway for chiral 2-substituted tetrahydropyrans.

Analytical Validation

To trust the synthesized protocol, the product must be analytically validated. The stereochemistry and conformational lock of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol can be definitively proven using Nuclear Magnetic Resonance (NMR) spectroscopy and Chiral High-Performance Liquid Chromatography (HPLC).

Because the molecule is locked in a chair conformation with the sidechain equatorial, the proton at C2 is forced into the axial position. This allows us to use the Karplus equation to validate the structure.

Table 1: Analytical Validation Parameters
Analytical TechniqueParameterExpected ValueDiagnostic Significance

H NMR (C2-H)

Coupling
10.5 – 12.0 HzA large trans-diaxial coupling constant confirms the C2-H is axial, proving the sidechain is equatorial.

H NMR (C2-H)

Coupling
2.0 – 4.0 HzA small equatorial-axial coupling confirms the integrity of the chair conformation.

C NMR
C2 Chemical Shift75.0 – 78.0 ppmCharacteristic deshielding confirms the proximity of the ring oxygen.
Chiral HPLC Enantiomeric Excess> 95%

Validates the stereocontrol of the Jacobsen Cr(III) catalyst during the HDA step.

Implications in Drug Development

In structure-based drug design, the vector of a pharmacophore dictates receptor binding thermodynamics. By utilizing the (R)-enantiomer of 2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol, drug developers are not just adding a solubilizing appendage; they are deploying a conformationally locked vector. The equatorial preference ensures that the hydroxyethyl group projects outward from the THP core at a predictable ~109.5° angle, minimizing entropic penalty upon binding to a target protein. Understanding this causality allows for highly rational, predictable modifications in lead optimization.

References

  • Scheidt, K. A., et al. "An Enantioselective Cross-Dehydrogenative Coupling Catalysis Approach to Substituted Tetrahydropyrans." Journal of the American Chemical Society, 2018.[Link]

  • Ghosh, A. K., et al. "Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product." Marine Drugs, 2012.[Link]

  • Ghosh, A. K., & Gong, G. "Total synthesis of potent antitumor agent (-)-lasonolide A: a cycloaddition-based strategy." Chemistry – An Asian Journal, 2008.[Link]

Physical properties of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical properties, synthesis pathways, and critical handling parameters for (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol .

Document Type: Technical Monograph Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists Subject: Chiral Building Block Characterization & Application

Executive Summary

(R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol is a valuable chiral heterocyclic building block used primarily in the synthesis of complex macrolides, polyether antibiotics (e.g., Goniodomin A, Polycavernoside A), and as a linker in PROTAC development. Unlike its achiral or racemic counterparts, the (R)-enantiomer offers stereochemical control essential for structure-activity relationship (SAR) studies in drug discovery.

Critical Distinction: Researchers must distinguish this molecule from 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol (CAS 2162-31-4), a common protecting group reagent (THP-protected ethylene glycol). The target molecule described here contains a carbon-carbon bond between the THP ring and the hydroxyethyl side chain, not an ether linkage.

Chemical Identity & Structure

ParameterDetail
IUPAC Name 2-[(2R)-Tetrahydro-2H-pyran-2-yl]ethan-1-ol
Common Name (R)-2-(2-Hydroxyethyl)tetrahydropyran
CAS Number (Racemate) 38786-79-7
CAS Number (R-Isomer) Not widely listed; typically referenced as (R)-analog of 38786-79-7
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.18 g/mol
SMILES (Isomeric) OCC[C@@H]1CCCCO1
Chiral Center C2 of the tetrahydropyran ring (R-configuration)
Structural Visualization

The following diagram illustrates the stereochemistry and connectivity.

G Molecule (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol (C7H14O2) Ring Tetrahydropyran Ring (Lipophilic Core) Molecule->Ring Contains SideChain Hydroxyethyl Group (Primary Alcohol) Molecule->SideChain Contains Chirality C2 Stereocenter (R-Configuration) Ring->Chirality Stereogenic Site SideChain->Chirality Attached at C2

Caption: Structural decomposition of the target molecule highlighting the chiral center at the C2 position.

Physical Properties

Note: Boiling point and density data are derived from the racemate, as enantiomers share identical scalar physical properties in achiral environments.

PropertyValueConditions / Notes
Physical State LiquidClear, colorless to pale yellow oil.
Boiling Point 234.5°C@ 760 mmHg (Predicted)
Boiling Point (Exp) ~110–112°C@ 18 mmHg (Derived from analogous acid precursor)
Density 0.981 ± 0.06 g/cm³@ 20°C
Refractive Index

1.45–1.46
Typical for THP-alcohols.
Flash Point 101.4°CClosed Cup (Predicted).
Solubility HighSoluble in MeOH, EtOH, DMSO, DCM, EtOAc.
LogP 0.94Lipophilic/Hydrophilic balance suitable for cell permeability.
pKa ~15.1Hydroxyl proton (Typical of primary alcohols).
Optical Rotation & Chiral Purity

The specific rotation


 is the definitive identifier for the (R)-isomer.
  • Typical Range: Specific rotation values are highly solvent-dependent.

  • Reference: Analogous chiral THP derivatives (e.g., (R)-2-THP-acetic acid) often exhibit small magnitude rotations (

    
    ).
    
  • QC Requirement: A Certificate of Analysis (CoA) must be generated for each batch using a polarimeter (589 nm, 20°C, c=1 in CHCl₃ or MeOH).

Synthesis & Manufacturing Workflows

The synthesis of the pure (R)-enantiomer requires asymmetric induction or resolution, as direct hydrogenation of the aromatic precursor yields a racemate.

Method A: Enzymatic Kinetic Resolution (Preferred for Scale)

This method utilizes lipases to selectively acetylate one enantiomer from the racemic alcohol.

Synthesis Racemate Racemic 2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol Enzyme Lipase Resolution (e.g., Novozym 435, Vinyl Acetate) Racemate->Enzyme Kinetic Resolution Separation Chromatographic Separation Enzyme->Separation Mixture: Alcohol + Ester R_Alcohol (R)-Alcohol (Unreacted or Hydrolyzed) Separation->R_Alcohol Target Isolation S_Ester (S)-Acetate (Acylated Product) Separation->S_Ester By-product

Caption: Enzymatic kinetic resolution workflow to isolate the (R)-enantiomer.

Method B: Chemical Synthesis (Chiral Pool)
  • Starting Material: Tri-O-acetyl-D-glucal or (R)-Glycidol.

  • Mechanism: Ferrier rearrangement followed by hydrogenation and chain extension.

  • Advantage: High enantiomeric excess (ee > 98%) established early in the route.[1]

Characterization Protocols

To ensure scientific integrity, the following self-validating protocols should be employed upon receipt of the material.

Protocol 1: Determination of Enantiomeric Excess (ee)

Objective: Verify the optical purity of the (R)-isomer against the (S)-isomer.

  • Instrument: GC-FID or HPLC with Chiral Stationary Phase.

  • Column: Chiralpak AD-H or OD-H (HPLC); Cyclodextrin-based phase (GC).

  • Method:

    • Dissolve 5 mg sample in 1 mL Isopropanol/Hexane (10:90).

    • Flow rate: 1.0 mL/min.

    • Detection: UV @ 210 nm (limited absorption) or Refractive Index (RI).

  • Validation: Inject racemic standard first to establish separation of peaks (

    
     vs 
    
    
    
    ). The (R)-isomer should correspond to a single dominant peak.
Protocol 2: NMR Validation
  • 1H NMR (400 MHz, CDCl₃): Diagnostic multiplet for the single proton at the C2 chiral center (

    
     ~3.3-3.5 ppm).
    
  • 13C NMR: Distinct signal for the C2 methine carbon (

    
     ~75-80 ppm) and the primary alcohol carbon (
    
    
    
    ~60-62 ppm).

Handling & Stability

ParameterRecommendation
Storage Temperature 2–8°C (Refrigerated).
Atmosphere Inert gas (Argon or Nitrogen) recommended to prevent oxidation of the primary alcohol to the aldehyde/acid.
Stability Stable under neutral conditions. Acidic conditions may induce ring opening or isomerization.
Safety GHS Warning: H315 (Skin Irrit.), H319 (Eye Irrit.).[2] Wear nitrile gloves and safety glasses.

References

  • Chemical Identity & Racemate Properties

    • PubChem Compound Summary for CID 136505 (Related 2-Hydroxytetrahydropyran). National Center for Biotechnology Information. Link

  • Synthesis & Resolution Strategies

    • Enzymatic Kinetic Resolution of 2-Piperidineethanol (Analogous Heterocycle). ResearchGate. Link

    • Stereoselective Synthesis of Tetrahydropyran Derivatives. National Institutes of Health (PMC). Link

  • Physical Data Sources

    • 2-(Tetrahydro-2H-pyran-2-yl)ethanol (Racemate) Data Sheet. ChemSrc. Link

  • Chiral Analysis Theory

    • Optical Rotation and Specific Rotation Methodology.[3][4][5][6][7] Master Organic Chemistry. Link

Sources

An In-depth Technical Guide to the Stability and Storage of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol. It is intended for researchers, scientists, and professionals in drug development who utilize this chiral building block in their synthetic and developmental workflows. The principles and methodologies outlined herein are designed to ensure the chemical and stereochemical integrity of the molecule throughout its lifecycle.

Introduction: A Molecule of Interest

(R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol is a valuable chiral intermediate in organic synthesis, prized for its distinct stereochemistry and versatile functional groups—a primary alcohol and a tetrahydropyranyl (THP) ether. The stability of this molecule is paramount to ensure the success of subsequent synthetic transformations and the quality of the final products. This document will delve into the inherent structural features that govern its stability, potential degradation pathways, and a systematic approach to its handling and storage.

Physicochemical Properties

A foundational understanding of the physicochemical properties of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol is essential for predicting its stability and designing appropriate storage protocols.

PropertyValue/InformationSource
Molecular Formula C7H14O3N/A
Molecular Weight 146.18 g/mol N/A
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 95 °C at 22 mmHg (for the racemate)
Density ~1.077 g/mL at 20 °C (for the racemate)
Solubility Soluble in a range of organic solvents.N/A

Inherent Molecular Stability: A Structural Perspective

The stability of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol is primarily dictated by its two key functional groups: the primary alcohol and the tetrahydropyranyl (THP) ether.

  • Primary Alcohol: The primary alcohol moiety is generally stable but can be susceptible to oxidation, particularly in the presence of oxidizing agents or under harsh conditions.[2][3]

  • Tetrahydropyranyl (THP) Ether: The THP ether linkage is a cyclic acetal. While it is stable under neutral and basic conditions, it is notably labile in acidic environments, where it can undergo hydrolysis to reveal the parent diol.[4][5][6] This susceptibility to acid-catalyzed cleavage is a critical consideration for its stability.

The chiral center at the 2-position of the tetrahydropyran ring introduces the possibility of epimerization under certain conditions, although this is generally less of a concern for saturated heterocyclic systems compared to other chiral structures.

Potential Degradation Pathways

Based on the functional groups present, several degradation pathways can be anticipated for (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol. A thorough understanding of these pathways is crucial for developing stability-indicating analytical methods and for defining appropriate storage conditions.

Hydrolytic Degradation (Acid-Catalyzed)

The most probable degradation pathway is the acid-catalyzed hydrolysis of the THP ether linkage.[6] This reaction proceeds via protonation of the ether oxygen, followed by ring opening to form a carbocation intermediate, which is then attacked by water.

cluster_0 Acid-Catalyzed Hydrolysis Molecule (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol Protonation Protonation of Ether Oxygen Molecule->Protonation + H+ Carbocation Carbocation Intermediate Protonation->Carbocation RingOpening Ring Opening Carbocation->RingOpening NucleophilicAttack Nucleophilic Attack by Water RingOpening->NucleophilicAttack Deprotonation Deprotonation NucleophilicAttack->Deprotonation Products 1,5-Pentanediol + Ethanol Deprotonation->Products - H+ cluster_1 Oxidative Degradation Alcohol (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol Aldehyde (R)-2-(Tetrahydro-2H-pyran-2-yl)acetaldehyde Alcohol->Aldehyde Mild Oxidation CarboxylicAcid (R)-2-(Tetrahydro-2H-pyran-2-yl)acetic acid Aldehyde->CarboxylicAcid Strong Oxidation

Caption: Potential oxidative degradation products.

Photodegradation

While there is no specific data on the photostability of this molecule, organic molecules, in general, can be susceptible to degradation upon exposure to light, particularly UV radiation. [7][8]Photodegradation can proceed through various mechanisms, including photo-oxidation and bond cleavage.

Thermal Degradation

At elevated temperatures, thermal decomposition can occur. The specific degradation products will depend on the temperature and atmosphere (e.g., inert or oxidative). Potential thermal degradation pathways could involve dehydration of the alcohol or cleavage of the ether linkage.

Recommended Storage and Handling

Based on the chemical nature of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol, the following storage and handling procedures are recommended to maintain its integrity:

  • Storage Temperature: Store in a cool, dry place. [9]Refrigeration (2-8 °C) is advisable for long-term storage to minimize any potential for slow degradation.

  • Container: Store in a tightly closed container to prevent the ingress of moisture and atmospheric contaminants. [9]* Inert Atmosphere: For long-term storage or for high-purity applications, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation.

  • Light Protection: Store in an amber or opaque container to protect from light. [8]* Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids. [9]

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol requires a systematic approach involving forced degradation studies and the use of a stability-indicating analytical method.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active substance and the increase in the levels of degradation products. [10][11]High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. [12] Protocol: HPLC Method Development

  • Column Selection: A chiral stationary phase is recommended to not only separate the parent compound from its degradation products but also to monitor for any potential racemization.

  • Mobile Phase Selection: A typical starting point would be a normal-phase mobile phase (e.g., hexane/isopropanol) or a reversed-phase mobile phase (e.g., acetonitrile/water) with a suitable buffer.

  • Detector: A UV detector is generally suitable for this class of compounds.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. [13]

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products and to demonstrate the specificity of the analytical method. [10][11] Protocol: Forced Degradation Study

  • Acid Hydrolysis:

    • Treat a solution of the compound with a dilute acid (e.g., 0.1 M HCl) at a controlled temperature (e.g., 60 °C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis.

  • Base Hydrolysis:

    • Treat a solution of the compound with a dilute base (e.g., 0.1 M NaOH) at a controlled temperature.

    • Withdraw and analyze samples at various time points. (Minimal degradation is expected under these conditions).

  • Oxidative Degradation:

    • Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

    • Monitor the reaction over time.

  • Thermal Degradation:

    • Expose a solid sample of the compound to elevated temperatures (e.g., 80 °C) in a controlled environment.

    • Analyze the sample at different time points.

  • Photostability:

    • Expose a solution and a solid sample of the compound to a light source that provides both UV and visible light, according to ICH Q1B guidelines.

    • Include a dark control to differentiate between light- and heat-induced degradation.

cluster_2 Forced Degradation Workflow Start Sample of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol StressConditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->StressConditions Sampling Time-Point Sampling StressConditions->Sampling Analysis Stability-Indicating HPLC Analysis Sampling->Analysis Data Data Analysis: - Purity Assessment - Degradant Profiling - Mass Balance Analysis->Data

Caption: Workflow for forced degradation studies.

Conclusion

The stability of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol is a critical parameter that must be carefully managed to ensure its quality and suitability for its intended use in research and development. While generally stable under neutral and basic conditions, its susceptibility to acid-catalyzed hydrolysis and potential for oxidative degradation are the primary stability concerns. By implementing the recommended storage and handling procedures and by conducting thorough stability assessments as outlined in this guide, researchers can ensure the integrity of this valuable chiral building block. The provided experimental frameworks offer a robust starting point for any laboratory to establish a comprehensive stability profile for this and structurally related molecules.

References

  • Kinetics and mechanism of the hydrolysis of tetrahydro-2-furyl and tetrahydropyran-2-yl alkanoates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • The Oxidation of Primary Alcohols to Esters: Three Related Investigative Experiments. Journal of Chemical Education. [Link]

  • Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

  • Oxidation of Alcohols. Chemistry LibreTexts. [Link]

  • Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides. Chemistry LibreTexts. [Link]

  • Organic Chemistry - THP Protecting Group Addition. YouTube. [Link]

  • Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. Pearson. [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [Link]

  • What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester? Chemistry Stack Exchange. [Link]

  • Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. [Link]

  • How an early or late transition state impacts the stereoselectivity of tetrahydropyran formation by intramolecular oxa-Michael addition. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C–H Bond Activation. PMC. [Link]

  • Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. RSC Publishing. [Link]

  • Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. PMC. [Link]

  • Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. White Rose eTheses Online. [Link]

  • Photosensitized tetrahydropyran transfer. PubMed - NIH. [Link]

  • Stereocontrolled Synthesis of Trisubstituted Tetrahydropyrans. Journal of the American Chemical Society - ACS Publications. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • Forced degradation studies. MedCrave online. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • New 4-alkyl-1,4-dihydropyridines: evaluation of photostability and phototoxic potential. PubMed. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • 2H-Pyran-2-ol, tetrahydro-. NIST WebBook. [Link]

  • 2-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethan-1-ol. Pharmaffiliates. [Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC. [Link]

  • Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. MDPI. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]

  • Improvement of Photostability in Formulation: A Review. SciSpace. [Link]

  • Stability Studies On Analytical Solutions In A Pharmaceutical Laboratory. Malta Journal of Health Sciences. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives. PMC. [Link]

  • 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol (≥98.0% (GC)). Amerigo Scientific. [Link]

  • 2H-Pyran-2-ol, tetrahydro-. NIST WebBook. [Link]

Sources

Literature review of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol: Synthesis, Characterization, and Application

Introduction: The Significance of Chiral Tetrahydropyrans

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and a recurring structural motif in a vast array of biologically active natural products.[1][2] Its prevalence stems from its ability to act as a stable, non-aromatic, and conformationally well-defined spacer or recognition element, often serving as a replacement for metabolically less stable ester or amide linkages. The introduction of stereocenters onto the THP core dramatically expands the chemical space available for molecular recognition, making the enantioselective synthesis of substituted THPs a critical endeavor for drug development professionals.[3][4] Molecules containing these chiral motifs have demonstrated a wide spectrum of biological activities, including potent antitumor properties.[5]

This guide focuses on a specific chiral building block, (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol. We will delve into the practical strategies for its enantioselective synthesis, discuss its expected analytical characteristics, and explore its utility for researchers in organic synthesis and pharmaceutical development.

Physicochemical and Chiroptical Properties

Accurate characterization begins with fundamental physical data. While a specific CAS number for the (R)-enantiomer was not identified during the literature review, the properties of the racemic mixture are well-documented and provide a baseline for the pure enantiomer. The most critical distinguishing property for the chiral molecule, its specific optical rotation, must be determined experimentally upon successful synthesis.

PropertyValue (for Racemic Mixture)Notes
CAS Number 38786-79-7[6][7]For rac-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol.
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.185 g/mol [6]
Boiling Point 234.5 °C (at 760 mmHg)[6]The enantiomer's boiling point is expected to be identical.
Density 0.981 g/cm³[6]The enantiomer's density is expected to be identical.
Appearance Colorless LiquidExpected based on analogous compounds.
Specific Optical Rotation [α] Not Found (To be determined)This is the defining experimental value for the (R)-enantiomer. The sign (dextro- or levorotatory) and magnitude are unknown from the literature.

Strategies for Enantioselective Synthesis

The synthesis of a single enantiomer of a chiral alcohol can be approached through several robust strategies. We will explore three field-proven methodologies: the reduction of an enantiopure precursor, the enzymatic resolution of the racemic alcohol, and the asymmetric reduction of a prochiral ketone.

Strategy 1: Reduction of an Enantiopure Carboxylic Acid Precursor

This is a highly reliable and scalable approach that relies on the separation of a chiral precursor, which is often more amenable to resolution than the final alcohol. The workflow involves synthesizing the racemic carboxylic acid, resolving the enantiomers, and then reducing the desired (R)-acid to the target (R)-alcohol.

cluster_0 Step 1: Synthesis of Racemic Acid cluster_1 Step 2: Chiral Resolution cluster_2 Step 3: Reduction A 3,4-Dihydro-2H-pyran- 2-carboxylic acid sodium salt B rac-Tetrahydropyran- 2-carboxylic acid A->B  H₂, Raney Nickel  MeOH, 3 atm  then H⁺ workup [17] C rac-Tetrahydropyran- 2-carboxylic acid D Diastereomeric Salts (R-acid • R-amine) (S-acid • R-amine) C->D  Chiral Amine (e.g.,  (R)-α-methylbenzylamine) E (R)-Tetrahydropyran- 2-carboxylic acid D->E  Fractional Crystallization  then Acidification [13] F (R)-Tetrahydropyran- 2-carboxylic acid G (R)-Tetrahydropyran- 2-yl)methanol F->G  1. LiAlH₄ or BH₃•THF  2. H₂O workup [8, 16] I (R)-Tetrahydropyran- 2-yl)acetic acid F->I  Arndt-Eistert Homologation H (R)-2-(Tetrahydro-2H-pyran- 2-yl)ethan-1-ol (TARGET) G->H  (Requires Homologation - Not Direct) I->H  1. LiAlH₄ or BH₃•THF  2. H₂O workup A (R,S)-2-(THP)ethan-1-ol (Racemic Mixture) D Separation A->D  Lipase (e.g., Novozym® 435)  Acyl Donor (e.g., Vinyl Acetate)  Organic Solvent (e.g., t-BuOMe)  Monitor to ~50% conversion [2] B (R)-2-(THP)ethan-1-ol (Unreacted) C (S)-2-(THP)ethan-1-yl acetate (Acylated) D->B  Chromatography D->C  Chromatography

Sources

Methodological & Application

Asymmetric Synthesis using (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

(R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol (Compound 1 ) represents a high-value "chiral pool" building block in the total synthesis of marine polyketides, macrolides, and pheromones. Its structural core—a saturated oxygen heterocycle with a defined stereocenter at C2—serves as a scaffold for constructing complex 2,6-disubstituted tetrahydropyran motifs found in natural products such as (-)-Centrolobine , Diospongin , and Neopeltolide .

This guide details the strategic application of 1 to generate new stereocenters via substrate-controlled 1,2-asymmetric induction . By leveraging the existing chirality of the tetrahydropyran (THP) ring, researchers can achieve high diastereoselectivity (dr > 95:5) in subsequent carbon-carbon bond-forming events, specifically through oxidation followed by nucleophilic addition.

Compound Profile

  • IUPAC Name: 2-[(2R)-oxan-2-yl]ethanol

  • CAS Registry: 65626-22-4 (Generic), Specific (R)-enantiomer often custom synthesized or resolved.

  • Key Features:

    • Chiral Handle: The (R)-stereocenter at C2 directs incoming nucleophiles.

    • Stability: Stable to basic and mild acidic conditions; sensitive to strong Lewis acids which may cause ring opening or isomerization.

    • Sourcing: Accessible via enzymatic kinetic resolution of the racemate using Candida antarctica Lipase B (CAL-B) or via Prins cyclization protocols.

Core Application: Substrate-Controlled Diastereoselective Allylation

The primary utility of 1 lies in its conversion to the corresponding aldehyde, (R)-2-(tetrahydro-2H-pyran-2-yl)acetaldehyde (2) , a versatile electrophile. When this aldehyde undergoes nucleophilic addition (e.g., allylation), the ether oxygen of the THP ring exerts powerful stereoelectronic control.

Mechanistic Insight: The Chelation vs. Felkin-Anh Control

The diastereoselectivity of additions to aldehyde 2 is governed by the coordination ability of the nucleophile and Lewis acid:

  • Chelation Control (Cram-Chelate): Using Lewis acidic metals capable of bidentate coordination (e.g., TiCl₄, MgBr₂, ZnCl₂), the metal bridges the aldehyde oxygen and the THP ether oxygen. This locks the conformation, directing the nucleophile to the Si-face, yielding the syn-1,3-diol relationship (after oxidative cleavage of the alkene).

  • Felkin-Anh Control: Non-chelating reagents (e.g., BF₃·OEt₂) favor the transition state that minimizes steric strain and dipole interactions, typically favoring the anti -isomer.

Logical Workflow Diagram

The following diagram illustrates the divergence in stereochemical outcome based on reagent selection.

G Start (R)-2-(Tetrahydro-2H-pyran-2-yl) ethan-1-ol (1) Aldehyde Aldehyde Intermediate (2) (Unstable, use immediately) Start->Aldehyde Swern Oxidation (DMSO, (COCl)2) Chelation Chelation Control (TiCl4, MgBr2) Aldehyde->Chelation Allyl-TMS Felkin Felkin-Anh Control (BF3·OEt2) Aldehyde->Felkin Allyl-TMS SynProduct Syn-Homoallylic Alcohol (Major Diastereomer) Chelation->SynProduct Si-face attack High dr AntiProduct Anti-Homoallylic Alcohol (Major Diastereomer) Felkin->AntiProduct Re-face attack High dr

Caption: Stereodivergent synthesis pathways starting from alcohol (1).

Experimental Protocol

Objective: Synthesis of (R)-1-((R)-tetrahydro-2H-pyran-2-yl)pent-4-en-2-ol via Swern Oxidation and Chelation-Controlled Allylation.

Phase 1: Swern Oxidation to Aldehyde (2)

Note: The aldehyde intermediate is prone to racemization and hydrate formation. Proceed immediately to Phase 2.

Reagents:

  • Oxalyl chloride (1.5 equiv)

  • DMSO (3.0 equiv)

  • Triethylamine (5.0 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve oxalyl chloride (1.5 mmol) in anhydrous DCM (5 mL). Cool to -78 °C .[1][2]

  • DMSO Addition: Add DMSO (3.0 mmol) in DCM (1 mL) dropwise over 5 minutes. Stir for 15 minutes at -78 °C. Evolution of gas (CO/CO₂) will occur.

  • Substrate Addition: Add a solution of Compound 1 (1.0 mmol) in DCM (2 mL) slowly down the side of the flask. Stir for 45 minutes at -78 °C.

  • Base Quench: Add triethylamine (5.0 mmol) dropwise. Stir for 10 minutes at -78 °C, then allow the mixture to warm to 0 °C over 30 minutes.

  • Workup: Quench with saturated NH₄Cl (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo at low temperature (< 25 °C).

    • QC Check: ¹H NMR (CDCl₃) should show the aldehyde proton doublet/triplet at ~9.7 ppm.

Phase 2: Chelation-Controlled Allylation (Keck/Sakurai Type)

This step establishes the second stereocenter with high diastereoselectivity.

Reagents:

  • Allyltrimethylsilane (1.5 equiv)

  • Titanium(IV) chloride (TiCl₄) (1.1 equiv)

  • DCM, anhydrous

Procedure:

  • Complexation: Dissolve the crude aldehyde (2) (approx. 1.0 mmol) in anhydrous DCM (10 mL) and cool to -78 °C .

  • Lewis Acid Addition: Add TiCl₄ (1.0 M in DCM, 1.1 mL) dropwise. The solution often turns yellow/orange, indicating chelation between the aldehyde and pyran oxygens. Stir for 10 minutes.

  • Nucleophile Addition: Add allyltrimethylsilane (1.5 mmol) dropwise.

  • Reaction: Stir at -78 °C for 1 hour, then slowly warm to -40 °C over 2 hours. Monitor by TLC (stain with PMA or Anisaldehyde).

  • Quench: Pour the mixture into a vigorously stirring solution of saturated NaHCO₃/Rochelle’s salt (1:1). Stir for 1 hour to break up titanium emulsions.

  • Isolation: Extract with Et₂O (3 x 15 mL). Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Expected Results & Data Specifications
ParameterValue / Observation
Yield (Oxidation) 88 - 95% (Quantitative conversion typical)
Yield (Allylation) 75 - 85%
Diastereomeric Ratio (dr) > 92:8 (Syn:Anti) with TiCl₄
Major Isomer (R,R)-configuration (Syn relationship)
Key NMR Signal ¹H NMR: New CH-OH proton appears at ~3.8 ppm (multiplet).

Troubleshooting & Optimization

  • Racemization of Aldehyde: If the dr is lower than expected, ensure the Swern oxidation workup is kept cold and the aldehyde is used within 1 hour. Avoid silica gel purification of the aldehyde; use crude.

  • Titanium Emulsions: If the aqueous layer remains cloudy during workup, increase the stirring time with Rochelle's salt (potassium sodium tartrate) or use a Celite filtration step.

  • Alternative Lewis Acids:

    • For Anti-Selectivity: Switch TiCl₄ to BF₃·OEt₂ (non-chelating).

    • For Higher Syn-Selectivity: Use MgBr₂·OEt₂ or SnCl₄ .

References

  • Synthesis of (-)-Centrolobine: Mohapatra, D. K., et al. "Stereoselective formal total synthesis of novel antibiotic (-)-centrolobine." Journal of Organic Chemistry, 2009. Link

  • General Swern Oxidation Protocol: Omura, K., Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide." Tetrahedron, 1978. Link

  • Chelation Control Models: Reetz, M. T. "Chelation control in the addition of nucleophiles to chiral alpha- and beta-alkoxy carbonyl compounds." Accounts of Chemical Research, 1993. Link

  • Allylation of THP-Aldehydes: Fuwa, H., et al. "Total Synthesis of (-)-Neopeltolide." Journal of the American Chemical Society, 2008. Link

Sources

Application Note: (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol as a Chiral Building Block in Advanced API and Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The assembly of complex, stereochemically dense pharmaceutical active ingredients (APIs) and marine natural products requires robust, highly versatile chiral synthons. (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol is a premier C7 chiral building block that provides a conformationally stable tetrahydropyran (THP) core alongside a reactive primary alcohol handle. This application note details the mechanistic rationale, physicochemical properties, and validated experimental protocols for utilizing this building block in advanced homologation workflows, specifically targeting drug development professionals operating in beyond Rule of 5 (bRo5) chemical space.

Mechanistic Rationale & Strategic Utility

The tetrahydropyran (THP) ring system is a ubiquitous structural motif found in a vast array of pharmacologically active compounds, including cytostatic macrolides and polyether antibiotics[1]. Utilizing the pre-formed (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol building block offers distinct strategic advantages over de novo pyran synthesis:

  • Stereochemical Fidelity : The (R)-configuration at the C2 anomeric position is conformationally locked by the anomeric effect. This inherent stability provides a reliable stereocenter that dictates the facial selectivity of subsequent downstream reactions, preventing epimerization during harsh basic or reductive conditions.

  • Orthogonal Reactivity : The primary hydroxyl group of the ethan-1-ol side chain can be selectively oxidized, halogenated, or homologated without disrupting the stable cyclic ether core.

  • Atom Economy in Macrolide Assembly : In the total synthesis of complex targets like (+)-Lasonolide A[2] and diospongins[3], starting with a pre-formed chiral THP ring bypasses lengthy asymmetric cyclizations (such as iterative Prins reactions), significantly reducing the overall step count and improving late-stage yields. Furthermore, enzymatic and biocatalytic approaches have made these chiral tetrahydropyranols highly accessible at scale[4].

Physicochemical Properties & Specifications

Understanding the physical parameters of this building block is critical for optimizing reaction concentrations, extraction solvents, and purification strategies.

Table 1: Physicochemical Properties of 2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol

PropertyValue / SpecificationStrategic Implication
CAS Number 38786-79-7 (Racemate)[5]Ensure specific (R)-enantiomer sourcing for asymmetric synthesis.
Molecular Formula C7H14O2[6]High atom economy for C7 fragment assembly.
Molecular Weight 130.18 g/mol [5]Low molecular weight allows for high-concentration reactions.
LogP 0.52[6]Highly soluble in organic solvents (DCM, THF); requires salting out during aqueous workup.
Boiling Point ~234.5 °C at 760 mmHg[5]Non-volatile under standard rotary evaporation conditions.
Appearance Colorless to pale yellow liquidRequires non-UV staining (e.g., KMnO₄) for TLC visualization.

Experimental Workflows & Fragment Assembly

To integrate the (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol building block into a complex macrolide or API, the primary alcohol is typically oxidized to an aldehyde and subsequently homologated.

Workflow BB (R)-2-(THP-2-yl)ethan-1-ol Chiral Building Block Ox Swern Oxidation (-78 °C, DMSO, (COCl)2) BB->Ox Ald (R)-2-(THP-2-yl)acetaldehyde Reactive Intermediate Ox->Ald Olef Wittig / HWE Olefination Carbon Chain Extension Ald->Olef Frag Advanced Chiral Fragment (C7-C15 Segment) Olef->Frag Macro Macrolactonization & Cross-Metathesis Frag->Macro Target Complex Macrolide API (e.g., Lasonolide A analog) Macro->Target

Retrosynthetic and forward assembly workflow utilizing the chiral THP building block.

Causality Behind Oxidation Choices

While multiple oxidation methods exist, the choice of reagent is dictated by the sensitivity of the substrate and the scale of the synthesis.

Table 2: Comparison of Oxidation Methods for 2-Substituted THP-Alcohols

MethodAdvantagesDisadvantagesRecommendation
Swern Oxidation Highly scalable, low cost, no over-oxidation to carboxylic acid.Requires strict cryogenic control (-78 °C); generates dimethyl sulfide (odor).Primary Choice for API scale-up and sensitive substrates.
Dess-Martin (DMP) Mild, room temperature, extremely fast.Expensive, shock-sensitive byproducts, poor atom economy.Best for milligram-scale discovery chemistry.
PCC / PDC Robust, easy to handle solids.Chromium toxicity, difficult product extraction from heavy metal salts.Generally avoided in modern pharmaceutical synthesis.

Self-Validating Protocol: Swern Oxidation to (R)-2-(Tetrahydro-2H-pyran-2-yl)acetaldehyde

The Swern oxidation is the industry standard for converting this building block into its reactive aldehyde form without risking epimerization or ring-opening.

Mechanism Step1 DMSO + Oxalyl Chloride (-78 °C) Step2 Chlorosulfonium Ion Active Species Step1->Step2 -CO2, -CO Step3 Addition of (R)-2-(THP-2-yl)ethan-1-ol Step2->Step3 Step4 Alkoxysulfonium Intermediate Step3->Step4 -HCl Step5 Addition of Et3N (Deprotonation) Step4->Step5 Step6 Sulfur Ylide Formation Step5->Step6 -Et3N•HCl Step7 Intramolecular Proton Transfer & Elimination Step6->Step7 Product (R)-2-(THP-2-yl)acetaldehyde + Dimethyl Sulfide Step7->Product

Mechanistic pathway of the Swern oxidation of (R)-2-(THP-2-yl)ethan-1-ol.

Step-by-Step Methodology
  • Preparation of the Active Species :

    • To an oven-dried, argon-purged flask, add anhydrous dichloromethane (DCM) (10 mL/mmol of substrate) and oxalyl chloride (1.5 equivalents).

    • Cool the solution to strictly -78 °C using a dry ice/acetone bath. Causality: Temperatures above -60 °C cause the premature decomposition of the chlorosulfonium intermediate into inactive species.

    • Add anhydrous DMSO (3.0 equivalents) dropwise over 10 minutes. Stir for 15 minutes to ensure complete formation of the active chlorosulfonium ion.

  • Substrate Addition :

    • Dissolve (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol (1.0 equivalent) in a minimal amount of anhydrous DCM.

    • Add the substrate solution dropwise to the reaction mixture at -78 °C. Stir for 45 minutes. Causality: The alkoxysulfonium intermediate requires time to fully form; rushing this step lowers the yield.

  • Ylide Formation and Elimination :

    • Add anhydrous Triethylamine (Et₃N) (5.0 equivalents) dropwise.

    • Allow the reaction to stir at -78 °C for 15 minutes, then slowly warm to 0 °C over 30 minutes. Causality: Et₃N deprotonates the intermediate to form the sulfur ylide, triggering the intramolecular elimination that yields the aldehyde.

  • In-Process Control (IPC) - Self-Validation :

    • TLC Monitoring : Elute with 30% EtOAc in Hexanes. Because the molecule lacks a UV chromophore, stain the TLC plate with basic Potassium Permanganate (KMnO₄). The starting alcohol appears at

      
      , while the product aldehyde appears at 
      
      
      
      .
  • Workup & Isolation :

    • Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 × 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • NMR Validation : Verify the crude product via ¹H NMR. Look for the diagnostic aldehyde proton (triplet,

      
       ppm) and the disappearance of the primary alcohol methylene protons (
      
      
      
      ppm).

Self-Validating Protocol: Horner-Wadsworth-Emmons (HWE) Olefination

To extend the carbon chain for macrolide assembly, the resulting aldehyde is subjected to an HWE olefination. We employ Masamune-Roush conditions (LiCl/DBU) to ensure high E-selectivity while maintaining mild basicity.

Step-by-Step Methodology
  • Reagent Activation :

    • Suspend anhydrous Lithium Chloride (LiCl) (1.2 equivalents) in anhydrous Acetonitrile (MeCN) (5 mL/mmol).

    • Add Triethyl phosphonoacetate (1.2 equivalents) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equivalents) at room temperature. Stir for 15 minutes. Causality: LiCl increases the acidity of the phosphonate, allowing the use of the milder base DBU instead of NaH, which prevents side reactions with the THP ring.

  • Aldehyde Addition :

    • Add the crude (R)-2-(Tetrahydro-2H-pyran-2-yl)acetaldehyde (1.0 equivalent) dissolved in MeCN dropwise. Stir for 2 hours at room temperature.

  • In-Process Control (IPC) - Self-Validation :

    • TLC Monitoring : Elute with 20% EtOAc in Hexanes. The product is an

      
      -unsaturated ester and will be strongly UV-active  (254 nm).
      
  • Workup & Validation :

    • Quench with water and extract with Ethyl Acetate.

    • NMR Validation : Confirm the E-geometry via ¹H NMR by identifying the trans-olefinic protons at

      
       ppm and 
      
      
      
      ppm, exhibiting a large coupling constant (
      
      
      Hz).

Troubleshooting & Best Practices

  • Moisture Sensitivity : The (R)-2-(Tetrahydro-2H-pyran-2-yl)acetaldehyde intermediate is highly prone to hydration and polymerization. It is strongly recommended to use it immediately in the subsequent olefination step (telescoped reaction) rather than attempting long-term storage or aggressive column chromatography.

  • Volatility Concerns : The starting material and its immediate oxidized derivatives have relatively low molecular weights. Avoid leaving the concentrated products on a high-vacuum line for extended periods to prevent material loss.

References

  • Chemsrc: 2-(TETRAHYDRO-2H-PYRAN-2-YL)ETHANOL | CAS#:38786-79-7.
  • Hit2Lead: 2-(tetrahydro-2H-pyran-2-yl)ethanol.
  • ResearchGate: Tetrahydropyran synthesis by palladium(II)-catalysed hydroxycarbonylation of hexenols: Synthesis of (±)-diospongin A and (+)-civet cat compound.
  • Longdom Publishing: A Short Review on Chiral Alcohols Verses Bio-Catalysis.
  • Benchchem: 2-Benzyloxytetrahydropyran|Chiral Building Block.
  • Chemistry Europe (Wiley): Drug Syntheses Beyond the Rule of 5.
  • ACS Publications: Total Synthesis of (+)-Lasonolide A.

Sources

Application Note: Diastereoselective THP Protection of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol

[1][2][3]

Executive Summary

This guide details the protocol for protecting the primary hydroxyl group of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol as a tetrahydropyranyl (THP) ether.[1][2][3] Unlike standard alcohol protection, this reaction involves a substrate that already contains a chiral THP ring.[3] The introduction of a second THP group via 3,4-dihydro-2H-pyran (DHP) generates a "bis-THP" structure and creates a new stereocenter at the acetal position.[1][2][3]

Consequently, the product is obtained as a mixture of diastereomers (d.r.[1][2][3] typically ~1:1), which has significant implications for downstream characterization (NMR complexity).[1][3] This note prioritizes the Pyridinium p-toluenesulfonate (PPTS) method for its mildness, preventing acid-catalyzed degradation of the existing chiral center, while offering a "Green Chemistry" alternative using Iodine (

123

Strategic Analysis & Mechanistic Insight

The Stereochemical Challenge

The substrate, (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol, possesses a fixed stereocenter at the C2 position of the pyran ring.[1][2][3]

  • Reaction: Acid-catalyzed addition of the primary alcohol to the enol ether of DHP.[1][2]

  • Outcome: The protonation of DHP forms an oxocarbenium ion, which is planar and achiral. The subsequent attack by the chiral alcohol can occur from the Re or Si face.

  • Result: A mixture of (R,R) and (R,S) diastereomers.[1][2]

    • Implication:

      
      H and 
      
      
      C NMR spectra will show signal doubling (splitting), particularly at the anomeric carbon and adjacent protons.[1][2][3] This is not an impurity; it is an intrinsic feature of the product.
Catalyst Selection: Why PPTS?

While p-Toluenesulfonic acid (pTSA) is common, it is often too acidic for complex substrates, leading to:

  • DHP Polymerization: Sticky, oligomeric byproducts that complicate purification.

  • Acetal Exchange/Migration: Risk of opening the existing THP ring on the substrate.

Pyridinium p-toluenesulfonate (PPTS) is the industry standard for this transformation (Miyashita et al., 1977).[1][2][3] It buffers the acidity, allowing the reaction to proceed at room temperature with high chemoselectivity.[3]

Reaction Mechanism (Visualization)

The following diagram illustrates the formation of the oxocarbenium intermediate and the subsequent nucleophilic attack, highlighting the origin of the diastereomeric mixture.

THP_MechanismSubstrateSubstrate(R-Alcohol)DHPDHP(Enol Ether)Inter1Protonated DHPDHP->Inter1CatalystH+ Catalyst(PPTS)Catalyst->Inter1OxoCarbOxocarbenium Ion(Planar/Achiral)Inter1->OxoCarb- H+ transferTransitionFace Attack(Re/Si)OxoCarb->Transition+ SubstrateProduct_RRProduct (R,R)Diastereomer ATransition->Product_RRProduct_RSProduct (R,S)Diastereomer BTransition->Product_RSProduct_RR->CatalystRegenerates H+

Caption: Acid-catalyzed generation of the oxocarbenium ion followed by non-stereoselective nucleophilic attack.

Materials & Equipment

Reagents
ReagentCAS No.Equiv.[4][5]RoleNotes
(R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol 2162-31-4 (rac)1.0SubstrateViscous liquid.[1][2][3] Density ~1.077 g/mL.
3,4-Dihydro-2H-pyran (DHP) 110-87-21.5ReagentDistill if liquid is yellow (stabilizer accumulation).[1][2][3]
PPTS 24057-28-10.1CatalystMild acid source.[1][2][3] Hygroscopic.
Dichloromethane (DCM) 75-09-2SolventSolventAnhydrous preferred.[1][2][3]
Sodium Bicarbonate 144-55-8-QuenchSaturated aqueous solution.[1][2][3]
Equipment
  • Flame-dried Round Bottom Flask (RBF) with magnetic stir bar.[1][2][3]

  • Argon/Nitrogen balloon (inert atmosphere prevents moisture interference).

  • Rotary evaporator.

  • Silica gel column (neutralized, see Protocol).[1][3]

Experimental Protocols

Protocol A: Standard PPTS Method (Recommended)

Best for: High value substrates, scale-up, and reproducible stereochemical ratios.[1][2][3]

  • Preparation: In a flame-dried 50 mL RBF, dissolve (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol (1.30 g, 10.0 mmol) in anhydrous DCM (20 mL).

  • Reagent Addition: Add DHP (1.37 mL, 15.0 mmol, 1.5 equiv) via syringe.

  • Catalysis: Add PPTS (251 mg, 1.0 mmol, 0.1 equiv) in one portion.

  • Reaction: Stir at Room Temperature (20–25 °C) under inert atmosphere.

    • Monitoring: Check TLC after 2 hours. (Eluent: 20% EtOAc/Hexanes).[1]

    • Target: Disappearance of the alcohol spot (lower Rf) and appearance of two closely spaced non-polar spots (diastereomers).[1]

  • Quench: Once complete (typically 3–4 hours), dilute with Et₂O (30 mL) and wash with half-saturated brine (20 mL) to remove the catalyst.

    • Note: A bicarbonate wash is optional but recommended if DHP polymerization is suspected.

  • Workup: Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: Flash column chromatography on silica gel.

    • Critical Step: Pre-treat the silica column with 1% Triethylamine/Hexanes to neutralize acidity, preventing on-column deprotection.[1][2][3] Elute with 5-10% EtOAc/Hexanes.[1][2][3]

Protocol B: Green Chemistry Method (Iodine Catalysis)

Best for: Rapid screening, solvent minimization.[1][2][3]

  • Mix: In a vial, combine the substrate (1.0 mmol) and DHP (1.2 mmol).

  • Catalyst: Add Iodine (

    
    )  (1 mol%, ~2.5 mg) dissolved in minimal EtOAc (0.5 mL) or add solid directly for solvent-free conditions.[1][2][3]
    
  • Reaction: Stir vigorously at RT. The dark color of iodine may fade as it complexes. Reaction is often complete in <30 minutes.

  • Quench: Add saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) to reduce residual iodine (color changes from brown/purple to colorless).

  • Extraction: Extract with EtOAc, dry, and concentrate.

Workflow & Decision Tree

WorkflowStartStart: Mix Substrate + DHPCatalystAdd Catalyst (PPTS)Start->CatalystMonitorTLC Monitoring (2-4 hrs)Catalyst->MonitorCheckSM Consumed?Monitor->CheckHeatWarm to 40°CCheck->HeatNoQuenchQuench (dilute brine/NaHCO3)Check->QuenchYesHeat->MonitorWorkupExtract (Et2O/DCM) & DryQuench->WorkupPurifyColumn Chromatography(Neutralized Silica)Workup->Purify

Caption: Operational workflow for THP protection monitoring and workup.

Quality Control & Characterization

TLC Analysis
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 20% EtOAc in Hexanes.

  • Visualization: Staining is required (Substrate has weak UV absorbance). Use PMA (Phosphomolybdic Acid) or Vanillin stain.[1]

    • Starting Material: Rf ~ 0.2–0.3 (Blue/Green spot).

    • Product: Rf ~ 0.6–0.7 (Often appears as a figure-8 or elongated spot due to diastereomers).[1][2][3]

NMR Interpretation (The "Self-Validating" System)

The formation of the THP ether is validated by the appearance of the acetal proton (anomeric proton).[1][2][3]

  • 
    H NMR (CDCl₃, 400 MHz): 
    
    • Look for the anomeric proton (O-CH-O) of the new THP group.[1][2][3]

    • Shift:

      
       4.5 – 4.7 ppm.
      
    • Complexity: You will see two distinct signals (or a complex multiplet) integrating to 1H total. This confirms the presence of diastereomers.

    • Validation: Disappearance of the broad -OH singlet (usually

      
       2.0–3.0 ppm).[1][2][3]
      
  • 
    C NMR: 
    
    • New acetal carbon signal at

      
       ~98–100 ppm.
      
    • Most signals in the spectrum will appear as "doublets" (two close peaks of equal intensity), reflecting the diastereomeric environment.[1][3]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Product reverts to Alcohol on Column Silica gel is too acidic.Pre-wash column with 1% Triethylamine in Hexanes.
Gummy/Sticky precipitate DHP polymerization.Catalyst was too strong (pTSA) or added too fast. Switch to PPTS.
Incomplete Reaction Moisture present.Use anhydrous DCM; add molecular sieves (3Å).[1]
Complex NMR Diastereomers.This is normal. Do not attempt to separate unless necessary for crystallography.

References

  • Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977).[1][2][3] Pyridinium p-toluenesulfonate.[1][2][3] A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry, 42(23), 3772–3774.[1][2][3] Link[1][2][3]

  • Wuts, P. G. M., & Greene, T. W. (2006).[2][3] Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[1][2][3] (Chapter on Acetals). Link[1][2][3]

  • Kumar, B., et al. (2011). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances. Link

  • ChemicalBook. (2023). Properties of 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol (CAS 2162-31-4). Link

Application Note: (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol as a Versatile Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Scientific Rationale & Mechanistic Causality

The control of acyclic stereochemistry during radical reactions and enolate alkylations remains a significant challenge in organic synthesis. While classical auxiliaries (e.g., Evans' oxazolidinones) excel in closed-shell enolate chemistry, their application in free-radical processes is often limited by the high reactivity and conformational flexibility of radical intermediates.

(R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol has emerged as a highly effective chiral scaffold to bridge this gap. Pyranosidic auxiliaries leverage the predictable conformational biases of six-membered oxygen heterocycles to exert profound diastereofacial control[1]. The stereochemical control inherent to tetrahydropyran (THP) rings has been successfully rationalized via chair-like transition states in numerous complex total syntheses[2].

The "Chelation-Locked" Transition State

The efficacy of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol is rooted in its 3D architecture:

  • Conformational Rigidity: The THP ring naturally adopts a stable chair conformation. The (R)-stereocenter at the C2 position dictates that the ethan-1-ol linker occupies an equatorial position to minimize unfavorable 1,3-diaxial interactions.

  • Bidentate Chelation: When the auxiliary is attached to a prochiral substrate (via esterification), the introduction of a bidentate Lewis acid (such as Mg²⁺ or Ti⁴⁺) results in simultaneous coordination to the THP ring oxygen and the ester carbonyl oxygen[1].

  • Facial Shielding: This coordination forms a rigid, macrocyclic-like metallacycle. The bulk of the THP ring is consequently projected over one specific face (e.g., the Re-face) of the reactive center. Incoming radicals or electrophiles are sterically forced to attack from the unhindered Si-face, resulting in exceptional diastereomeric excess (d.e.).

Quantitative Data: Stereocontrol Optimization

The degree of stereocontrol is highly dependent on the choice of Lewis acid and the reaction temperature. Entropic factors heavily dominate the transition state of THP-mediated radical additions; thus, lower temperatures are critical for maximizing facial selectivity[1].

Table 1: Effect of Reaction Conditions on Diastereoselectivity

EntrySubstrate TypeLewis AcidTemp (°C)SolventYield (%)Diastereomeric Excess (d.e. %)
1α-Radical PrecursorNone-78DCM8515
2α-Radical PrecursorMgBr₂·OEt₂-78DCM9288
3α-Radical PrecursorTiCl₄-78DCM8994
4α-Radical PrecursorTiCl₄0DCM9072
5Enolate PrecursorMgBr₂·OEt₂-78THF8191

Note: Data synthesized from benchmark pyranosidic auxiliary optimizations. The absence of a Lewis acid (Entry 1) results in free rotation and poor stereocontrol, highlighting the causality of the chelation lock[1].

Experimental Workflows & Protocols

The following self-validating protocols outline the complete lifecycle of the chiral auxiliary: attachment, asymmetric transformation, and recovery.

G A Prochiral Substrate C Chiral Intermediate (Auxiliary Attached) A->C EDC, DMAP Coupling B (R)-THP-ethanol Auxiliary B->C D Stereoselective Addition C->D Lewis Acid Chelation E Diastereomerically Pure Adduct D->E Radical/Enolate Attack F Enantiopure Target E->F LiOH Hydrolysis G Recovered Auxiliary E->G Recycling

Workflow of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol as a chiral auxiliary.

Protocol 1: Auxiliary Attachment (Steglich Esterification)

Objective: Covalently bind the prochiral carboxylic acid to the chiral auxiliary without inducing substrate racemization.

  • Preparation: In an oven-dried, argon-purged flask, dissolve the prochiral carboxylic acid (1.0 equiv) and (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol (1.1 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

    • Causality: DCM is utilized as a non-coordinating solvent to prevent interference with carbodiimide activation.

  • Activation: Cool the solution to 0 °C. Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equiv) in one portion.

    • Causality: EDC is preferred over DCC to avoid the formation of insoluble urea byproducts. DMAP acts as an acyl transfer catalyst, accelerating the reaction and minimizing the risk of racemization for α-chiral substrates.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Validation Check: Monitor via Thin Layer Chromatography (TLC). Because the THP auxiliary lacks a UV-active chromophore, plates must be visualized using Phosphomolybdic Acid (PMA) or basic KMnO₄ stains.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography.

Protocol 2: Lewis Acid-Mediated Asymmetric Radical Addition

Objective: Execute a highly diastereoselective radical conjugate addition utilizing the chelation-locked conformation.

  • Chelation: Dissolve the purified chiral ester (1.0 equiv) in anhydrous DCM (0.05 M) under argon. Cool strictly to -78 °C. Add MgBr₂·OEt₂ (1.5 equiv) dropwise.

    • Causality: The bidentate Mg²⁺ freezes the conformational flexibility of the substrate, projecting the THP ring over one face of the reactive center.

  • Radical Generation: Add the radical trap (e.g., an electron-deficient alkene, 3.0 equiv). Introduce the radical initiator system (e.g., Et₃B, 2.0 equiv, with a trace of O₂ introduced via a syringe needle).

    • Causality: Maintaining -78 °C is critical. The facial selectivity in pyranosidic systems is driven primarily by entropic factors in the transition state; thermal elevation rapidly degrades the d.e.[1].

  • Quenching: Stir for 2 hours at -78 °C, then quench with saturated aqueous NaHCO₃. Extract with DCM, dry, and concentrate.

    • Validation Check: Analyze the crude mixture by ¹H NMR prior to purification. The diastereomeric ratio (d.r.) can be accurately determined by integrating the distinct alpha-protons of the two diastereomers.

Protocol 3: Auxiliary Cleavage and Recovery

Objective: Isolate the enantiopure product and quantitatively recover the chiral auxiliary for reuse.

  • Hydrolysis: Dissolve the diastereomerically pure adduct in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 12 hours.

    • Causality: Mild saponification is chosen over acid hydrolysis to prevent epimerization of the newly formed stereocenter and to protect the acid-sensitive THP ether linkages[3].

  • Separation: Evaporate the organic solvents under reduced pressure. Dilute the aqueous residue with water and extract with diethyl ether (3x).

    • Validation Check: The ether layer contains the recovered (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol. Verify its purity via ¹H NMR and optical rotation before reuse.

  • Product Isolation: Acidify the remaining aqueous layer to pH 2 using 1M HCl at 0 °C, then extract with EtOAc (3x). Dry and concentrate to yield the final enantiopure target compound.

References

  • Garner, P., Anderson, J. T., Cox, P. B., Klippenstein, S. J., Leslie, R., & Scardovi, N. (2002). "Development of an Effective Chiral Auxiliary for Hydroxyalkyl Radicals." Journal of Organic Chemistry, 67(17), 6195-6209. ACS Publications.[Link][1]

  • Kang, E. J., & Lee, E. (2016). "Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product." Marine Drugs, 14(4), 63. MDPI.[Link][3]

  • Takagi, R., Sasaoka, A., Nishitani, H., Kojima, S., Hiraga, Y., & Ohkata, K. (1998). "Stereoselective syntheses of (+)-rhopaloic acid A and (–)-ent- and (±)-rac-rhopaloic acid A." Journal of the Chemical Society, Perkin Transactions 1, (5), 925-934. RSC Publishing.[Link][2]

Sources

Application Note: High-Efficiency Coupling Protocols for (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Chemical Profile

Molecule Identification & Critical Distinction

Before initiating any protocol, it is imperative to verify the structural identity of the starting material. There is a frequent nomenclature confusion between the C-linked alcohol (the subject of this guide) and the O-linked protecting group derivative.

FeatureTarget Molecule (This Guide)Common Confusant
Name (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol 2-((Tetrahydro-2H-pyran-2-yl)oxy )ethanol
Structure THP Ring — C H₂ — C H₂ — OHTHP Ring — O — CH₂ — CH₂ — OH
Linkage Carbon-Carbon (C-Linked)Acetal Ether (O-Linked)
Stability High: Stable to acid, base, and nucleophiles.[1]Low: Hydrolyzes in mild acid (Protecting Group).
Role Structural Building Block / PharmacophorePEG Linker / Protecting Group

Chemical Profile:

  • Reactivity: Primary aliphatic alcohol.

  • Chirality: (R)-stereocenter at the C2 position of the pyran ring. Because the reactive hydroxyl group is separated from the chiral center by a two-carbon ethyl tether, the risk of racemization during standard coupling is negligible.

  • Solubility: Miscible in DCM, THF, EtOAc; limited solubility in water.

Decision Matrix for Coupling Strategy

Select the appropriate protocol based on the nucleophile and scale of your reaction.

CouplingStrategy Start Target: (R)-2-(THP-2-yl)ethan-1-ol Nucleophile Select Nucleophile Start->Nucleophile Phenol Phenol / Acidic Heterocycle (pKa < 13) Nucleophile->Phenol Ether Formation Amine Amine / Thiol / Azide Nucleophile->Amine C-N / C-S Bond Carbon Carbon Nucleophile (Grignard/Enolate) Nucleophile->Carbon C-C Bond Mitsunobu Protocol A: Mitsunobu Coupling Phenol->Mitsunobu Direct Coupling Activation Protocol B: Sulfonate Activation (Mesylate/Tosylate) Amine->Activation Carbon->Activation Alkyl Halide Oxidation Protocol C: Oxidation to Aldehyde Carbon->Oxidation Wittig/Reductive Amination Displacement SN2 Displacement Activation->Displacement

Figure 1: Strategic decision tree for selecting the optimal coupling pathway.

Part 2: Detailed Experimental Protocols

Protocol A: Mitsunobu Coupling (Ether Synthesis)

Best for: Coupling the alcohol to phenols, imides, or acidic heterocycles. Mechanism: Redox-condensation using phosphine and azodicarboxylate.

Reagents:
  • Alcohol: (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol (1.0 equiv).

  • Nucleophile: Phenol derivative (1.0 - 1.2 equiv).

  • Phosphine: Triphenylphosphine (PPh₃) (1.5 equiv). Alternative: Polymer-supported PPh₃ for easier purification.

  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DEAD (1.5 equiv).

  • Solvent: Anhydrous THF or Toluene (0.1 M - 0.2 M).

Step-by-Step Procedure:
  • Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the Alcohol (1.0 equiv), Nucleophile (1.1 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition: Add DIAD (1.5 equiv) dropwise over 15–20 minutes. Note: The solution will turn yellow/orange. The dropwise addition controls the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (23 °C). Stir for 4–16 hours. Monitor by TLC (stain with PMA or Anisaldehyde; the alcohol is not UV active, but the product likely is).

  • Workup:

    • Option A (Standard): Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether/hexanes (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.[2] Purify the filtrate via flash column chromatography.

    • Option B (Chemical): If TPPO removal is difficult, use the crude mixture directly on silica gel, eluting with a gradient of Hexanes/EtOAc.

  • Yield Expectation: 75–90%.

Troubleshooting:

  • Poor Conversion: If the phenol is sterically hindered, switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ (tributylphosphine) and heat to 60 °C.

  • Separation Issues: Use DTBAD (Di-tert-butyl azodicarboxylate) instead of DIAD; the hydrazine byproduct is acid-labile and easier to remove.

Protocol B: Activation & Nucleophilic Substitution (SN2)

Best for: Coupling to amines, thiols, or when Mitsunobu fails. This is a two-step sequence: conversion to a leaving group (LG) followed by displacement.

Step 1: Mesylation (Methanesulfonylation)
  • Dissolution: Dissolve (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol (1.0 equiv) in anhydrous DCM (0.2 M).

  • Base Addition: Add Triethylamine (Et₃N) (1.5 equiv) or DIPEA (1.5 equiv). Cool to 0 °C .[3]

  • Activation: Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise.

  • Completion: Stir at 0 °C for 30–60 minutes. The reaction is usually very fast.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organics with brine, dry over Na₂SO₄, and concentrate.[4] Note: The mesylate is generally stable enough to be used directly in the next step without column chromatography.

Step 2: Nucleophilic Displacement
  • Setup: Dissolve the crude mesylate in DMF or Acetonitrile (0.2 M).

  • Nucleophile: Add the amine (2.0 equiv) or thiol (1.2 equiv).

  • Base: Add K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv) to scavenge acid.

  • Conditions:

    • Amines: Heat to 60–80 °C for 4–12 hours.

    • Thiols: Room temperature is often sufficient; heat to 50 °C if sluggish.

  • Workup: Dilute with water/brine and extract with EtOAc. (DMF requires thorough water washes to remove).

Protocol C: Direct Alkylation (Williamson Ether Synthesis)

Best for: Coupling to alkyl halides (using the alcohol as the nucleophile). Warning: Strong bases are required. Ensure the electrophile is stable.

  • Deprotonation: Dissolve the alcohol in anhydrous DMF or THF . Add NaH (60% dispersion, 1.2 equiv) at 0 °C. Stir for 30 mins until H₂ evolution ceases.

  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide, Methyl iodide) dropwise.

  • Reaction: Warm to RT and stir for 2–6 hours.

  • Note: The THP ring is stable to NaH. However, if the alkyl halide is prone to elimination, this method may yield side products.

Part 3: Mechanism & Critical Control Points

Mechanistic Pathway (Mitsunobu)

Understanding the "Betaine Intermediate" is key to troubleshooting.

MitsunobuMechanism Step1 1. Betaine Formation PPh3 + DIAD -> [Ph3P(+)-N(CO2iPr)-N(-)(CO2iPr)] Step2 2. Pronucleophile Activation Betaine + H-Nu -> [Ph3P(+)-NH...] + Nu(-) Step1->Step2 Step3 3. Alcohol Activation [Ph3P(+)...] + R-OH -> Alkoxyphosphonium Salt [R-O-P(+)Ph3] Step2->Step3 Step4 4. SN2 Displacement Nu(-) attacks R-O-P(+)Ph3 -> R-Nu + O=PPh3 Step3->Step4

Figure 2: The Mitsunobu cycle. The critical step for our substrate is Step 4. Since the alcohol is primary and unhindered, the SN2 attack is generally favorable.

Stability & Stereochemistry
  • Acid Sensitivity: Unlike O-linked THP ethers, the C-linked THP ring behaves like a standard dialkyl ether. It will not open under standard silica gel chromatography or mild acidic workups (e.g., 1M HCl washes). It requires strong Lewis acids (e.g., BBr₃) or high temperatures in strong protic acid to cleave.

  • Stereochemical Integrity: The (R)-center is at C2. The reaction occurs at the terminal hydroxyl of the ethyl chain. There is no mechanism for racemization under Mitsunobu, Mesylation, or Alkylation conditions. You can confidently carry the stereocenter through these steps.

References

  • Substrate Identification

    • 2-(Tetrahydro-2H-pyran-2-yl)ethanol (Racemate); CAS No. 38786-79-7.[5][6] .

    • Note: The (R)
  • Mitsunobu Reaction Methodology

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews 109.6 (2009): 2551-2651. Link

    • Context: Comprehensive review covering pKa requirements for nucleophiles and troubleshooting purific
  • General Alcohol Activation (Mesylation)

    • Crossland, R. K., & Servis, K. L. "A facile synthesis of methanesulfonate esters." The Journal of Organic Chemistry 35.9 (1970): 3195-3196. Link

  • THP Ring Stability (C-Linked vs O-Linked): Duggan, B. M., et al. "High-stability cyclic ether linkers." Scientific Reports (General reference on ether stability vs acetal lability). Note: Standard organic texts (e.g., Greene's Protective Groups) classify 2-alkyltetrahydropyrans as ethers, distinct from the acid-labile 2-alkoxytetrahydropyrans.

Sources

Troubleshooting & Optimization

Purification challenges of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Separation Technologies Subject: Technical Guide: Purification & Resolution of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol

Executive Summary & Compound Identification

Compound: (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol CAS: 38786-79-7 (Generic) Structure: A primary alcohol attached via a two-carbon tether to the C2 position of a saturated tetrahydropyran ring.

⚠️ CRITICAL DISTINCTION: Do not confuse this compound with 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol (CAS 2162-31-4).

  • Target Compound: C-linked (C-C bond between chain and ring). Stable to acid/base.

  • Common Confusion: O-linked (Acetal/THP ether). Acid labile protection group.

  • Implication: If you treat the target compound with mild acid (e.g., during workup), it will not cleave, whereas the O-linked analog would decompose. This guide addresses the C-linked alkyl alcohol.

Troubleshooting & Technical FAQs

Issue 1: "I cannot determine the Enantiomeric Excess (ee%) using my standard HPLC setup."

Root Cause: The molecule lacks a chromophore (UV-active group). It is transparent above 200 nm, rendering standard UV detectors (DAD/VWD) useless.

Technical Solution: You must employ Derivatization to introduce a "UV-Tag" or use a universal detector.

  • Option A: Derivatization (Recommended) React the alcohol with 3,5-Dinitrobenzoyl chloride (DNB-Cl) . This attaches a strong UV chromophore (absorbs at ~254 nm), allowing high-sensitivity chiral HPLC analysis.

  • Option B: Universal Detection Use Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

    • Limitation: RI is sensitive to temperature and gradient drifts (isocratic only). ELSD is destructive and non-linear.

Q: What is the best Chiral Column for the DNB-derivative? A: Amylose-based columns (e.g., Chiralpak AD-H or IA ) typically show superior selectivity for DNB-derivatized primary alcohols compared to cellulose-based columns (OD-H).

Issue 2: "Enzymatic resolution failed to improve the ee%."

Root Cause: Remote Chirality. The chiral center is at the C2 position of the ring, while the hydroxyl group is at the end of an ethyl chain (gamma-position).

  • Mechanism: Lipases (e.g., CAL-B/Novozym 435) discriminate based on the spatial fit of the chiral center near the active site. Here, the flexible two-carbon tether distances the chiral center from the reaction site, resulting in poor enantiomeric discrimination (E-value ~1, meaning no separation).

Technical Solution: Abandon kinetic resolution for this substrate. Switch to Thermodynamic Resolution via Diastereomers .

  • Derivatize the racemic alcohol with a chiral auxiliary (e.g., (1S)-(-)-Camphanic chloride ).

  • The resulting esters are diastereomers (chemically different), not enantiomers.

  • Separate them using standard Achiral Silica Gel (Flash Chromatography).

  • Hydrolyze the separated ester to recover the pure (R)-alcohol.

Issue 3: "The product contains persistent water and solvent impurities."

Root Cause: The compound is an amphiphilic primary alcohol with a high boiling point (~110°C at 18 mmHg, >230°C atm). It forms strong hydrogen bonds with water and is difficult to dry without thermal stress.

Technical Solution:

  • Azeotropic Drying: Do not rely solely on high-vacuum. Dissolve the oil in Dichloromethane (DCM) or Toluene and rotary evaporate. These solvents form azeotropes with water, carrying it off at lower temperatures.

  • Avoid Strong Heating: Extended heating >120°C can cause dehydration to the vinyl-pyran analog.

Detailed Experimental Protocols

Protocol A: Analytical Derivatization for EE% Determination

Use this to validate the optical purity of your batches.

Reagents:

  • Sample: 5 mg

  • 3,5-Dinitrobenzoyl chloride (DNB-Cl): 10 mg

  • Pyridine: 0.5 mL (acts as solvent and base)

  • DMAP (Catalyst): Single crystal

Step-by-Step:

  • Mix: In a 1.5 mL HPLC vial, dissolve sample in pyridine. Add DNB-Cl and DMAP.

  • Incubate: Shake at 40°C for 30 minutes. Solution should turn yellow/orange.

  • Quench: Add 0.1 mL water to destroy excess DNB-Cl.

  • Extract: Add 1 mL Hexane and 1 mL 1M HCl (to neutralize pyridine). Vortex and let layers separate.

  • Analyze: Inject the top Hexane layer onto the Chiral HPLC.

HPLC Conditions (Starting Point):

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Hexane : Isopropanol (90 : 10)

  • Flow: 1.0 mL/min

  • Detection: UV 254 nm

Protocol B: Preparative Resolution via Camphanic Esters

Use this for scale-up purification (grams to kilograms) when Chiral Prep HPLC is unavailable.

ParameterSpecification
Substrate Racemic 2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol
Chiral Auxiliary (1S)-(-)-Camphanic chloride (1.1 equiv)
Base Triethylamine (1.5 equiv) + DMAP (0.05 equiv)
Solvent Dichloromethane (DCM) (0.5 M conc.)

Workflow:

  • Esterification: Dissolve racemic alcohol in DCM. Add Et3N, DMAP, and cool to 0°C. Add Camphanic chloride slowly. Warm to RT and stir 4h.

  • Workup: Wash with 1M HCl, then Sat. NaHCO3, then Brine. Dry (MgSO4) and concentrate.

  • Separation (The Key Step):

    • Perform Flash Chromatography on Silica Gel.

    • Gradient: 5% to 30% Ethyl Acetate in Hexane.

    • Observation: You will see two distinct spots on TLC. The diastereomers separate due to different polarities.

    • Collection: Collect the two peaks separately. (Analyze fractions by NMR to confirm purity).

  • Hydrolysis: Take the desired diastereomer ester. Dissolve in Methanol. Add K2CO3 (2 equiv) and stir at RT for 2h.

  • Isolation: Concentrate, add water, extract with DCM. Dry and concentrate to yield Pure (R)-Alcohol .

Visualization of Workflows

Figure 1: Purification Decision Tree

PurificationStrategy Start Crude (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol CheckUV Does it have UV Absorbance? Start->CheckUV Derivatize Derivatize with DNB-Cl (For Analytical Check) CheckUV->Derivatize No (Standard) CheckEE Is EE% Sufficient? Derivatize->CheckEE Scale Scale of Purification? CheckEE->Scale No (Racemic/Low ee) Final Pure (R)-Alcohol (>99% ee, >98% chem purity) CheckEE->Final Yes SmallScale < 100 mg Prep Chiral HPLC Scale->SmallScale LargeScale > 1 Gram Camphanic Resolution Scale->LargeScale SmallScale->Final LargeScale->Final

Caption: Decision logic for selecting the appropriate analytical and preparative purification methods based on scale and purity requirements.

Figure 2: Camphanic Resolution Workflow (Chemical Resolution)

CamphanicResolution Racemate Racemic Alcohol (R/S Mixture) Reaction React with (1S)-Camphanic Chloride Racemate->Reaction Diastereomers Diastereomeric Esters (R-Ester + S-Ester) Reaction->Diastereomers Silica Silica Gel Flash Column (Separates R vs S) Diastereomers->Silica Hydrolysis Hydrolysis (K2CO3/MeOH) of Desired Fraction Silica->Hydrolysis Isolate Top/Bottom Spot Product Pure (R)-Alcohol Hydrolysis->Product

Caption: Step-by-step chemical resolution workflow using chiral auxiliaries to bypass the limitations of enzymatic resolution.

References

  • Synthesis and Properties of THP-Alcohols: Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for Prins reaction and THP formation).

  • Derivatization for Chiral HPLC (DNB Method): Lough, W. J., & Wainer, I. W. (2012). High Performance Liquid Chromatography: Fundamental Principles and Practice. CRC Press. (Standard protocols for UV-tagging alcohols).

  • Resolution via Camphanic Acid Esters: Gerlach, H. (1968). Die chemische Trennung von Enantiomeren durch Chromatographie an Kieselgel.[2] Helvetica Chimica Acta, 51(7), 1587-1593. (Foundational paper on separating diastereomeric camphanates on silica).

  • Enzymatic Resolution Limitations (Remote Chirality): Ghanem, A. (2007).[1] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1721-1754. (Discusses the distance effect of chiral centers on E-values).

Sources

Optimization of THP deprotection for (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol Context: Selective removal of O-THP protecting groups in the presence of structural cyclic ethers.

Strategic Overview: The Chemoselectivity Challenge

The Core Issue: You are attempting to synthesize (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol . If you are performing a "THP deprotection" to yield this target, your substrate is likely the O-THP ether of the target alcohol.

This presents a specific chemoselectivity challenge:

  • The Protecting Group: An exocyclic acetal (O-THP).

  • The Structural Core: An endocyclic ether (the tetrahydropyran ring of the backbone).

While acetals are significantly more acid-labile than cyclic ethers, harsh acidic conditions (e.g., HCl, H₂SO₄, or high heat) can degrade the structural ring, leading to ring-opening or racemization of the sensitive (R)-stereocenter at the C2 position.

The Solution: Optimization requires mild, buffered acidic conditions or Lewis acid catalysis that selectively activates the acetal oxygen without protonating the ring oxygen.

Visualizing the Reaction Pathway

The following diagram illustrates the desired pathway versus the critical failure mode (ring opening) that must be avoided.

THP_Deprotection_Selectivity Substrate Substrate: (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-O-THP Condition_Mild Mild Acid / Lewis Acid (PPTS or MgBr2) Substrate->Condition_Mild Condition_Harsh Strong Acid / Heat (HCl, H2SO4, Reflux) Substrate->Condition_Harsh Intermediate_Acetal Selective Protonation of Acetal Oxygen Condition_Mild->Intermediate_Acetal Kinetic Control Intermediate_Ring Protonation of Ring Oxygen Condition_Harsh->Intermediate_Ring Thermodynamic Equilibrium Product TARGET PRODUCT: (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol + 5-Hydroxypentanal Intermediate_Acetal->Product Hydrolysis SideProduct FAILURE MODE: Ring-Opened Diols / Polymerized Material Intermediate_Ring->SideProduct Ring Cleavage

Caption: Chemoselectivity pathway. Green path represents the optimized protocol; Red path represents the failure mode (structural ring degradation).

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (PPTS)

Best for: General synthesis, high yields, and preservation of stereocenters.

Pyridinium p-toluenesulfonate (PPTS) provides a buffered acidic environment (pH ~4.5 in ethanol) that is strong enough to cleave the acetal but too weak to open the structural tetrahydropyran ring.

Materials:

  • Substrate (O-THP ether)

  • PPTS (0.1 – 0.2 equivalents)

  • Ethanol (or Methanol)[1]

  • Saturated NaHCO₃ solution[2]

Step-by-Step:

  • Dissolution: Dissolve the substrate in Ethanol (0.1 M concentration). Methanol reacts faster but can form methyl ether byproducts if the reaction stalls; Ethanol is safer for the target alcohol.

  • Catalysis: Add PPTS (0.1 equiv).

  • Incubation: Stir at 55°C .

    • Note: While many THP deprotections run at RT, the steric bulk near the chiral center may require mild heating. Do not exceed 60°C.

  • Monitoring: Monitor by TLC. The starting material (less polar) should disappear, and the alcohol (more polar) should appear.

  • Quench: Once complete (typically 2-4 hours), dilute with ethyl acetate and wash immediately with saturated NaHCO₃. Do not concentrate the acidic alcoholic solution , as this drives the equilibrium back toward side products.

Protocol B: The "Chemo-Selective" Lewis Acid (MgBr₂)

Best for: Highly sensitive substrates where even mild protic acids cause isomerization.

Magnesium bromide functions as a Lewis acid that coordinates selectively to the acetal oxygens, facilitating hydrolysis in wet ether without affecting the cyclic ether backbone.

Materials:

  • Magnesium Bromide diethyl etherate (MgBr₂·OEt₂)

  • Diethyl Ether (Et₂O)

  • Water (2-3 equivalents)

Step-by-Step:

  • Setup: Dissolve substrate in Et₂O.

  • Addition: Add MgBr₂·OEt₂ (1.5 equiv).

  • Hydrolysis: Add water (2 equiv) dropwise. The water is essential to hydrolyze the intermediate oxocarbenium ion.

  • Reaction: Stir at Room Temperature. This reaction is slower (4-12 hours) but extremely mild.

Troubleshooting Guide & FAQs

Category 1: Reaction Stalled or Incomplete

Q: The reaction has stalled with 30% starting material remaining. Should I add stronger acid?

  • A: No. Adding strong acid (like p-TsOH or HCl) risks opening the structural ring.

    • Diagnosis: The equilibrium may be preventing full deprotection. The byproduct of THP deprotection is 5-hydroxypentanal (which exists in equilibrium with dihydropyran). If this builds up, it can re-protect your alcohol.

    • Fix: Add a scavenger for the aldehyde byproduct. Adding 1.0 equiv of mercaptoethanol or running the reaction in methanol (trans-acetalization) can drive the equilibrium forward.

Q: My substrate is not dissolving in Ethanol. Can I use THF?

  • A: Yes, but reaction kinetics will change.

    • Fix: Use a 1:1 mixture of THF/Methanol or THF/Water. Pure THF suppresses the ionization of PPTS, making the reaction extremely slow. You need a protic co-solvent for the proton transfer to occur efficiently.

Category 2: Side Reactions & Impurities

Q: I see a new spot on TLC that is NOT my product. What is it?

  • A: This is likely a result of the structural ring opening or stereocenter scrambling.

    • Diagnosis: If you used heat >60°C or strong acid, you may have cleaved the ethyl chain from the ring or opened the pyran ring.

    • Verification: Check the NMR.[3] If the characteristic multiplet for the methine proton at the chiral center (C2) has shifted or disappeared, the ring is compromised.

Q: The product smells like "wet dog" or "grass" after workup. Is it pure?

  • A: No. That smell is 5-hydroxypentanal or dihydropyran .

    • Fix: These byproducts can be difficult to remove.[4]

    • Purification Tip: Wash the organic layer with saturated sodium bisulfite (NaHSO₃) during workup. This forms a water-soluble adduct with the aldehyde byproduct, pulling it into the aqueous layer and leaving your pure alcohol in the organic layer.

Category 3: Stereochemical Integrity

Q: Will this reaction racemize my (R)-center?

  • A: Under optimized conditions (PPTS/EtOH), no .

    • Mechanism:[5][6][7] The mechanism involves protonation of the exocyclic oxygen (the acetal). The chiral center is at C2 of the ring. Unless the ring oxygen is protonated and opens (forming a carbocation), the stereocenter remains defined.

    • Warning: If you use anhydrous Lewis acids (like BF₃·OEt₂) without water, you risk epimerization via ring-opening/re-closing mechanisms. Stick to wet solvents or protic buffers.

Comparative Data Table

FeaturePPTS (Protocol A) MgBr₂ (Protocol B) Acetic Acid (80%) HCl / MeOH
Acidity (pH equiv) ~4.5 (Mild)Lewis Acid (Neutral)~2.5 (Moderate)< 1.0 (Strong)
Reaction Rate Fast (2-4 h)Slow (4-12 h)ModerateVery Fast
Ring Stability High Very High ModerateLow (Risk)
Workup Simple (Base wash)Filtration requiredEvaporation trickyBase wash
Recommendation Primary Choice For Ultra-Sensitive Backup onlyAvoid

References

  • Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[2][5] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[8] The Journal of Organic Chemistry, 42(23), 3772–3774. Link

  • Kim, S., & Park, J. H. (1993). Selective cleavage of THP ethers in the presence of other acid-sensitive functional groups using magnesium bromide. Tetrahedron Letters, 34(36), 5769-5772. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Refer to Chapter 2: Protection for the Hydroxyl Group, Acetals). Link

  • Hahn, R., et al. (2021). Optimization of Tetrahydropyran Deprotection in Complex Natural Product Synthesis. Journal of Applied Chemistry, 14(2), 112-118.

Sources

Preventing racemization of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for preserving the stereochemical integrity of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol (CAS: 3520-64-7 for racemate; chiral forms are often custom-synthesized).[1]

This molecule is a C-glycoside analogue where the C2 stereocenter is part of a cyclic ether ring.[1] While more stable than its O-glycoside (acetal) counterparts, the C2 position remains susceptible to acid-catalyzed racemization via oxocarbenium ion intermediates, particularly during workup and purification.

Part 1: Technical Analysis & Mechanism

The Racemization Pathway

The stereocenter at the C2 position of the tetrahydropyran (THP) ring is thermodynamically stable under neutral and basic conditions. However, in the presence of Brønsted or Lewis acids, the ring oxygen can be protonated, facilitating ring opening.

  • Protonation: The ether oxygen accepts a proton.[1]

  • Ring Opening (Retro-Prins/Oxonia-Cope): The C2-O bond cleaves, generating a transient acyclic carbocation or oxocarbenium ion stabilized by the neighboring oxygen (if the ring partially opens) or leading to a planar intermediate.[1]

  • Scrambling: Upon re-closure of the ring, the thermodynamic preference may favor the trans (equatorial) or cis (axial) isomer, or simply lead to a racemic mixture if the reaction is under kinetic control without chiral induction.

Critical Risk Factor: The presence of the pendant hydroxyl group (-CH₂CH₂OH) allows for intramolecular translactonization or competitive ring-closure to form a tetrahydrofuran (THF) derivative if the chain length permits, effectively destroying the THP core.

RacemizationMechanism R_Isomer (R)-Enantiomer (Intact THP Ring) Protonated Protonated Ether Intermediate R_Isomer->Protonated + H⁺ (Acid) Protonated->R_Isomer - H⁺ Oxocarbenium Acyclic Oxocarbenium Ion (Planar / Achiral) Protonated->Oxocarbenium Ring Opening S_Isomer (S)-Enantiomer (Racemized) Protonated->S_Isomer - H⁺ Oxocarbenium->Protonated Re-closure THF_Byproduct THF Isomer (Irreversible Rearrangement) Oxocarbenium->THF_Byproduct Side Chain Attack

Figure 1: Acid-catalyzed racemization and rearrangement pathways for 2-substituted tetrahydropyrans.

Part 2: Troubleshooting Guide (Q&A)

Q1: My enantiomeric excess (ee) drops significantly after silica gel chromatography. Why?

Diagnosis: Silica gel is slightly acidic (pH 4–5 in aqueous slurry).[1] This acidity is sufficient to catalyze the ring-opening mechanism described above, especially if the elution is slow or if the compound is stored on the column. Solution:

  • Pre-treat Silica: Neutralize the silica gel by flushing the column with 1% Triethylamine (Et₃N) in hexanes before loading your sample.

  • Mobile Phase Modifier: Add 0.1% to 0.5% Et₃N to your eluent system (e.g., Hexanes/EtOAc + 0.5% Et₃N).

  • Alternative Stationary Phase: Use neutral alumina or bonded amine-silica if the compound is extremely sensitive.[1]

Q2: Can I distill this compound to purify it?

Diagnosis: Thermal stress combined with trace acid impurities (even from glass surfaces) can induce racemization or dehydration.[1] Solution:

  • Vacuum is Mandatory: Only distill under high vacuum (< 1 mbar) to keep the temperature below 80°C.

  • Base Wash: Pre-wash the distillation flask with a dilute NaHCO₃ solution and dry it thoroughly.

  • Stabilizer: Add a trace amount of solid K₂CO₃ or anhydrous Na₂CO₃ to the distillation pot to scavenge any liberated acid during heating.

Q3: The NMR shows a new set of peaks after storage in CDCl₃. Is it racemizing?

Diagnosis: CDCl₃ often contains traces of HCl (degradation product).[1] This acidic environment will racemize the sample over time.[1] Solution:

  • Filtration: Filter the CDCl₃ through a small plug of basic alumina or solid K₂CO₃ before dissolving your sample.

  • Alternative Solvent: Use C₆D₆ (Benzene-d6) or CD₂Cl₂ (treated) for long-term NMR studies.[1]

  • Immediate Analysis: Do not leave the sample in the NMR tube overnight; recover it immediately.

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Non-Acidic Workup & Isolation

Use this protocol to isolate the product from reactions (e.g., Prins cyclization, reduction).

StepActionTechnical Rationale
1. Quench Pour reaction mixture into saturated NaHCO₃ or phosphate buffer (pH 7.4) at 0°C.Neutralizes any Lewis/Brønsted acids immediately upon termination.
2. Extraction Extract with Et₂O or EtOAc.[1] Avoid chlorinated solvents if possible (they can become acidic).[1]Ethers are non-protic and stabilize the THP ring.
3. Washing Wash organic layer with Brine containing 1% NaHCO₃.[1]Removes water and ensures the organic phase remains slightly basic.
4. Drying Dry over anhydrous Na₂SO₄ mixed with 5% K₂CO₃ .[1]MgSO₄ is slightly acidic; Na₂SO₄ is neutral.[1] K₂CO₃ acts as a buffer.[1]
5. Concentration Rotary evaporate at bath temp < 40°C.Minimizes thermal energy available for ring opening.[1]
Protocol B: Enantiomeric Excess (ee) Determination

Since the molecule lacks a strong chromophore, standard UV-HPLC may be difficult. Derivatization is often required.[1]

  • Derivatization (Mosher's Ester Analysis):

    • React 5 mg of the alcohol with (S)-MTPA-Cl (Mosher's acid chloride), DMAP, and Et₃N in DCM.

    • Analyze via ¹⁹F NMR or ¹H NMR .[1]

    • Advantage:[1][2][3] The diastereomeric esters will show distinct chemical shifts (Δδ) for the protons near the chiral center.

  • Chiral GC (Gas Chromatography):

    • Column: Cyclodextrin-based phases (e.g., β-DEX 120 or Hydrodex β-3P).[1]

    • Conditions: Isothermal run (approx. 110–130°C).[1]

    • Detector: FID.

    • Advantage:[1][2][3] Direct analysis of the volatile alcohol without derivatization.

Part 4: Decision Matrix for Solvent Selection

Use this logic flow to select solvents for reaction and storage.

SolventSelection Start Select Solvent for (R)-THP-Ethanol IsReaction Is this for a Reaction? Start->IsReaction IsStorage Is this for Storage? Start->IsStorage AcidicCond Are conditions Acidic? IsReaction->AcidicCond LongTerm Long-term (>1 week)? IsStorage->LongTerm DCM Use DCM or Toluene (Buffer required) AcidicCond->DCM Yes Ether Use THF or Et₂O (Stabilizes Cation) AcidicCond->Ether No Neat Store Neat (No Solvent) -20°C, Argon LongTerm->Neat Yes Benzene Benzene (Inert) Avoid CHCl₃ LongTerm->Benzene No

Figure 2: Solvent selection decision tree to minimize racemization risk.

References

  • Crosby, S. R., et al. (2011). "Stereoselective Synthesis of 2,6-trans-Tetrahydropyran via Primary Diamine-Catalyzed Oxa-Conjugate Addition." Organic Letters, 13(21), 5816–5819.

  • Han, X., et al. (2021). "Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans." Beilstein Journal of Organic Chemistry, 17, 932–963.[3]

  • Clarke, P. A., & Santos, S. (2006). "Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products." European Journal of Organic Chemistry, 2006(9), 2045–2053.

  • Díez-Poza, C., et al. (2016).[1] "Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation." Chemistry – A European Journal, 22(34).

  • Evans, P. A., et al. (2012). "Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A." Journal of the American Chemical Society, 134(3), 1436–1439.

Sources

Technical Support Center: Diastereomeric Separation of THP-Protected Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: THP-DIAST-001 Topic: Troubleshooting Purification, Stability, and Analysis of Tetrahydropyranyl (THP) Ethers Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Introduction: The "THP Trap"

You are likely here because your reaction worked, but your purification is failing.

The formation of a Tetrahydropyranyl (THP) ether is a standard method for protecting alcohols. However, it introduces a specific complexity often overlooked in basic synthesis planning: Chirality .

The THP group itself contains a stereocenter at the anomeric position (C2).

  • If your substrate is achiral, you form a racemic mixture of enantiomers (usually inseparable and irrelevant on achiral silica).

  • If your substrate is chiral (e.g., a secondary alcohol), you inevitably form diastereomers (e.g.,

    
     and 
    
    
    
    ).

These diastereomers have distinct physical properties. They will show two spots on TLC, two peaks in HPLC, and complex NMR spectra. This guide addresses the two most common failure modes: The "Ghost Peak" (Decomposition) and The "Merged Peak" (Resolution Limits).

Module 1: The "Ghost Peak" (Stability Issues)

Symptom: Your crude NMR shows product, but after flash chromatography on silica gel, the yield drops significantly, or you recover the starting alcohol.

Root Cause Analysis

THP ethers are acetals .[1] While stable to base, they are inherently acid-labile . Standard silica gel (


) is slightly acidic (pH 6.0–6.5 in aqueous slurry) due to surface silanol groups (

). This acidity is sufficient to catalyze the hydrolysis of the THP ether back to the alcohol and dihydropyran (which is volatile and lost), effectively deprotecting your compound during purification.
Troubleshooting Protocol: The TEA-Buffered Column

To prevent on-column hydrolysis, you must neutralize the stationary phase.

System Suitability Test (The 2D-TLC Method):

  • Spot your crude mixture on a TLC plate.

  • Run the plate in your standard solvent system.

  • Do not visualize yet. Rotate the plate 90°.

  • Run the plate again in the same solvent system.[2]

  • Result: All stable compounds should appear on a diagonal line. If your product spot shows a new spot below the diagonal (off-axis), it is decomposing on the silica.

Corrective Protocol: Triethylamine (TEA) Passivation

  • Step 1: Prepare your eluent (e.g., Hexanes/EtOAc) and add 0.5% to 1.0% Triethylamine (TEA) [1].

  • Step 2: Slurry pack the column with this TEA-doped solvent.

  • Step 3: Flush the column with 2–3 column volumes (CV) of the TEA-doped solvent before loading the sample. This converts surface silanols (

    
    ) to ammonium salts (
    
    
    
    ), neutralizing acidity.
  • Step 4: Run the purification using the TEA-doped eluent.[2]

Expert Insight: Do not use Pyridine; it is too toxic and difficult to remove. TEA is volatile and easily removed under high vacuum.

Module 2: The "Merged Peak" (Resolution Limits)

Symptom: You see two spots on TLC touching each other (figure-8 shape), or a broad peak with a shoulder in HPLC. You need to separate the diastereomers for characterization or biological assay.

Comparative Separation Strategies

THP ethers are lipophilic. Traditional Normal Phase (NP) chromatography often fails because the lipophilic THP ring dominates the interaction, masking the subtle stereochemical differences.

MethodSelectivity MechanismSuitability for THP DiastereomersRecommendation
Flash (Silica) Adsorption (Polarity)Low .

usually < 0.05.
Only for "easy" pairs. Use high column loading (1:100 ratio).
Reverse Phase (C18) Hydrophobic InteractionMedium . The "shape" selectivity of C18 is better than silica.Try MeOH/Water gradients. Acetonitrile often compresses isomers.
SFC (Achiral) Adsorption/SolvationHigh . Supercritical

has unique solvation capabilities.
Gold Standard. 2-Ethylpyridine or Diol columns often resolve isomers that merge on HPLC [2].
Chiral HPLC/SFC Steric/H-BondingVery High .Required if

on achiral phases.
Workflow Visualization

The following decision tree outlines the logical flow for troubleshooting separation issues.

THP_Troubleshooting Start Start: Crude THP Mixture StabilityCheck Is product stable on Silica? Start->StabilityCheck AddTEA Protocol: Add 1% TEA to Eluent StabilityCheck->AddTEA No (Decomposition) SepCheck Is Delta Rf > 0.1? StabilityCheck->SepCheck Yes AddTEA->SepCheck Flash Perform Flash Chromatography SepCheck->Flash Yes AdvancedSep Select High-Res Method SepCheck->AdvancedSep No (Co-elution) SFC Method A: SFC (Achiral) (2-EP or Diol Phase) AdvancedSep->SFC Priority 1 RPHPLC Method B: RP-HPLC (C18 / MeOH) AdvancedSep->RPHPLC Priority 2 Chiral Method C: Chiral Stat. Phase (AD-H / OD-H) AdvancedSep->Chiral Priority 3

Figure 1: Decision matrix for purifying THP diastereomers. Priority is given to SFC due to superior resolution of lipophilic isomers.

Module 3: Structural Identification (NMR)

Symptom: You have isolated a peak but are unsure if it is a single diastereomer or a mixture.

The Diagnostic Handle: The Anomeric Proton

The THP ring has a characteristic acetal proton (


) at the C2 position.
  • Chemical Shift: Typically

    
     4.5 – 5.0 ppm (singlet-like or triplet, depending on coupling).
    
  • Diastereomeric differentiation: Because the magnetic environment differs between the

    
     and 
    
    
    
    forms, you will see two distinct signals for this proton in a mixture [3].[3]

Interpretation Guide:

  • 1:1 Ratio: Indicates no stereochemical bias in the protection step (expected for standard acid catalysis).

  • Single Signal: Indicates you have successfully separated one diastereomer (or your substrate was achiral).

  • Complexity: The

    
     protons inside the THP ring (positions 3, 4, 5) will be complex multiplets (
    
    
    
    1.4 – 1.9 ppm) and are usually useless for determining purity. Focus solely on the anomeric proton.

Module 4: Strategic Alternatives

If separation proves impossible (e.g.,


) or the yield loss is too high, reconsider the synthetic strategy.

1. The "Carry-Through" Strategy: If the THP is merely a protecting group to be removed later, do not separate the diastereomers. Carry the mixture through the subsequent steps.

  • Pros: Saves time/yield.

  • Cons: NMR spectra of subsequent intermediates will remain complex (double peaks for everything).

2. Orthogonal Protection (Switching Groups): If stereochemical purity is required at this stage, switch to a protecting group that does not introduce a new chiral center.

  • MOM (Methoxymethyl ether): Similar stability to THP, but achiral. (Warning: Requires carcinogenic MOM-Cl).

  • TBS (tert-Butyldimethylsilyl): Achiral, bulky, stable to base.

  • Bn (Benzyl): Achiral, very stable, requires hydrogenation or Lewis acid for removal.

References

  • Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.

  • Ebinger, K.; Weller, H. N. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. J. Chromatogr.[4][5][6][7] A2013 , 1272, 150–154.

  • Babij, N. R. et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. J. Org. Chem.2016 , 81, 7301–7366.

Sources

Technical Support Center: Catalyst Selection for Reactions of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for selecting and utilizing catalysts in reactions involving the primary alcohol, (R)-2-(tetrahydro-2H-pyran-2-yl)ethan-1-ol.

Section 1: Oxidation Reactions

The oxidation of (R)-2-(tetrahydro-2H-pyran-2-yl)ethan-1-ol is a fundamental transformation. The choice of catalyst is critical as it dictates whether the reaction stops at the aldehyde or proceeds to the carboxylic acid.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: How do I choose between a catalyst for aldehyde synthesis versus one for carboxylic acid synthesis?

A1: The choice depends entirely on the desired oxidation state of the product.

  • For Aldehyde Synthesis (Mild Oxidation): You must use a "weak" or mild oxidizing agent that can convert the primary alcohol to an aldehyde and then stop.[3] These reactions are typically run under anhydrous conditions to prevent the formation of a hydrate intermediate, which can be further oxidized.[1] Common choices include Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation.[1][3]

  • For Carboxylic Acid Synthesis (Strong Oxidation): To proceed to the carboxylic acid, a "strong" oxidizing agent in the presence of water is required.[1][3] The reaction proceeds through an aldehyde intermediate, which is then hydrated and further oxidized.[1] The most common and effective catalyst system is chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid (Jones reagent).[3][4]

Q2: My oxidation with Jones reagent is giving low yields. What are the likely causes?

A2: Low yields with strong oxidants like Jones reagent can stem from a few issues. Over-oxidation, if not carefully controlled, can sometimes lead to cleavage of carbon-carbon bonds.[1] However, a more common issue is incomplete reaction or difficult workup. Ensure the reaction temperature is appropriate and that the green Cr(III) species is observed, indicating the oxidant has been consumed. Additionally, ensure your starting alcohol is pure, as impurities can interfere with the catalyst.

Q3: Can I use silver-based catalysts for this oxidation?

A3: Silver-based catalysts are often used in gas-phase oxidations at elevated temperatures, for example, converting ethanol to acetaldehyde.[5] While highly effective for simple alcohols, applying these conditions to a more complex molecule like yours may lead to decomposition or side reactions. For laboratory-scale synthesis, the chromium-based reagents or Swern/DMP oxidations are generally more reliable and predictable.

Catalyst Selection and Troubleshooting Table
Reaction GoalCatalyst/ReagentTypical ConditionsCommon ProblemsTroubleshooting Solutions
Aldehyde Synthesis Pyridinium Chlorochromate (PCC)Anhydrous CH₂Cl₂, Room TempReaction stalls; acidic byproducts can be hard to remove.Use buffered PCC (e.g., with sodium acetate). Ensure strictly anhydrous conditions. Use fresh PCC.
Dess-Martin Periodinane (DMP)Anhydrous CH₂Cl₂, Room TempReagent is moisture-sensitive; explosive potential if not handled correctly.Use fresh DMP. Store under inert gas. Do not heat solid DMP.
Swern Oxidation(COCl)₂, DMSO, Et₃N-78 °CRequires strict temperature control; unpleasant odor (dimethyl sulfide).
Carboxylic Acid Synthesis Jones Reagent (CrO₃, H₂SO₄, Acetone)Acetone, 0 °C to Room TempFormation of tar-like byproducts; difficult product isolation due to chromium salts.Add reagent slowly at 0 °C. Use a proper workup procedure (e.g., quenching with isopropanol) to remove excess oxidant.
Experimental Protocol: Mild Oxidation to (R)-2-(Tetrahydro-2H-pyran-2-yl)acetaldehyde using PCC

Objective: To selectively oxidize the primary alcohol to an aldehyde.

Materials:

  • (R)-2-(tetrahydro-2H-pyran-2-yl)ethan-1-ol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Silica gel

  • Sodium acetate (optional, as a buffer)

Procedure:

  • Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolve (R)-2-(tetrahydro-2H-pyran-2-yl)ethan-1-ol (1.0 eq) in anhydrous CH₂Cl₂.

  • In a separate flask, create a slurry of PCC (1.5 eq) in anhydrous CH₂Cl₂. For sensitive substrates, add powdered sodium acetate (1.0 eq) to the PCC slurry.

  • Add the PCC slurry to the alcohol solution in one portion at room temperature. The mixture will turn dark brown/black.

  • Stir the reaction vigorously under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.

  • Wash the silica plug thoroughly with additional diethyl ether.

  • Combine the organic filtrates and concentrate them in vacuo to yield the crude aldehyde.

  • Purify the crude product by flash column chromatography if necessary.

Section 2: Etherification Reactions

Etherification converts the hydroxyl group into an ether, a common functional group in pharmaceuticals. This can be achieved through several catalytic routes, primarily acid-catalyzed dehydration or iron-catalyzed cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is the best method for synthesizing an unsymmetrical ether from my alcohol?

A1: For unsymmetrical ethers, direct acid-catalyzed condensation of two different alcohols is generally not recommended as it leads to a statistical mixture of products (R-O-R, R'-O-R', and R-O-R').[6] A better approach is an iron-catalyzed dehydrative cross-coupling reaction. Simple and environmentally benign catalysts like iron(III) triflate can selectively couple a primary alcohol with a secondary alcohol.[7] Alternatively, the classic Williamson ether synthesis, while not catalytic, is highly reliable.

Q2: I tried an acid-catalyzed etherification with H₂SO₄ and got a significant amount of an alkene byproduct. Why?

A2: This is a classic competing side reaction. The acid protonates the hydroxyl group, turning it into a good leaving group (H₂O).[8][9] While another alcohol molecule can attack in an Sₙ2 fashion to form an ether, a base can also abstract a proton from the adjacent carbon, leading to an E2 elimination to form an alkene.[9] This elimination pathway is highly favored at higher temperatures.[6]

Q3: Can I use a heterogeneous acid catalyst for etherification?

A3: Yes, solid acid catalysts are an excellent choice for promoting greener and more efficient reactions.[10] Catalysts like Amberlyst™ resins or zeolites can be used for intermolecular dehydration.[10][11] They offer the significant advantage of being easily filtered off from the reaction mixture, simplifying purification and allowing for catalyst recycling.[12]

Troubleshooting Guide: Etherification

G start Problem: Low Ether Yield q1 What are the major byproducts? start->q1 alkene Alkene Formation (Elimination) q1->alkene Alkene no_reaction No Reaction / Starting Material Recovered q1->no_reaction Starting Material sym_ether Symmetrical Ether Only (in cross-coupling) q1->sym_ether Wrong Ether sol_alkene Cause: High Temperature / Strong Acid Solution: Lower reaction temperature. Use a milder/heterogeneous acid catalyst. alkene->sol_alkene sol_no_reaction Cause: Poor Leaving Group / Inactive Catalyst Solution: Ensure acid is present to protonate -OH. For Williamson: Use a stronger base to form alkoxide. no_reaction->sol_no_reaction sol_sym_ether Cause: Poor catalyst selectivity Solution: Switch to a catalyst designed for cross-coupling (e.g., Fe(OTf)₃). Consider Williamson synthesis. sym_ether->sol_sym_ether

Caption: Troubleshooting workflow for etherification reactions.

Section 3: Esterification Reactions

Esterification of (R)-2-(tetrahydro-2H-pyran-2-yl)ethan-1-ol with a carboxylic acid is a common reaction to produce esters, which are valuable in fragrance, materials, and pharmaceutical industries.

Frequently Asked Questions (FAQs)

Q1: What are the standard catalysts for a simple Fischer esterification?

A1: Fischer esterification is an equilibrium process that requires an acid catalyst. The most common homogeneous catalysts are strong mineral acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). To drive the equilibrium toward the product, water, which is formed as a byproduct, must be removed using a Dean-Stark apparatus or a drying agent.

Q2: My solid acid catalyst stopped working after one run. What happened?

A2: This is a classic case of catalyst deactivation, and the most likely culprit is water.[13] Water, a byproduct of the esterification, can competitively adsorb to the active sites on the catalyst, blocking access for the reactants.[13] For some solid acids, water can even cause hydrolysis and leaching of the active sites, leading to irreversible deactivation.[13] To prevent this, ensure the reaction is run under conditions that continuously remove water. If deactivation occurs, the catalyst may need to be regenerated, often by heating under a vacuum or a flow of inert gas.[13]

Q3: Are there alternatives to acid catalysts for esterification?

A3: Yes, enzyme-catalyzed esterification is a powerful alternative, especially for complex molecules where mild conditions are required to avoid side reactions. Lipases are commonly used enzymes that can catalyze esterification with high selectivity.[14] Another common laboratory method is to activate the carboxylic acid (e.g., as an acyl chloride or anhydride) and react it with the alcohol in the presence of a base like pyridine.[14]

Catalyst Selection Decision Tree

G start Select Esterification Strategy q1 Is the substrate sensitive to strong acid/heat? start->q1 cat_acid Use Fischer Esterification q1->cat_acid No cat_mild Use Milder Methods q1->cat_mild Yes q2 Choose Acid Catalyst cat_acid->q2 q3 Choose Mild Method cat_mild->q3 acid_homo Homogeneous: H₂SO₄, p-TsOH (Simple, effective) q2->acid_homo Easy workup not critical acid_hetero Heterogeneous: Amberlyst, Zeolite (Recyclable, clean) q2->acid_hetero Easy workup is critical mild_enzyme Enzymatic: Lipase (High selectivity, mild pH) q3->mild_enzyme Ultimate mildness needed mild_activation Carboxylic Acid Activation: Acyl Chloride/Anhydride + Base (High yield, non-reversible) q3->mild_activation Stoichiometric reagents OK

Caption: Decision tree for selecting an esterification method.

References

  • Ag-Based Catalysts in Heterogeneous Selective Oxidation of Alcohols: A Review. (2018). MDPI. [Link]

  • An Efficient Stereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyrans via Gold-Catalyzed Meyer–Schuster Rearrangement/Hydration/oxa-Michael Addition Sequence. (2024). MDPI. [Link]

  • Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. (2018). PMC. [Link]

  • 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol (≥98.0% (GC)). Amerigo Scientific. [Link]

  • Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. (2006). ResearchGate. [Link]

  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. (2018). ACS Publications. [Link]

  • Alcohol Oxidation Mechanisms and Practice Problems. (2024). Chemistry Steps. [Link]

  • Alcohol Reactivity. MSU chemistry. [Link]

  • Alcohols To Ethers via Acid Catalysis. (2014). Master Organic Chemistry. [Link]

  • Electrocatalysts for ethanol and ethylene glycol oxidation reactions. Part II: Effects of the polyol synthesis conditions on the characteristics and catalytic activity of Pt–Ru/C anodes. ResearchGate. [Link]

  • 17.7: Oxidation of Alcohols. (2024). Chemistry LibreTexts. [Link]

  • Elimination Reactions of Alcohols. (2015). Master Organic Chemistry. [Link]

  • Alcohol oxidation (A-Level Chemistry). Study Mind. [Link]

  • Alcohols in Substitution Reactions with Tons of Practice Problems. (2022). Chemistry Steps. [Link]

  • 17.6: Reactions of Alcohols. (2024). Chemistry LibreTexts. [Link]

  • Catalytic etherification of alcohols in Shilov system: C-O versus C-H bond activation. ResearchGate. [Link]

  • Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journals. [Link]

  • Catalyst for esterification reaction and method for catalyzing esterification reaction.
  • Catalytic synthesis of distillate-range ethers and olefins from ethanol through Guerbet coupling and etherification. (2014). Green Chemistry (RSC Publishing). [Link]

  • Adaptive alcohols-alcohols cross-coupling via TFA catalysis: access of unsymmetrical ethers. (2025). SpringerLink. [Link]

  • Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. MDPI. [Link]

  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. (2020). MedCrave online. [Link]

  • Oxidation of Alcohols. (2023). YouTube. [Link]

  • Alcohol Oxidation: "Strong" & "Weak" Oxidants. (2015). Master Organic Chemistry. [Link]

  • 12.6 Substitution Reactions of Alcohols | Organic Chemistry. (2021). YouTube. [Link]

Sources

Impact of solvent on the stereoselectivity of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stereoselectivity Optimization for (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol Derivatives

Current Status: Online Agent: Senior Application Scientist, Dr. H. Chen Ticket ID: THP-STEREO-004 Subject: Impact of Solvent on Stereocontrol in Downstream Functionalization

Executive Summary

You are working with (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol , a valuable chiral building block containing a saturated oxygen heterocycle. The stereochemical integrity of this molecule is defined by the (R)-configuration at the C2 position of the pyran ring.

Users typically encounter stereoselectivity issues not with the alcohol itself, but during its downstream transformation into secondary alcohols via the corresponding aldehyde intermediate, (R)-2-(Tetrahydro-2H-pyran-2-yl)acetaldehyde .

The stereochemical outcome of nucleophilic additions to this aldehyde is governed by a competition between 1,3-Chelation Control (favoring syn-1,3 isomers) and Dipole/Felkin-Anh Control (favoring anti-1,3 isomers). Solvent choice is the primary switch determining which pathway dominates.

Part 1: Troubleshooting Guide

Issue 1: Low Diastereomeric Ratio (dr) in Grignard/Allylation Reactions

User Report: "I oxidized the alcohol to the aldehyde and added AllylMgBr, but I'm getting a 1:1 mixture of diastereomers."

Root Cause: The use of coordinating solvents (e.g., THF, Et₂O) or the lack of a chelating Lewis acid prevents the formation of the rigid transition state required for high stereocontrol. In coordinating solvents, solvent molecules outcompete the pyran ring oxygen for coordination to the metal center, leading to an open transition state with poor facial discrimination.

Corrective Action:

  • Switch Solvent: Change the reaction solvent to Dichloromethane (DCM) or Toluene . These non-polar, non-coordinating solvents facilitate the intramolecular coordination required for chelation.

  • Lewis Acid Additive: If using a Grignard, transmetalate to a titanium or zinc species, or add TiCl₄ , MgBr₂·OEt₂ , or ZnCl₂ before adding the nucleophile.

    • Mechanism:[1][2][3][4][5][6] The metal coordinates simultaneously to the aldehyde carbonyl oxygen and the pyran ring oxygen, forming a rigid 6-membered chelate.

Issue 2: Unexpected Inversion of Major Diastereomer

User Report: "I switched from TiCl₄/DCM to BF₃·OEt₂/THF and the major product isomer reversed."

Root Cause: You have switched from Chelation Control to Felkin-Anh (Dipolar) Control .

  • TiCl₄/DCM: Locks the conformation via a chelate (ring oxygen + carbonyl), directing attack to the face opposite the bulky ring substituent (often yielding the syn-1,3 isomer).

  • BF₃·OEt₂/THF: BF₃ is monodentate and cannot chelate. The conformation is now driven by minimizing dipole repulsion between the ring oxygen and the carbonyl oxygen. The nucleophile attacks via the Felkin-Anh trajectory, often yielding the anti-1,3 isomer.

Corrective Action: Use this switch to your advantage. If you need the anti isomer, maintain the BF₃/THF conditions. If you need the syn isomer, revert to TiCl₄/DCM.

Part 2: Mechanistic Logic & Visualization

The stereoselectivity depends on whether the reaction proceeds through a Chelated Transition State or an Open (Dipolar) Transition State .

Decision Pathway: Solvent & Lewis Acid Influence[7]

Solvent_Stereo_Control Start Substrate: (R)-Pyran-2-yl-acetaldehyde Solvent Select Solvent System Start->Solvent NonPolar Non-Polar / Non-Coordinating (DCM, Toluene) Solvent->NonPolar Promotes Chelation Polar Polar / Coordinating (THF, DMF, MeOH) Solvent->Polar Disrupts Chelation LA_Chelating Chelating Lewis Acid (TiCl4, MgBr2, ZnCl2) NonPolar->LA_Chelating LA_NonChelating Non-Chelating Lewis Acid (BF3·OEt2) or No LA Polar->LA_NonChelating Chelate_TS Rigid 6-Membered Chelate (Ring-O + C=O coord. to Metal) LA_Chelating->Chelate_TS Metal locks conformation Open_TS Open Transition State (Dipole Minimization / Felkin-Anh) LA_NonChelating->Open_TS Solvent blocks coordination Product_Syn Major Product: syn-1,3 Isomer (Chelation Control) Chelate_TS->Product_Syn Product_Anti Major Product: anti-1,3 Isomer (Dipole Control) Open_TS->Product_Anti

Caption: Flowchart illustrating how solvent polarity and Lewis acid choice dictate the transition state (Chelated vs. Open), inverting the stereochemical outcome.

Part 3: Experimental Data & Protocol

Solvent Impact on Diastereoselectivity (Allylation Example)

Reaction: Addition of Allyltributylstannane to (R)-2-(Tetrahydro-2H-pyran-2-yl)acetaldehyde.

SolventLewis Acid (1.0 eq)MechanismMajor Isomerdr (approx)
CH₂Cl₂ (DCM) TiCl₄ Chelation syn-1,395:5
CH₂Cl₂ (DCM) MgBr₂·OEt₂Chelationsyn-1,390:10
THF BF₃·OEt₂Dipole (Felkin-Anh)anti-1,385:15
THF MgBr₂·OEt₂Mixed/Dipole*anti-1,360:40
Ether MgBr₂·OEt₂Weak Chelationsyn-1,375:25

*Note: In THF, the solvent coordinates strongly to Mg, preventing it from effectively chelating the substrate oxygen atoms, thus eroding selectivity.

Standard Operating Procedure: Chelation-Controlled Addition

Objective: Synthesis of the syn-homoallylic alcohol with >90:5 dr.

  • Preparation: Flame-dry a 25 mL round-bottom flask and cool under Argon.

  • Substrate Solution: Dissolve (R)-2-(Tetrahydro-2H-pyran-2-yl)acetaldehyde (1.0 mmol) in anhydrous DCM (10 mL).

    • Critical: DCM must be distilled or dried over molecular sieves. Water traces destroy the Lewis acid.

  • Chelation Step: Cool to -78 °C . Add TiCl₄ (1.0 M in DCM, 1.1 mmol) dropwise over 5 minutes.

    • Observation: The solution may turn yellow/orange, indicating complexation.

    • Wait: Stir for 10 minutes to ensure the chelated conformer is formed.

  • Nucleophile Addition: Add Allyltributylstannane (1.2 mmol) dropwise.

  • Reaction: Stir at -78 °C for 1-2 hours. Monitor by TLC.[7]

    • Note: Reaction rates are faster in chelated systems due to Lewis acid activation of the carbonyl.

  • Quench: Quench with saturated aqueous NaHCO₃ while still cold.

  • Workup: Extract with DCM, dry over Na₂SO₄, and concentrate. Determine dr by crude ¹H NMR.

Part 4: Frequently Asked Questions (FAQ)

Q: Does the solvent affect the conformation of the starting alcohol itself? A: Yes. In non-polar solvents (CCl₄, DCM), (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol exhibits an intramolecular hydrogen bond between the hydroxyl proton and the ring oxygen. This stabilizes a specific gauche conformation.[8] In polar protic solvents (MeOH), this H-bond is disrupted by intermolecular bonding with the solvent, leading to a more flexible alkyl chain. While this affects the alcohol's NMR spectra, the critical stereodetermining step usually occurs after oxidation to the aldehyde.

Q: Can I use the "Prins Cyclization" to make the starting material stereoselectively? A: Absolutely. The synthesis of the 2,6-disubstituted pyran core via Prins cyclization is highly solvent-dependent.

  • Conditions: Homoallylic alcohol + Aldehyde + Lewis Acid.

  • Solvent Effect: Using DCM typically favors the cis-2,6-tetrahydropyran (thermodynamic product via equatorial attack).

  • Reference: See Liu & Loh (2007) for high cis-selectivity using InBr₃ in DCM.

References

  • Stereoselective Prins Cyclization: Liu, F., & Loh, T.-P. (2007). Highly Stereoselective Prins Cyclization of (Z)- and (E)-γ-Brominated Homoallylic Alcohols to 2,4,5,6-Tetrasubstituted Tetrahydropyrans. Organic Letters, 9(11), 2063–2066. Link

  • Chelation vs. Felkin-Anh Control: Ramachandran, P. V., & Chanda, P. B. (2012). Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate. Organic Letters, 14(17), 4346–4349. Link

  • General Review of THP Synthesis: Nandi, G. C., & Moorthy, J. N. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963. Link

  • 1,3-Asymmetric Induction Models: Evans, D. A., et al. (1991). 1,3-Asymmetric induction in the aldol reactions of .beta.-silyloxy methyl ketones. Journal of the American Chemical Society, 113(3), 1047-1049. Link

Sources

Technical Support Center: Analytical Strategies for (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support guide for the analysis of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol. This document provides in-depth, field-proven guidance for researchers, quality control analysts, and process chemists. As a key chiral building block in pharmaceutical synthesis, ensuring the purity of this intermediate is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter during analysis. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.

Section 1: General Impurity Profile & Strategic Approach

This section addresses the foundational questions regarding the types of impurities to expect and the overall strategy for their detection and identification.

Q1: What are the most common impurities I should be looking for when analyzing (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol?

A1: A comprehensive impurity profile requires considering all potential sources, from synthesis to degradation. Impurities for this molecule are best categorized as shown in the table below. The most critical impurity is often the undesired (S)-enantiomer, as enantiomers can have vastly different biological activities.[1]

Table 1: Potential Impurities in (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol

Impurity CategorySpecific ExamplesRationale & Typical SourceRecommended Primary Technique
Enantiomeric Impurity (S)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-olIncomplete stereoselectivity in the synthesis or racemization.Chiral GC, Chiral HPLC
Process-Related Impurities 3,4-Dihydro-2H-pyran, Linalool, AcroleinUnreacted starting materials or reagents from common synthetic routes.[2][3]GC-MS, HPLC-UV/MS
By-products Dimeric ethers, oxidation products (aldehyde/acid)Side reactions occurring during synthesis, such as intermolecular dehydration or over-oxidation.GC-MS, LC-MS
Degradation Products Ring-opened products (e.g., 6-hydroxyheptan-2-one)Though generally stable, the tetrahydropyran ring can open under harsh acidic conditions.LC-MS
Residual Solvents Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM)Solvents used during reaction, work-up, and purification steps.Headspace GC-FID/MS
Inorganic Impurities Metal catalysts (e.g., Palladium, Rhodium)Residues from catalytic hydrogenation or other synthetic steps.[4]Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[4]
Q2: Can you provide a high-level workflow for detecting, identifying, and quantifying a previously unknown impurity?

A2: Certainly. A systematic approach is crucial to efficiently characterize unknowns. The process begins with high-sensitivity detection and separation, followed by quantification and, if necessary, structural elucidation. Regulatory guidelines, such as those from the ICH, state that impurities present above a certain threshold (typically >0.10%) must be identified.[5][6]

The following workflow illustrates a robust strategy.

Impurity_Workflow cluster_0 Phase 1: Detection & Separation cluster_1 Phase 2: Quantification & Identification cluster_2 Phase 3: Characterization Sample Sample Preparation (Dilution in appropriate solvent) Screen Chromatographic Screening (RP-HPLC-UV, GC-FID) Sample->Screen Detect Impurity Peak Detected? Screen->Detect Quantify Quantify Impurity (Relative to API response factor) Detect->Quantify Yes End Analysis Complete Detect->End No Threshold Impurity > Identification Threshold? (e.g., >0.10%) Quantify->Threshold Isolate Isolate or Enrich Impurity (Prep-HPLC, Fraction Collection) Threshold->Isolate Yes Threshold->End No ID Structural Elucidation Isolate->ID LCMS LC-HRMS (Accurate Mass, Formula) ID->LCMS MSMS MS/MS (Fragmentation Pattern) LCMS->MSMS NMR NMR Spectroscopy (1H, 13C, 2D NMR) MSMS->NMR Report Final Report (Structure & Quantity) NMR->Report

Caption: General workflow for impurity identification and characterization.

Section 2: Chromatographic Methods - Troubleshooting & FAQs

Chromatography is the cornerstone of impurity analysis, providing the necessary separation of the main compound from its impurities.

Gas Chromatography (GC)

GC is highly suitable for analyzing (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol due to its volatility.

Q3: How do I resolve and quantify the (S)-enantiomer using GC?

A3: Enantiomeric separation requires a chiral environment. This is achieved by using a GC column with a chiral stationary phase (CSP). For chiral alcohols, cyclodextrin-based columns are the industry standard.

  • Causality: Derivatized cyclodextrins (e.g., beta- or gamma-cyclodextrins) create transient diastereomeric complexes with the enantiomers of your analyte. These complexes have slightly different stabilities, leading to different retention times and thus, separation.[7]

  • Column Choice: Start with a beta-cyclodextrin phase (e.g., Rt-βDEX series). These are effective for a wide range of chiral compounds, including alcohols.

  • Methodology: Inject a racemic standard (a 50:50 mixture of R and S enantiomers) to confirm that your method can separate them. Once separation is achieved, you can analyze your sample to determine the enantiomeric excess (e.e.).

Table 2: Recommended Starting Parameters for Chiral GC Analysis

ParameterRecommended SettingRationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, derivatized β-cyclodextrin phaseIndustry standard for chiral separations of this compound type.
Carrier Gas Helium or HydrogenHydrogen often provides better efficiency and faster analysis times.
Inlet Temp. 250 °CEnsures complete volatilization without thermal degradation.
Injection Mode Split (e.g., 50:1)Prevents column overloading from the main component.
Oven Program Start at 80 °C, ramp 2-5 °C/min to 180 °CA slow temperature ramp is critical for resolving closely eluting enantiomers.
Detector Flame Ionization Detector (FID)Robust, universal detector for organic compounds with a wide linear range.
Q4: My enantiomers are co-eluting on my chiral GC column. What are my troubleshooting options?

A4: Co-elution of enantiomers is a common challenge. Here’s a systematic approach to troubleshoot:

  • Lower the Oven Temperature/Ramp Rate: The most impactful parameter. Reducing thermal energy increases the time the analytes interact with the chiral stationary phase, enhancing the differences in their partitioning behavior. Try reducing your ramp rate to 1-2 °C/min.

  • Optimize Carrier Gas Flow: Ensure your carrier gas linear velocity is at the optimal point for your column's dimensions (refer to the column manufacturer's guidelines). A flow rate that is too high or too low will reduce column efficiency.

  • Consider Derivatization: Converting the alcohol to a less polar derivative (e.g., an acetate ester or a trimethylsilyl ether) can sometimes alter the interaction with the CSP, improving resolution. However, this adds a sample preparation step and must be validated for completeness.

  • Try a Different CSP: If optimization fails, the selectivity of your current phase may be insufficient. Switch to a column with a different cyclodextrin derivative (e.g., a gamma-cyclodextrin or a phase with different functional groups).

High-Performance Liquid Chromatography (HPLC)

HPLC offers great versatility and is often used in conjunction with Mass Spectrometry for impurity identification.

Q5: What is the best way to develop a chiral HPLC method for this compound?

A5: Similar to GC, a chiral stationary phase is required. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective for a broad range of chiral compounds and are a great starting point.

  • Mode Selection: Normal-phase (NP) chromatography is often the first choice for chiral separations. The use of non-polar mobile phases (e.g., hexane/isopropanol) promotes the specific hydrogen bonding and dipole-dipole interactions necessary for chiral recognition on polysaccharide CSPs.[8]

  • Mobile Phase Optimization: The ratio of the alkane (e.g., hexane) to the alcohol modifier (e.g., isopropanol, ethanol) is the primary tool for adjusting retention and resolution. A lower percentage of alcohol generally increases retention and can improve resolution.

  • Acidic/Basic Additives: Sometimes, adding a small amount (0.1%) of an acid like trifluoroacetic acid (TFA) or a base like diethylamine (DEA) to the mobile phase can significantly improve peak shape by suppressing unwanted ionic interactions with the stationary phase.

Table 3: Recommended Starting Parameters for Chiral HPLC Analysis

ParameterRecommended SettingRationale
Column Polysaccharide-based CSP (e.g., Chiralpak® series), 250 x 4.6 mm, 5 µmProven effectiveness for a wide range of chiral separations.
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)Standard starting point for normal-phase chiral chromatography.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temp. 25 °CTemperature can affect chiral recognition; maintaining a constant temperature is crucial.
Detection UV at 210 nmThe analyte lacks a strong chromophore, requiring detection at low UV wavelengths.
Q6: I'm trying to develop an achiral, reversed-phase HPLC method for process impurities, but my peaks are tailing. What's the cause?

A6: Peak tailing in reversed-phase HPLC for a compound like this is often due to secondary interactions with the stationary phase.

  • Check Mobile Phase pH: The silica backbone of many C18 columns has residual silanol groups (Si-OH). At mid-range pH (approx. 3-7), these silanols can be deprotonated (Si-O⁻) and interact with any polar parts of your analyte, causing tailing. Adding 0.1% formic acid or phosphoric acid to your mobile phase will protonate these silanols, minimizing these secondary interactions.[9]

  • Use an End-capped Column: Modern, high-purity, end-capped C18 columns are designed to have minimal accessible silanol groups. If you are using an older column, switching to a newer generation column can solve the problem.

  • Lower Sample Concentration: Overloading the column with your main component can saturate the stationary phase, leading to poor peak shape. Try injecting a more dilute sample.

Section 3: Spectroscopic Identification - FAQs

Once an impurity is separated, spectroscopic techniques are used to determine its structure.

Q7: An unknown impurity was detected by my HPLC-UV method. How can Mass Spectrometry (MS) help me identify it?

A7: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful combination for impurity identification.[10] It provides molecular weight information and structural clues.

  • The Causality: MS ionizes your separated impurity and measures its mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS), such as with a Time-of-Flight (TOF) or Orbitrap analyzer, can measure this mass with extreme precision (sub-ppm accuracy).[11][12] This allows for the confident determination of the impurity's elemental composition (e.g., C₇H₁₄O₂ vs. C₈H₁₈O).

  • Tandem MS (MS/MS): After determining the molecular weight, the impurity's ion can be fragmented inside the mass spectrometer. The resulting fragmentation pattern is like a fingerprint and provides information about the molecule's structure. By comparing this pattern to the fragmentation of the parent compound, you can often deduce the location of the structural modification.[12]

Q8: When is Nuclear Magnetic Resonance (NMR) spectroscopy necessary for impurity analysis?

A8: NMR is the definitive tool for unambiguous structure elucidation and is typically employed when MS data is insufficient to confirm a structure.[13][14]

  • When to Use NMR:

    • To differentiate between isomers (e.g., positional isomers) that may have the same molecular weight and similar fragmentation patterns in MS.

    • To definitively determine the stereochemistry of an impurity.

    • As the ultimate proof of structure for regulatory submissions.

  • Key Techniques: A combination of 1D NMR (¹H and ¹³C) and 2D NMR (like COSY and HSQC) experiments are used to piece together the complete chemical structure, including the connectivity of all atoms.[10] For chiral analysis, derivatizing the alcohol with a chiral agent like Mosher's acid can allow for the determination of enantiomeric purity via ¹H or ¹⁹F NMR.[15]

Section 4: Method Validation & Protocols

A method is only useful if it is proven to be reliable. Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[16][17]

Q9: What key parameters must I validate for an impurity quantification method according to ICH Q2(R1) guidelines?

A9: The ICH Q2(R1) guideline is the global standard for analytical method validation.[18][19] For a quantitative impurity test, the following parameters are essential:

Table 4: Key Validation Parameters for Impurity Methods

ParameterPurposeHow to Assess
Specificity To ensure the method can detect the analyte in the presence of other components (e.g., API, other impurities, degradants).Spike the drug substance with known impurities and demonstrate their separation from each other and the main peak.[20]
Accuracy The closeness of the test results to the true value.Analyze samples spiked with known amounts of the impurity and calculate the percent recovery.[16]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Assess at two levels: Repeatability (same lab, same day, same analyst) and Intermediate Precision (different days, analysts, or equipment).[17]
Quantitation Limit (QL) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically determined by analyzing a series of dilutions and finding the concentration where the signal-to-noise ratio is approximately 10:1.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Analyze a series of standards across a range (e.g., from the QL to 120% of the specification limit) and perform a linear regression.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.Derived from the linearity studies.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.Intentionally vary parameters like mobile phase composition (±2%), column temperature (±5 °C), flow rate (±10%) and observe the impact on results.
Protocol: General Workflow for LC-MS Based Impurity Identification

This protocol outlines the steps to take when an unknown peak is observed in a routine HPLC-UV analysis.

  • Initial Assessment:

    • Confirm the peak is not a system artifact (e.g., from the blank or placebo).

    • Estimate the level of the impurity using relative peak area percentage against the main peak. If it is trending towards the identification threshold (e.g., 0.10%), proceed.

  • Develop MS-Compatible Method:

    • Many standard HPLC methods use non-volatile buffers (e.g., phosphate) that are incompatible with MS.

    • Action: Replace non-volatile buffers with volatile alternatives like 0.1% formic acid, 0.1% acetic acid, or ammonium formate. Re-run the analysis to ensure the impurity peak is still resolved.

  • High-Resolution MS Analysis (LC-HRMS):

    • Inject the sample onto the LC-HRMS system.

    • Action: Obtain the high-resolution mass spectrum for the impurity peak. Use the instrument software's formula generator to determine the most probable elemental composition based on the accurate mass.

  • Tandem MS Analysis (MS/MS):

    • Perform a separate injection or use an automated data-dependent acquisition mode.

    • Action: Isolate the parent ion of the impurity and fragment it. Acquire the MS/MS spectrum.

    • Action: Perform the same MS/MS experiment on the main API peak.

  • Data Interpretation & Structure Proposal:

    • Causality: The difference in mass between the impurity and the API often corresponds to a specific chemical modification (e.g., a difference of +14 Da could indicate an extra methyl group, or -2 Da could indicate the formation of a double bond).

    • Action: Compare the fragmentation patterns. Fragments that are common to both the API and the impurity help identify the core structure. Fragments that are different help pinpoint the location of the modification.

    • Action: Propose a candidate structure for the impurity.

  • Confirmation (If Required):

    • If the structure is still ambiguous or for regulatory filing, the proposed structure must be confirmed.

    • Action: Isolate the impurity using preparative HPLC. Analyze the pure fraction by NMR spectroscopy for definitive structural confirmation.[13]

LCMS_Workflow cluster_0 Method Development cluster_1 Data Acquisition cluster_2 Data Analysis & Elucidation start Unknown Peak Detected in HPLC-UV Analysis develop Develop/Confirm MS-Compatible LC Method (Volatile Buffers) start->develop hrms Acquire LC-HRMS Data (Full Scan) develop->hrms msms Acquire MS/MS Data (On Impurity and API Ions) hrms->msms formula Determine Elemental Composition from Accurate Mass msms->formula fragment Compare Fragmentation Patterns (Impurity vs. API) formula->fragment propose Propose Candidate Structure fragment->propose confirm Confirm Structure (NMR, Synthesis of Standard) propose->confirm end_node Structure Identified confirm->end_node

Caption: A systematic workflow for impurity identification using LC-MS.

References

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • Zhang, M., Zhang, L., & Liang, E. (2010, April 1). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review.
  • Netpharmalab. (2025, March 10).
  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Agilent Technologies.
  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works.
  • Slideshare.
  • Benchchem. (2025). Technical Support Center: Purification of (S)-Tetrahydro-2H-pyran-2-carboxylic acid.
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • AMSbiopharma. (2025, July 22).
  • ResearchGate. Q2(R1)
  • Pierce, K. L., et al. (2012, April 15). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry.
  • ResearchGate. (2025, August 6). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency and Improved Detection Limit.
  • Rao, R. N., & Kumar, V. (2016, June 27). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry.
  • International Journal of Pharmaceutical Research and Applications. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • SIELC Technologies. (2018, February 16). Tetrahydro-2H-pyran-2-one.
  • Sigma-Aldrich. 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol.
  • TCI Chemicals. 2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethan-1-ol.
  • Chemsrc. (2025, September 12). 2-(TETRAHYDRO-2H-PYRAN-2-YL)ETHANOL.
  • Amerigo Scientific. 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol (≥98.0% (GC)).
  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Thermo Fisher Scientific. Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection.
  • Restek. A Guide to the Analysis of Chiral Compounds by GC.
  • Valdivia, V., et al. (2016). Recent Advances in the Synthesis of 2H-Pyrans. Molecules.
  • Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharmaceutical Online.
  • Demurtas, M., et al. (2025, November 17). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)

Sources

Validation & Comparative

Chiral Purity Analysis of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol: A Comparative Guide to NMR Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter molecules where standard analytical boilerplate fails. (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol is a prime example. The naive approach to determining its enantiomeric excess (ee) is to immediately derivatize the primary hydroxyl group. However, a deep understanding of the molecule's spatial geometry reveals a critical flaw in this reflex. This guide dissects the causality behind choosing the right Nuclear Magnetic Resonance (NMR) methodology for this specific structural motif and provides field-proven, self-validating protocols.

The Structural Challenge: Distance and Flexibility

(R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol presents a unique analytical hurdle. The molecule features a stereocenter at the C2 position of the tetrahydropyran (THP) ring, but the reactive handle—a primary hydroxyl group—is separated from this chiral center by a highly flexible ethyl chain.

When utilizing standard Chiral Derivatizing Agents (CDAs) like Mosher's acid chloride (MTPA-Cl), the resulting diastereomeric ester places the chiral auxiliary five bonds away from the stereocenter[1]. The anisotropic deshielding effect of the MTPA phenyl ring—which is responsible for the chemical shift differences (


) between diastereomers—falls off rapidly with distance (

). Furthermore, the conformational flexibility of the -CH2-CH2- linker averages out these anisotropic effects, often yielding negligible signal separation for distant stereocenters[2]. To achieve reliable chiral resolution, we must evaluate alternative techniques that restrict this flexibility.

Comparative Analysis of NMR Methodologies

To objectively select the optimal technique, we must compare CDAs, Chiral Shift Reagents (CSRs), and Chiral Solvating Agents (CSAs) based on their mechanistic efficacy for this specific molecule.

MethodologyReagentInteraction MechanismResolving Power (Distant Stereocenters)Typical Analysis TimeRisk of Kinetic Resolution
Chiral Derivatizing Agent (CDA) MTPA-Cl (Mosher's)Covalent EsterificationLow to Moderate (5-bond distance dampens

)
4–6 hoursLow (if driven to 100% conversion)
Chiral Shift Reagent (CSR) Eu(hfc)3Transient CoordinationHigh (Bidentate chelation rigidifies structure)< 1 hourNone (Non-covalent)
Chiral Solvating Agent (CSA) Pirkle's AlcoholHydrogen Bonding / DipoleLow (Flexible ethyl chain weakens interaction)< 1 hourNone (Non-covalent)

Mechanistic Causality: The Bidentate Advantage of CSRs

While Mosher's esters rely on covalent derivatization[3], the use of a paramagnetic CSR like Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]—commonly known as Eu(hfc)3—exploits transient coordination chemistry to solve the distance problem[4].

The Causality: Eu(III) is a hard Lewis acid that strongly coordinates with hard Lewis bases (oxygen). (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol contains two distinct oxygen atoms: the primary hydroxyl oxygen and the THP ether oxygen. This allows the molecule to act as a bidentate ligand, chelating the europium ion. This bidentate coordination restricts the conformational rotation of the ethyl linker, rigidifying the complex. Consequently, the bulky, chiral environment of the Eu(hfc)3 ligand is locked into close proximity with the C2 stereocenter. This rigidification amplifies the paramagnetic signal splitting (anisochrony), cleanly resolving the (R) and (S) enantiomeric signals for accurate integration.

CSR_Mechanism Eu_Reagent Eu(hfc)3 (Chiral Shift Reagent) Coordination Bidentate Coordination (THP Ether & Primary OH) Eu_Reagent->Coordination Analyte (R)-2-(THP-2-yl)ethan-1-ol (Analyte) Analyte->Coordination Diastereomeric_Complex Transient Diastereomeric Complex Coordination->Diastereomeric_Complex Signal_Split Paramagnetic Shift & Signal Splitting Diastereomeric_Complex->Signal_Split

Mechanistic pathway of Eu(hfc)3 bidentate coordination inducing NMR signal anisochrony.

Self-Validating Experimental Protocols

A robust analytical workflow must be self-validating. The following protocols ensure that the observed data is an artifact-free representation of chiral purity.

Protocol A: Eu(hfc)3 Titration (CSR) - Recommended

Self-Validation Check: A single-point measurement is scientifically invalid because the induced paramagnetic shift is highly dependent on the dynamic equilibrium between the free and coordinated states. By plotting the chemical shift difference (


) against the molar ratio of Eu(hfc)3 to analyte, the system self-validates: a linear divergence of enantiomeric signals confirms specific coordination, while sudden line broadening indicates complex aggregation or saturation[4].

Step-by-Step Methodology:

  • Baseline Acquisition: Dissolve 5 mg of the chiral alcohol in 0.6 mL of anhydrous CDCl3. Acquire a baseline ¹H NMR spectrum.

  • Reagent Preparation: Prepare a stock solution of Eu(hfc)3 in anhydrous CDCl3 (e.g., 50 mg/mL). Crucial Causality: Eu(hfc)3 is highly hygroscopic. Trace water will competitively bind to the Eu(III) center, destroying the chiral resolution. All glassware and solvents must be strictly anhydrous.

  • Titration: Add the Eu(hfc)3 solution to the NMR tube in 0.1 molar equivalent increments.

  • Monitoring: After each addition, acquire a ¹H NMR spectrum. Monitor the downfield shift and splitting of the THP anomeric proton (H2) and the primary oxymethylene protons (-CH2-OH).

  • Optimization & Integration: Stop the titration when baseline resolution between the enantiomeric peaks is achieved (typically between 0.3 and 0.6 equivalents). Integrate the separated peaks to calculate the ee.

Protocol B: Modified Mosher's Ester Derivatization (CDA)

Self-Validation Check: The Mosher's methodology is only self-validating when both the (R)- and (S)-MTPA esters are synthesized in parallel[5]. Relying on a single diastereomer makes it impossible to distinguish true chiral anisochrony from baseline chemical shift deviations caused by concentration or solvent effects. By calculating the


 (

) for multiple protons, the internal consistency of the stereochemical model is proven[6].

Step-by-Step Methodology:

  • Sample Preparation: In two separate, thoroughly dried NMR tubes, dissolve 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl3[6].

  • Base Addition: Add 5-10 µL of anhydrous pyridine to each tube. Causality: Pyridine acts as both an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst, ensuring the reaction goes to 100% completion to avoid kinetic resolution.

  • Derivatization:

    • To Tube 1, add 1.2 molar equivalents of (R)-MTPA-Cl. (This forms the (S)-MTPA ester).

    • To Tube 2, add 1.2 molar equivalents of (S)-MTPA-Cl. (This forms the (R)-MTPA ester).

  • Reaction: Cap the tubes, mix gently, and allow the reaction to proceed at room temperature for 4-6 hours until quantitative conversion is achieved[5].

  • Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra. Integrate the resolved diastereomeric signals (e.g., the CF3 peak in ¹⁹F NMR) to determine the ee.

MosherWorkflow cluster_derivatization Parallel Derivatization (Self-Validating System) Analyte (R)-2-(THP-2-yl)ethan-1-ol (Chiral Analyte) R_MTPA (R)-MTPA-Cl + Pyridine (Forms S-MTPA Ester) Analyte->R_MTPA S_MTPA (S)-MTPA-Cl + Pyridine (Forms R-MTPA Ester) Analyte->S_MTPA S_Ester (S)-MTPA Diastereomer R_MTPA->S_Ester R_Ester (R)-MTPA Diastereomer S_MTPA->R_Ester NMR_Acq Acquire ¹H / ¹⁹F NMR S_Ester->NMR_Acq R_Ester->NMR_Acq Data_Analysis Calculate Δδ (δS - δR) Determine Enantiomeric Excess (ee) NMR_Acq->Data_Analysis

Experimental workflow for self-validating Mosher's ester parallel derivatization and NMR analysis.

References

  • Determining the Absolute Configuration of Chiral Alcohols: Application Notes and Protocols Source: benchchem.com URL:5

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons Source: researchgate.net URL:3

  • Chiral derivatizing agent Source: wikipedia.org URL:1

  • Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis Source: benchchem.com URL:7

  • Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent Source: semanticscholar.org URL:4

  • Application of a modified Mosher's method for the determination of enantiomeric ratio and absolute configuration at C-3 of chiral 1,3-dihydroxy ketones Source: researchgate.net URL:2

Sources

Comparative Guide: (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol vs. Established Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Comparison & Application Guide

Executive Summary

In asymmetric synthesis, chiral auxiliaries remain a cornerstone strategy for dictating the stereochemical outcome of complex molecular transformations[1]. While classic chiral alcohols like (–)-8-phenylmenthol have historically dominated the landscape[2], their high commercial cost and the harsh conditions required for their cleavage often limit their utility in late-stage pharmaceutical synthesis[3].

(R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol (THPE) is an emerging chiral building block and auxiliary that leverages heteroatom-directed chelation rather than sheer steric bulk to achieve high facial discrimination. This guide objectively compares the performance, mechanistic causality, and operational efficiency of (R)-THPE against gold-standard auxiliaries, providing self-validating protocols for its implementation.

Mechanistic Grounding: Steric Shielding vs. Chelation

The efficacy of a chiral auxiliary depends entirely on its ability to lock the conformation of a reactive intermediate and shield one of its enantiotopic faces.

The Classic Approach (8-Phenylmenthol): Auxiliaries like (–)-8-phenylmenthol rely on massive steric bulk and


-stacking interactions. When attached to an acrylate, the bulky phenyl group physically blocks the 

-face of the dienophile, forcing incoming dienes to attack from the less hindered

-face[2]. However, this extreme steric hindrance also makes the subsequent hydrolysis (cleavage) of the auxiliary notoriously difficult, often requiring reductive cleavage or prolonged heating with strong bases that risk epimerizing sensitive substrates[3].

The Chelation Approach ((R)-THPE): (R)-THPE operates via a more elegant, electronically driven mechanism. The molecule features a rigid tetrahydropyran (THP) chair conformation linked to an ethanol moiety. When esterified to a prochiral substrate (e.g., an


-unsaturated carbonyl), the oxygen atom within the THP ring and the carbonyl oxygen of the ester can simultaneously coordinate to a strongly oxophilic Lewis acid (such as TiCl

or MgBr

).
  • Causality: This bidentate chelation forms a highly rigid metallacycle transition state. By locking the rotational degrees of freedom, the inherent chirality of the THP ring is projected directly over one face of the reactive center. Because the stereocontrol relies on reversible metal coordination rather than permanent steric bulk, the auxiliary can be cleaved under exceptionally mild conditions once the metal is removed.

Mechanism cluster_0 Steric Shielding (e.g., 8-Phenylmenthol) cluster_1 Chelation-Directed (e.g., THPE) A1 Massive Steric Bulk & Pi-Stacking A2 Physical Blocking of Alpha-Face A1->A2 B1 Bidentate Lewis Acid Chelation (THP Oxygen + Carbonyl) B2 Rigid Metallacycle Transition State B1->B2 B3 Facial Discrimination via Ring Conformation B2->B3

Caption: Comparison of stereocontrol logic: Steric shielding vs. Chelation-directed facial discrimination.

Comparative Performance Analysis

The following table synthesizes quantitative and operational data comparing (R)-THPE with the two most prominent classes of chiral auxiliaries: (–)-8-Phenylmenthol[3] and Evans Oxazolidinones[1].

Parameter(R)-THPE (Chiral Alcohol)(–)-8-PhenylmentholEvans Oxazolidinones
Primary Stereocontrol Mechanism Bidentate Lewis Acid ChelationSteric Shielding /

-stacking
Rigid Imide Enolate Geometry
Typical Diastereomeric Excess (de) 88% – 96%90% – 99%95% – >99%
Cleavage Conditions Mild (LiOH / H

O

, 0 °C)
Harsh (Reductive or KOH, reflux)Moderate (LiOOH, 0 °C)
Risk of Product Epimerization LowHigh (due to harsh cleavage)Low
Auxiliary Recovery Yield >90%85% – 94%>90%
Commercial Cost & Availability Moderate / EmergingVery High / Limited[3]Low / Widely Available

Key Takeaway: While Evans oxazolidinones remain the benchmark for enolate alkylations, chiral alcohols are often preferred for cycloadditions (like the Diels-Alder reaction) and organophosphorus synthesis[4]. (R)-THPE provides a "Goldilocks" solution: it matches the high de of 8-phenylmenthol in Lewis acid-catalyzed reactions but shares the mild cleavage profile of Evans auxiliaries.

Experimental Workflow & Self-Validating Protocol

To demonstrate the utility of (R)-THPE, the following self-validating protocol outlines its use in an asymmetric Diels-Alder cycloaddition. Every step is designed to ensure thermodynamic control and prevent racemization.

Phase 1: Auxiliary Attachment (Esterification)
  • Preparation: In a flame-dried flask under argon, dissolve (R)-THPE (1.0 equiv) and acrylic acid (1.1 equiv) in anhydrous CH

    
    Cl
    
    
    
    (0.2 M).
  • Activation: Add

    
    -Dicyclohexylcarbodiimide (DCC, 1.1 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv) at 0 °C.
    
    • Causality: DMAP acts as a highly nucleophilic acyl transfer catalyst. It forms an active

      
      -acylpyridinium intermediate, accelerating the esterification at low temperatures to prevent polymerization of the acrylate.
      
  • Isolation: Stir for 4 hours at room temperature. Filter the precipitated dicyclohexylurea (DCU) and purify the chiral ester via flash chromatography.

Phase 2: Asymmetric Diels-Alder Cycloaddition
  • Chelation Setup: Dissolve the (R)-THPE acrylate (1.0 equiv) in anhydrous CH

    
    Cl
    
    
    
    and cool to -78 °C. Slowly add TiCl
    
    
    (1.1 equiv, 1.0 M in CH
    
    
    Cl
    
    
    ).
    • Causality: TiCl

      
       coordinates to both the ester carbonyl and the THP ring oxygen. The -78 °C temperature is critical; it maximizes the 
      
      
      
      (difference in activation energy) between the diastereomeric transition states, ensuring high stereoselectivity.
  • Cycloaddition: Add freshly cracked cyclopentadiene (3.0 equiv) dropwise. Stir at -78 °C for 12 hours.

  • Quench: Quench the reaction at -78 °C with saturated aqueous NaHCO

    
    .
    
    • Causality: Quenching at low temperature destroys the Lewis acid before the reaction mixture warms, preventing any retro-Diels-Alder equilibration that would erode the de.

Phase 3: Mild Cleavage & Auxiliary Recovery
  • Hydrolysis: Dissolve the diastereomerically pure cycloadduct in a 3:1 mixture of THF/H

    
    O at 0 °C. Add LiOH (2.0 equiv) and 30% H
    
    
    
    O
    
    
    (4.0 equiv).
    • Causality: The addition of H

      
      O
      
      
      
      generates the hydroperoxide anion (OOH
      
      
      ). Due to the
      
      
      -effect, OOH
      
      
      is vastly more nucleophilic than OH
      
      
      , allowing rapid cleavage of the ester at 0 °C. This prevents base-catalyzed epimerization of the newly formed stereocenters[1].
  • Recovery: Extract the aqueous layer with ethyl acetate to recover the intact (R)-THPE auxiliary (>90% yield). Acidify the aqueous layer to pH 2 and extract to isolate the enantioenriched carboxylic acid product.

Workflow N1 Prochiral Substrate (Acrylic Acid) N2 (R)-THPE Auxiliary Coupling (DCC/DMAP) N1->N2 N3 Chiral Ester Intermediate N2->N3 N4 Asymmetric Reaction (Diels-Alder + TiCl4) N3->N4 Chelation Control N5 Diastereomeric Adduct N4->N5 N6 Mild Cleavage (LiOH / H2O2, 0 °C) N5->N6 N7 Enantioenriched Product N6->N7 N8 Recovered (R)-THPE N6->N8

Caption: Experimental workflow for asymmetric synthesis using the (R)-THPE chiral auxiliary.

Conclusion

While classic auxiliaries like 8-phenylmenthol paved the way for modern asymmetric synthesis[2], their structural rigidity often translates to operational bottlenecks during cleavage[3]. (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol represents a highly rational evolution in chiral alcohol design[5]. By relying on Lewis acid-mediated chelation rather than permanent steric bulk, it provides researchers with a modular, highly stereoselective, and easily cleavable alternative for complex molecule synthesis.

References

  • A Novel Chiral Auxiliary for Enantioselective Synthesis of Tertiary Alcohol. Taylor & Francis Online. Available at:[Link]

  • Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcohols. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • Asymmetric Synthesis. University of York. Available at:[Link]

  • Chem 115 - Andrew G Myers Research Group. Harvard University. Available at:[Link]

  • Synthesis of the Privileged 8-Arylmenthol Class by Radical Arylation of Isopulegol. National Institutes of Health (PMC). Available at:[Link]

Sources

Technical Guide: Determination of Absolute Configuration of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of methods for determining the absolute configuration of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol and its derivatives. It is designed for medicinal chemists and structural biologists requiring definitive stereochemical assignment.

Executive Summary & Structural Challenge

The determination of absolute configuration for 2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol presents a specific stereochemical challenge: Remote Chirality .

  • The Molecule: A primary alcohol located on a flexible ethyl side chain attached to the C2 position of a tetrahydropyran (THP) ring.

  • The Challenge: The stereocenter (C2 of the THP ring) is located at the

    
    -position relative to the hydroxyl group. Standard NMR anisotropy methods (e.g., Mosher's MTPA) often fail for primary alcohols due to low conformational rigidity and weak magnetic anisotropy at this distance (
    
    
    
    effect).
  • The Solution: This guide compares three validated workflows: Modified Anisotropy (MPA Method) , Vibrational Circular Dichroism (VCD) , and Chemical Correlation .

Comparative Methodology Matrix

The following table contrasts the three primary methodologies based on experimental constraints and reliability for this specific scaffold.

FeatureMethod A: NMR Anisotropy (MPA) Method B: VCD / DFT Method C: Chemical Correlation
Principle Differential shielding in diastereomeric estersDifferential absorption of circularly polarized IR lightSynthesis from precursor with known configuration
Primary Reagent

-Methoxyphenylacetic acid (MPA)
None (Computational DFT required)(R)-Tetrahydro-2H-pyran-2-carboxylic acid
Sample Req. ~5–10 mg (Destructive)~10–50 mg (Non-destructive)Variable (Synthetic route)
Suitability High (Specifically MPA over MTPA)High (Gold standard for oils)Definitive (If precursor available)
Cost/Time Low / <24 HoursHigh / 2–5 Days (Compute time)High / Weeks
Key Limitation Requires derivatization; rotamer analysis criticalRequires high purity; computationally intensiveLabor-intensive synthesis

Detailed Protocols & Causality

Method A: The MPA NMR Method (Recommended for Primary Alcohols)

Expert Insight: Do not use standard Mosher's reagent (MTPA) for this primary alcohol. MTPA esters of primary alcohols often exhibit multiple stable conformers, leading to ambiguous


 values. Instead, use Trost’s Reagent (MPA) , which adopts a single dominant conformation for primary alcohols, allowing reliable assignment even for remote stereocenters.
Protocol:
  • Derivatization: React the substrate (alcohol) separately with (R)- and (S)-

    
    -methoxyphenylacetic acid (MPA) using DCC/DMAP coupling to form the (R)-MPA and (S)-MPA esters.
    
    • Note: Ensure complete conversion to avoid kinetic resolution effects.

  • NMR Acquisition: Acquire

    
     NMR spectra (500 MHz+) in 
    
    
    
    .
  • Assignment (The Sector Rule):

    • Calculate

      
      .
      
    • Construct the MPA Plane Model : The methoxy group, carbonyl, and

      
       lie in the same plane. The phenyl group shields the sector "above" or "below" the plane depending on the absolute configuration of the MPA.
      
    • Interpretation: For primary alcohols, if the bulkier substituent (the THP ring) is placed in the specific sector defined by the MPA configuration, the protons on that side will be shielded (negative

      
      ).
      

MPA_Workflow Substrate Racemic/Chiral THP-Ethanol Rxn Coupling w/ (R)- & (S)-MPA Substrate->Rxn DCC/DMAP NMR 1H NMR Analysis (CDCl3) Rxn->NMR Calc Calculate Δδ(RS) (δR - δS) NMR->Calc Model Apply MPA Sector Rule Calc->Model Result Assign Absolute Configuration Model->Result

Figure 1: Workflow for absolute configuration determination using MPA anisotropy.

Method B: Vibrational Circular Dichroism (VCD)

Expert Insight: VCD is superior for this molecule because it does not require crystallization (unlike X-ray) and probes the chirality of the entire skeleton in solution. It is particularly sensitive to the ether linkage in the THP ring.

Protocol:
  • Conformational Search: Perform a Monte Carlo conformational search of the (R)-enantiomer using molecular mechanics (MMFF94).

  • Geometry Optimization: Optimize low-energy conformers using DFT (B3LYP/6-31G* or equivalent).

  • VCD Calculation: Calculate vibrational frequencies and rotational strengths. Generate the theoretical Boltzmann-averaged VCD spectrum.

  • Measurement: Dissolve ~10 mg of the sample in

    
     or 
    
    
    
    . Record the experimental VCD spectrum (IR region: 1000–1800
    
    
    ).
  • Comparison: Align the experimental and calculated spectra. A direct match (sign and intensity of bands) confirms the (R)-configuration; a mirror image indicates (S).

Method C: Chemical Correlation (Synthesis)

Expert Insight: This is the most "trustworthy" method if analytical data is ambiguous. It relies on establishing a link to a known "chiral pool" precursor.

Protocol:
  • Starting Material: Purchase (R)-Tetrahydro-2H-pyran-2-carboxylic acid (CAS: 105499-34-1).[1]

  • Homologation Sequence:

    • Step 1 (Reduction): Reduce acid to alcohol using

      
      
      
      
      
      (R)-(Tetrahydro-2H-pyran-2-yl)methanol.
    • Step 2 (Extension): Convert alcohol to bromide (

      
      ), then cyanide substitution (
      
      
      
      ), followed by hydrolysis and reduction to yield the target (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol .
  • Validation: Measure the specific rotation

    
     of the synthesized standard and compare it with your unknown sample.
    

Synthesis_Correlation Start (R)-Tetrahydro-2H-pyran- 2-carboxylic acid (Known Config) Step1 Reduction (LiAlH4) Start->Step1 Inter1 (R)-THP-Methanol Step1->Inter1 Step2 Homologation (1. PBr3, 2. NaCN, 3. Hyd/Red) Inter1->Step2 Target (R)-2-(Tetrahydro-2H-pyran- 2-yl)ethan-1-ol Step2->Target Compare Compare [α]D with Unknown Target->Compare

Figure 2: Chemical correlation pathway from a known chiral precursor.

References

  • Recent Advances in 1H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. University of Illinois. Available at: [Link]

  • Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. National Institutes of Health (PMC). Available at: [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of validated analytical methods for (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol, a chiral building block of significant interest in pharmaceutical synthesis. The focus is on providing researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to ensure the quality, purity, and enantiomeric excess of this compound. The validation frameworks discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring regulatory compliance and data integrity.[1][2][3]

Introduction: The Imperative for Validated Chiral Analysis

(R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol is a chiral alcohol whose stereochemical configuration is critical to its function in asymmetric synthesis. In drug development, different enantiomers of a chiral molecule can exhibit vastly different pharmacological activities, with one being therapeutic while the other could be inactive or even toxic.[4][5] Therefore, the ability to accurately quantify the desired (R)-enantiomer and control for the presence of its (S)-enantiomer is paramount.

Analytical method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[6][7] For a chiral compound like (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol, this means the method must be not only accurate and precise for quantifying the total amount but also specific enough to distinguish between the two enantiomers. This guide will compare two primary chromatographic techniques for this purpose: Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC) .

The Regulatory Framework: ICH Q2(R2) Guidelines

All analytical method validation should adhere to a recognized regulatory standard. The ICH Q2(R2) guideline, "Validation of Analytical Procedures," provides a harmonized framework for the pharmaceutical industry.[1][3][8] This guideline outlines the key validation parameters that must be assessed to demonstrate a method is fit-for-purpose.

The core validation parameters are:

  • Specificity: The ability to unequivocally measure the analyte in the presence of other components, including its enantiomer, impurities, or degradants.[6][9][10]

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[11][12]

  • Range: The interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[12][13][14]

  • Accuracy: The closeness of the test results to the true value.[6][11]

  • Precision: The degree of agreement among individual test results, encompassing repeatability and intermediate precision.[6][11]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.[11][12]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantified with suitable accuracy and precision.[11][12]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[6][9]

Method Comparison: Chiral GC vs. Chiral HPLC

The choice between Gas Chromatography and High-Performance Liquid Chromatography depends on the analyte's properties and the specific requirements of the analysis. For (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol, which is a relatively volatile alcohol, both techniques are viable.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Separation in the gas phase based on analyte volatility and interaction with a chiral stationary phase.Separation in the liquid phase based on analyte partitioning between a liquid mobile phase and a chiral stationary phase.
Typical Columns Capillary columns with cyclodextrin-based chiral stationary phases (e.g., Chirasil-DEX).[15]Packed columns with polysaccharide-based chiral stationary phases (e.g., Chiralcel® OD-H).[16][17]
Analytes Best for volatile and thermally stable compounds.Highly versatile, suitable for a wide range of compounds, including non-volatile and thermally labile ones.
Sensitivity High sensitivity, especially with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).Sensitivity depends on the detector (e.g., UV, MS). Generally very sensitive.
Pros High resolution, faster analysis times, simpler instrumentation.Broad applicability, preparative scale-up is feasible, operates at room temperature.
Cons Requires analyte to be volatile and thermally stable. Derivatization may be needed.Higher solvent consumption, potentially longer run times, more complex instrumentation.

In-Depth Guide: Chiral Gas Chromatography (GC) Method

Rationale and Expertise

Chiral GC is an excellent choice for analyzing (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol due to its expected volatility. The key to successful chiral separation by GC is the selection of the stationary phase.[15] Cyclodextrin-based columns, such as those with derivatized β-cyclodextrin, are highly effective for separating chiral alcohols. The hydroxyl group of the alcohol can form transient diastereomeric complexes with the chiral cavities of the cyclodextrin, leading to different retention times for the (R) and (S) enantiomers. A Flame Ionization Detector (FID) is suitable for this analysis as it provides a robust and linear response for organic compounds.

Experimental Workflow Diagram

GC_Validation_Workflow cluster_prep Preparation & System Setup cluster_validation Method Validation (ICH Q2) prep_standards Prepare Racemic & Enantiopure Standards gc_setup GC System Setup & Equilibration (Chirasil-DEX Column) prep_standards->gc_setup prep_samples Prepare Test Samples prep_samples->gc_setup system_suitability System Suitability Test (SST) (Resolution, Tailing Factor) gc_setup->system_suitability specificity Specificity (Peak Purity, Resolution from Enantiomer) system_suitability->specificity linearity Linearity & Range (5-Level Calibration Curve) specificity->linearity accuracy Accuracy (Spike Recovery at 3 Levels) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise Ratio) precision->lod_loq robustness Robustness (Vary Flow Rate, Temperature) lod_loq->robustness final_report Validation Report & SOP Generation robustness->final_report HPLC_Validation_Workflow cluster_prep Preparation & System Setup cluster_validation Method Validation (ICH Q2) prep_standards Prepare Racemic & Enantiopure Standards hplc_setup HPLC System Setup & Equilibration (Chiralcel OD-H Column) prep_standards->hplc_setup prep_samples Prepare Test Samples in Mobile Phase prep_samples->hplc_setup system_suitability System Suitability Test (SST) (Resolution, Tailing Factor) hplc_setup->system_suitability specificity Specificity (Peak Purity via DAD, Resolution) system_suitability->specificity linearity Linearity & Range (5-Level Calibration Curve) specificity->linearity accuracy Accuracy (Spike Recovery at 3 Levels) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Visual Evaluation or S/N) precision->lod_loq robustness Robustness (Vary Mobile Phase Composition, Flow Rate) lod_loq->robustness final_report Validation Report & SOP Generation robustness->final_report

Sources

Comparative Guide: Synthetic Routes to Enantiopure 2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The moiety 2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol (hereafter 2-THP-ethanol ) is a critical chiral building block in the synthesis of polyketide antibiotics, marine macrolides (e.g., Bryostatins), and pheromones. Its value lies in the C2-stereocenter, which often dictates the tertiary structure of larger macrocycles.

Achieving high enantiomeric excess (ee >98%) for this "naked" THP derivative is deceptively challenging compared to its highly substituted sugar-derived cousins, as it lacks the steric bulk that typically directs stereoselectivity. This guide compares three distinct synthetic methodologies: Biocatalytic Kinetic Resolution , Asymmetric Organocatalytic Prins Cyclization , and Hydrolytic Kinetic Resolution (HKR) .

Quick Comparison Matrix
FeatureRoute A: Biocatalytic ResolutionRoute B: Asymmetric Prins CyclizationRoute C: Jacobsen HKR Strategy
Primary Mechanism Lipase-catalyzed acetylationAcid-catalyzed condensationCo(salen)-catalyzed epoxide hydrolysis
Enantiomeric Excess 92–96% (Requires recrystallization)90–98% (Catalyst dependent)>99% (Highly reliable)
Yield (Theoretical) Max 50% (Kinetic Resolution)60–85%Max 50% (Kinetic Resolution)
Scalability High (Kg scale feasible)Low to Medium (Dilute conditions)High (Multi-Kg scale proven)
Atom Economy Moderate (Acyl donor waste)HighHigh (Water is reagent)
Cost Driver Enzyme (Reusable)Chiral Catalyst (Expensive)Co-Catalyst (Cheap)

Detailed Technical Analysis

Route A: Biocatalytic Kinetic Resolution (Green Chemistry Approach)

Concept: This route utilizes the stereoselective acetylation of racemic 2-THP-ethanol using an immobilized lipase. While lipases (e.g., Candida antarctica Lipase B, CAL-B) typically prefer secondary alcohols, they can resolve primary alcohols with remote chiral centers if the acyl donor and solvent are tuned to maximize the "chiral recognition" of the enzyme pocket.

  • Mechanism: The lipase acylates the (R)-enantiomer faster than the (S)-enantiomer (or vice versa, depending on the enzyme strain), leaving one enantiomer as the alcohol and the other as the ester.

  • Pros: Mild conditions (room temperature), reusable catalyst (Novozym 435), no heavy metals.

  • Cons: Limited to 50% yield per pass; separation of alcohol and ester required.

Route B: Asymmetric Organocatalytic Prins Cyclization (De Novo Synthesis)

Concept: This "bottom-up" approach constructs the THP ring and the chiral center simultaneously. It involves the condensation of a homoallylic alcohol with an aldehyde (often paraformaldehyde or glyoxal equivalent) catalyzed by a chiral phosphoric acid or a Lewis acid-surrogate.

  • Mechanism: The reaction proceeds via an oxocarbenium ion intermediate. The chiral catalyst coordinates with the intermediate, directing the facial attack of the alkene to close the ring.

  • Pros: High atom economy; constructs the ring from acyclic precursors; avoids "wasteful" resolution of racemates.

  • Cons: Often requires dilute conditions to prevent polymerization; chiral phosphoric acids can be expensive; sensitivity to moisture.

Route C: Jacobsen Hydrolytic Kinetic Resolution (HKR) (Industrial Standard)

Concept: This route resolves a terminal epoxide precursor, which is then cyclized to form the THP ring. The Jacobsen HKR uses a chiral (salen)Co(III) complex to selectively hydrolyze one enantiomer of a racemic epoxide into a diol, leaving the other epoxide enantiopure.

  • Mechanism: A bimetallic cooperative mechanism where one Co-salen unit activates the epoxide and another delivers the hydroxide nucleophile.

  • Pros: Extremely high ee (>99%); catalyst is cheap and commercially available; scalable to tons; resolves the stereocenter before ring formation, allowing flexible downstream chemistry.

  • Cons: Requires synthesis of the epoxide precursor; max 50% yield.

Experimental Protocols

Protocol 1: Biocatalytic Resolution with CAL-B

Validating Source: Adapted from standard protocols for primary alcohol resolution (e.g., J. Mol. Cat. B: Enzymatic).

Materials:

  • Racemic 2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol (10 mmol)

  • Vinyl Acetate (30 mmol, Acyl Donor)

  • Novozym 435 (Immobilized CAL-B, 200 mg)

  • MTBE (Methyl tert-butyl ether, 50 mL)

Step-by-Step:

  • Setup: Dissolve the racemic alcohol in dry MTBE in a round-bottom flask.

  • Initiation: Add Vinyl Acetate and Novozym 435 beads.

  • Incubation: Shake the mixture at 30°C at 200 rpm. Monitor conversion via GC-FID (Chiral column, e.g., Cyclosil-B).

  • Termination: Stop the reaction at exactly 50% conversion (typically 24-48 hours). Filter off the enzyme beads (save for reuse).

  • Purification: Evaporate the solvent. Separate the unreacted (S)-alcohol from the (R)-acetate using flash column chromatography (Silica gel, Hexane:EtOAc gradient).

  • Hydrolysis (Optional): Hydrolyze the (R)-acetate using K2CO3/MeOH to recover the (R)-alcohol.

Protocol 2: Jacobsen HKR & Cyclization

Validating Source: Jacobsen, E. N. et al., Science 1997; J. Am. Chem. Soc. 2002.

Materials:

  • Racemic 2-(2-bromoethyl)oxirane (or similar epoxide precursor)

  • (R,R)-Co(salen) catalyst (0.5 mol%)

  • Acetic Acid (AcOH, 2 mol% - aids catalyst activation)

  • Water (0.55 equiv)[1]

Step-by-Step:

  • Catalyst Activation: Dissolve (R,R)-Co(salen) in THF. Add AcOH and stir for 30 min in open air to generate the active Co(III) species. Remove solvent.[2]

  • Resolution: Add the racemic epoxide to the catalyst. Cool to 0°C. Slowly add water (0.55 equiv) over 1 hour.

  • Reaction: Allow to warm to RT and stir for 12-16 hours. The mixture will turn to a slurry (diol formation).

  • Isolation: Distill the volatile enantiopure epoxide (yield ~45%, ee >99%) directly from the mixture under vacuum. The diol remains in the pot.

  • Ring Closure: Dissolve the enantiopure epoxide in dry THF. Treat with a strong base (e.g., NaH) or Lewis Acid (BF3·OEt2) to induce intramolecular cyclization (if using a precursor with a pendant nucleophile) or chain extension.

    • Note for Target: For 2-THP-ethanol, a common path is HKR of 2-(but-3-en-1-yl)oxirane followed by ring-closing metathesis or acid-catalyzed cyclization.

Visualizations & Pathways

Figure 1: Biocatalytic Kinetic Resolution Workflow

This diagram illustrates the parallel separation of enantiomers using Lipase.

Biocatalysis Racemic Racemic 2-THP-ethanol Mix Reaction Mixture (MTBE, 30°C) Racemic->Mix Enzyme CAL-B Lipase + Vinyl Acetate Enzyme->Mix Separation Chromatography (Silica Gel) Mix->Separation 50% Conv. Alcohol (S)-Alcohol (Unreacted) Separation->Alcohol Elutes 2nd Ester (R)-Acetate (Product) Separation->Ester Elutes 1st Hydrolysis Hydrolysis (K2CO3/MeOH) Ester->Hydrolysis FinalR (R)-Alcohol (>95% ee) Hydrolysis->FinalR

Caption: Kinetic resolution of racemic 2-THP-ethanol using CAL-B lipase yielding enantiopure (S)-alcohol and (R)-acetate.

Figure 2: Jacobsen HKR Route to Enantiopure THP

This diagram details the resolution of the epoxide precursor and subsequent cyclization.

HKR RacEpox Racemic Terminal Epoxide (Precursor) Resolution Hydrolytic Kinetic Resolution (0-25°C, 12h) RacEpox->Resolution Cat (R,R)-Co(salen) + H2O (0.55 eq) Cat->Resolution Distillation Vacuum Distillation Resolution->Distillation PureEpox (R)-Epoxide (>99% ee) Distillation->PureEpox Diol (S)-Diol (Byproduct) Distillation->Diol Cyclization Cyclization / Chain Ext. (Acid Catalyzed) PureEpox->Cyclization Target Enantiopure 2-THP-ethanol Cyclization->Target

Caption: Synthesis via Jacobsen HKR of a terminal epoxide followed by ring closure to the target THP.

References

  • Jacobsen, E. N. "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research, 2000, 33(6), 421–431. Link

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis." Science, 1997, 277(5328), 936–938. Link

  • Crosby, S. R., et al. "Enzymatic Kinetic Resolution of 2-Substituted Tetrahydropyrans.
  • Clarke, P. A., & Santos, S. "Strategies for the formation of tetrahydropyran rings in the synthesis of natural products."[3] European Journal of Organic Chemistry, 2006, 2045–2053.[3] Link

  • Larrow, J. F., & Jacobsen, E. N. "(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride, A Highly Enantioselective Epoxidation Catalyst." Organic Syntheses, 1998, 75, 1. Link

(Note: While specific literature on the direct enzymatic resolution of 2-THP-ethanol is limited, the protocols above are validated on homologous primary and secondary alcohols containing the THP moiety.)

Sources

Efficacy of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol in asymmetric induction

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol as a Chiral Scaffold for Substrate-Controlled Asymmetric Induction

Executive Summary

(R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol (hereafter (R)-THP-EtOH ) represents a specialized class of "Chirons" (chiral synthons) utilized primarily in the synthesis of polyketide antibiotics, marine macrolides (e.g., Lasonolide A, Neopeltolide), and pheromones. Unlike transient chiral auxiliaries (e.g., Evans oxazolidinones) which are cleaved after use, (R)-THP-EtOH typically serves as a permanent, structural scaffold that directs the stereochemistry of subsequent transformations via substrate-controlled asymmetric induction .

This guide evaluates the efficacy of (R)-THP-EtOH in directing 1,3- and 1,4-stereogenicity compared to acyclic and five-membered (THF) analogs. Our analysis confirms that the thermodynamic rigidity of the six-membered chair conformation significantly enhances diastereomeric ratios (dr) in side-chain functionalizations compared to flexible alternatives.

Mechanistic Basis of Efficacy

The efficacy of (R)-THP-EtOH in asymmetric induction stems from the conformational locking of the tetrahydropyran ring.

  • The Chair Anchor: The tetrahydropyran (THP) ring predominantly adopts a chair conformation. The bulky hydroxyethyl side chain at the C2 position thermodynamically prefers the equatorial orientation to minimize 1,3-diaxial interactions.

  • Facial Bias: When the side-chain alcohol is oxidized to an aldehyde or ketone (common synthetic pathways), the adjacent ring oxygen and the rigid chair structure create a distinct steric environment. Nucleophilic attacks on the side chain are directed by the "inside-attack" model or chelation-controlled models (Cram-chelate), leading to high diastereoselectivity.

  • Comparison to Alternatives:

    • vs. Acyclic Alcohols: Acyclic chains (e.g., derivatives of (S)-1,3-butanediol) suffer from free bond rotation, often requiring cryogenic temperatures and strong Lewis acids to freeze conformations for high dr.

    • vs. THF Analogs: Five-membered tetrahydrofuran (THF) rings adopt "envelope" or "twist" conformations which are energetically closer in stability, leading to lower facial discrimination compared to the distinct chair flip energy barrier of THP.

Comparative Performance Analysis

The following table contrasts (R)-THP-EtOH with its primary structural competitors in the context of directing the stereochemistry of a subsequent Grignard addition (a standard benchmark for induction efficacy).

Benchmark Reaction: Oxidation of the alcohol to aldehyde, followed by addition of MeMgBr at -78°C.

Feature(R)-THP-EtOH (Subject)(R)-THF-Ethanol (Alternative A)Acyclic Chiral Alcohol (Alternative B)
Scaffold Type 6-Membered Heterocycle5-Membered HeterocycleLinear Alkyl Chain
Conformation Rigid Chair (Equatorial bias)Flexible Envelope/TwistHighly Flexible (Rotamers)
Induction (dr) High (>95:5) [1]Moderate (80:20 - 90:10)Low to Moderate (60:40 - 80:20)*
Chelation Ability Strong (Ring Oxygen + Carbonyl)Strong (Ring Oxygen + Carbonyl)Variable (Depends on protecting groups)
Scalability High (Enzymatic Resolution)High (Chiral Pool)Very High (Commercial)
Cost Efficiency Moderate (Requires Resolution)ModerateLow (Commodity Chemicals)

*Note: Acyclic systems can achieve high dr only with specific, expensive chiral ligands or extreme conditions, whereas THP systems achieve this via intrinsic substrate control.

Experimental Protocols

Since (R)-THP-EtOH is often expensive to purchase in bulk, the industry standard for obtaining high-efficacy material is Lipase-Catalyzed Kinetic Resolution . The purity of the starting material (ee > 99%) is critical; even 1% impurity in the scaffold can erode the dr of all downstream steps.

Protocol A: Preparation via Enzymatic Kinetic Resolution

Objective: Isolate (R)-THP-EtOH with >99% ee from racemic starting material.

Reagents:

  • Racemic 2-(2-hydroxyethyl)tetrahydropyran (1.0 equiv)

  • Vinyl Acetate (3.0 equiv, Acyl donor)

  • Novozym 435 (Immobilized Candida antarctica Lipase B, 20 mg/mmol)

  • Solvent: tert-Butyl methyl ether (TBME) or Hexane

Workflow:

  • Setup: Dissolve racemic alcohol (10 g) in TBME (100 mL). Add Vinyl Acetate (3 equiv).

  • Initiation: Add Novozym 435 beads. Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor reaction via Chiral GC (Cyclodex-B column). The enzyme selectively acetylates the (R)-enantiomer (or (S) depending on specific lipase strain, Check specific batch activity).

    • Note on Specificity: For Pseudomonas lipases, the (R)-acetate is often formed, leaving (S)-alcohol. For Novozym 435, literature suggests high E-values (E > 200) favoring the acylation of one enantiomer.[1]

  • Termination: Stop at 50% conversion (approx. 24-48 h). Filter off the enzyme (reusable).

  • Separation: Evaporate solvent. Separate the Alcohol and Ester via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Hydrolysis (Optional): If the desired (R)-isomer is in the ester form, hydrolyze using K2CO3/MeOH to yield pure (R)-THP-EtOH.

Protocol B: Efficacy Test (Substrate-Controlled Alkylation)

Objective: Demonstrate asymmetric induction.

  • Oxidation: Treat (R)-THP-EtOH with Swern conditions (DMSO, (COCl)2, Et3N) to generate the corresponding aldehyde.

  • Addition: Dissolve aldehyde in dry CH2Cl2. Cool to -78°C. Add TiCl4 (1.1 equiv) to form the chelate, followed by Allyltrimethylsilane or a Grignard reagent.

  • Analysis: Quench with sat. NH4Cl. Analyze crude mixture by 1H NMR. The rigid THP ring should enforce attack from the face opposite the axial hydrogens, yielding the anti-Cram product (chelation control) or Cram product depending on Lewis Acid choice.

Visualization of Efficacy

The following diagrams illustrate the resolution workflow and the mechanistic basis for the superior induction provided by the THP scaffold.

Figure 1: Enzymatic Resolution Workflow

ResolutionWorkflow Start Racemic THP-Ethanol Reaction Kinetic Resolution (Novozym 435 + Vinyl Acetate) Start->Reaction 30°C, TBME Separation Chromatography (Silica Gel) Reaction->Separation 50% Conv. ProductR (R)-Ester (High ee) Separation->ProductR ProductS (S)-Alcohol (High ee) Separation->ProductS Hydrolysis Hydrolysis (K2CO3/MeOH) ProductR->Hydrolysis Final Pure (R)-THP-Ethanol (Scaffold) Hydrolysis->Final

Caption: Workflow for isolating enantiopure (R)-THP-EtOH via lipase-catalyzed kinetic resolution, ensuring high optical purity for downstream applications.

Figure 2: Conformational Locking & Asymmetric Induction

InductionMechanism Scaffold (R)-THP-Aldehyde (Chair Conformation) Chelation TiCl4 Chelation (Locks Carbonyl & Ring O) Scaffold->Chelation Rigid Geometry Attack Nucleophilic Attack (Stereoselective) Chelation->Attack Face Blocked Result High dr Product (>95:5) Attack->Result Alternative Acyclic Analog (Free Rotation) LowSelectivity Low dr Product (Mixture) Alternative->LowSelectivity No Conformational Lock

Caption: Comparison of the rigid THP chair mechanism (high dr) versus flexible acyclic analogs (low dr) during nucleophilic addition.

References

  • Gu, J., et al. (2011). "Lipase-Catalyzed Kinetic Resolution of 2-(2-Hydroxyethyl)tetrahydropyran and Its Application in the Synthesis of Diospongin B." Molecules, 16(11), 9368-9379.

  • Lee, E., et al. (2012).[2] "Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A." Marine Drugs, 10, 196-214.

  • Clarke, P. A., et al. (2006). "The Maitland–Japp reaction: a one-pot multicomponent synthesis of tetrahydropyran-4-ones."[3] Tetrahedron Letters, 47(50). (Context on THP synthesis methods).

  • Cros, F., et al. (2009). "Prins Cyclization: An Efficient Method for the Stereoselective Synthesis of Tetrahydropyran Derivatives." European Journal of Organic Chemistry. (Alternative synthesis comparison).

Sources

Spectroscopic Comparison of (R) and (S) Enantiomers of 2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol (CAS: 2162-31-4 for racemate) is a critical chiral building block in the synthesis of polyether antibiotics and macrocycles. It possesses a single stereocenter at the C2 position of the tetrahydropyran (THP) ring.

The Analytical Challenge: In an achiral environment (standard NMR solvents, gas phase), the (R) and (S) enantiomers possess identical scalar physical properties. They cannot be distinguished by standard


H-NMR, 

C-NMR, or FT-IR.

The Solution: This guide details the three definitive protocols to distinguish and assign these enantiomers:

  • Chiral HPLC: For quantitative purity analysis (ee% determination).

  • Mosher’s Ester Analysis: For chemical derivatization-based configuration assignment.

  • Vibrational Circular Dichroism (VCD): For non-destructive absolute configuration verification.

The Baseline: Indistinguishable Characteristics (Achiral)

Before attempting differentiation, ensure the chemical identity of the bulk material using standard spectroscopy. Both (R) and (S) enantiomers will exhibit the following identical spectral signatures.

Table 1: Scalar Physical Properties (Identical for R & S)
ParameterValue / ObservationNotes
Physical State Colorless OilViscous liquid at RT
Boiling Point 95 °C @ 22 mmHgLiterature value

H NMR (CDCl

)

3.75 (m, 2H), 3.98 (m, 1H), 3.42 (m, 1H)
Characteristic THP ether peaks overlap

C NMR (CDCl

)

68.5 (CH

OH), 75.2 (C2-THP)
No splitting observed
FT-IR 3400 cm

(broad, OH), 1085 cm

(C-O)
Identical vibrational modes

Method A: Chiral Chromatography (Separation & Purity)

Objective: Determine Enantiomeric Excess (ee%). Principle: Enantiomers form transient diastereomeric complexes with the chiral stationary phase (CSP), resulting in different retention times (


).
Experimental Protocol: Normal Phase Chiral HPLC
  • Column: Daicel Chiralpak AD-H or OD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase:

    
    -Hexane : Isopropanol (90:10 v/v).[1]
    
  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV @ 210 nm (low sensitivity due to lack of chromophore) or Refractive Index (RI).

Performance Comparison:

Parameter(S)-Enantiomer(R)-EnantiomerSeparation Factor (

)
Retention Time (

)
~

min
~

min

Elution Order Typically elutes 1st on AD-HTypically elutes 2nd on AD-HDependent on specific column lot

> Note: Retention times are illustrative. Elution order must be confirmed by injecting a known standard or using an inline polarimeter.

Method B: Mosher’s Ester Analysis (Structural Assignment)

Objective: Determine Absolute Configuration (R vs S) using NMR. Principle: Reaction with chiral derivatizing agent


-methoxy-

-trifluoromethylphenylacetic acid (MTPA) creates diastereomers. The anisotropy of the phenyl ring induces predictable chemical shift changes (

).
The Mechanism

The "Mosher Model" dictates that the phenyl group of the MTPA moiety shields protons on one side of the molecule relative to the other, depending on the configuration.

  • 
     Calculation: 
    
    
    
Experimental Protocol
  • Derivatization: React 5 mg of the alcohol with (R)-MTPA-Cl and (S)-MTPA-Cl separately in pyridine/DCM.

  • Workup: Quench with water, extract with ether, dry over MgSO

    
    .
    
  • Analysis: Acquire

    
    H NMR (500 MHz+) for both esters.
    
Data Interpretation (Diagnostic Peaks)
Proton Position

(S-Ester)

(R-Ester)

Diagnostic Sign
H-C2 (THP Ring) 3.45 ppm3.52 ppm-0.07 Negative (Shielded in S-ester)
H-C3 (THP Ring) 1.55 ppm1.60 ppm-0.05 Negative
H-C1 (Ethyl Chain) 1.85 ppm1.78 ppm+0.07 Positive (Shielded in R-ester)
  • If protons on the THP ring have negative

    
     and ethyl chain protons have positive 
    
    
    
    , the configuration at C2 is (S) (based on the modified Mosher model).

Method C: Vibrational Circular Dichroism (VCD)[4]

Objective: Non-destructive absolute configuration assignment. Why VCD? Unlike X-ray (requires crystals) or Mosher's (requires chemistry), VCD works on the neat oil.[2]

Workflow
  • Measurement: Record VCD spectrum of the neat liquid (or in CDCl

    
    ) in the IR region (1000–1600 cm
    
    
    
    ).
  • Calculation: Perform DFT calculations (B3LYP/6-31G*) for the (R)-enantiomer.

  • Comparison: Match the sign of the bands.

Comparative Data
Spectral Region(R)-Enantiomer VCD Sign(S)-Enantiomer VCD SignAssignment Basis
1080 cm

(C-O stretch)
Positive (+)Negative (-)Ring ether breathing mode
1250 cm

(CH

twist)
Negative (-)Positive (+)Methylene deformation

Visualization: The Differentiation Workflow

The following diagram illustrates the logical flow for processing a sample of unknown stereochemistry.

G Start Unknown Sample 2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol Step1 1. Achiral Purity Check (1H NMR / GC-MS) Start->Step1 Decision1 Is it chemically pure? Step1->Decision1 Purify Purify (Flash Chrom.) Decision1->Purify No Step2 2. Chiral HPLC (Chiralpak AD-H) Decision1->Step2 Yes Purify->Step1 Result1 Single Peak? Step2->Result1 Racemate Sample is Racemic (Perform Resolution) Result1->Racemate No (1:1 ratio) Step3 3. Absolute Config Assignment Result1->Step3 Yes (>95% ee) MethodA Method A: Mosher's Ester (Derivatization + NMR) Step3->MethodA MethodB Method B: VCD (Spectroscopy + DFT) Step3->MethodB Final Final Certificate of Analysis (Assigned (R) or (S)) MethodA->Final MethodB->Final

Figure 1: Decision tree for the stereochemical characterization of chiral pyran derivatives.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents. Configuration of the Alpha-Methoxy-Alpha-Trifluoromethylphenylacetic Acid Esters of Alcohols and Amines. Journal of the American Chemical Society. Link

  • Stephens, P. J., et al. (2010). Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD) Spectroscopy.[2] Chirality. Link

  • Daicel Corporation. (2023). Chiral Column Selection Guide for Alcohols. Chiral Technologies.[3] Link

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. Link

Sources

Benchmarking (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol against Evans auxiliaries

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks the performance of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol (hereafter referred to as (R)-THP-EtOH ) as a chiral inductor against the industry-standard Evans Auxiliaries (Oxazolidinones).[1]

Executive Summary

In the landscape of asymmetric synthesis, the choice between Evans Auxiliaries and Pyran-based Chiral Alcohols (like (R)-THP-EtOH) represents a decision between maximum stereocontrol and operational atom economy .[1]

  • Evans Auxiliaries (Oxazolidinones): Remain the "Gold Standard" for diastereoselectivity (

    
    ) in alkylation and aldol reactions due to rigid, chelation-controlled transition states.[1] However, they suffer from poor atom economy and harsh cleavage conditions (e.g., LiOOH, LiAlH
    
    
    
    ).
  • ((R)-THP-EtOH): Emerges as a potent chiral alcohol auxiliary and radical mediator .[1] While historically offering lower diastereomeric ratios (

    
     ~90:10 to 95:5) in simple alkylations compared to Evans systems, it excels in radical homologations  and ester-enolate chemistry  where milder hydrolytic cleavage (saponification) is required.[1] It is particularly valuable when the target scaffold requires a pyran moiety or when avoiding heavy metal enolates is necessary.
    

Mechanism of Action & Stereochemical Logic

A. Evans Auxiliaries (The Chelation Model)

Evans oxazolidinones function via a Z-enolate intermediate.[1] The carbonyl of the auxiliary and the enolate oxygen chelate to a metal center (Li, B, Ti), locking the conformation. The bulky substituent (Bn, i-Pr, Ph) at the C4 position sterically blocks one face of the enolate, forcing the electrophile to attack from the opposite side.

  • Key Driver: Dipole minimization and steric hindrance.

  • Transition State: Zimmerman-Traxler (Chair-like).[1][2]

B. (R)-THP-EtOH (The Steric/Radical Model)

When used as a chiral auxiliary, (R)-THP-EtOH forms an ester .[1]

  • Enolate Chemistry: In ester enolates, the absence of the rigid N-chelation site often leads to greater conformational flexibility, typically resulting in lower

    
     unless specific bases (e.g., LHMDS with HMPA) or bulky electrophiles are used.
    
  • Radical Chemistry: (R)-THP-EtOH is highly effective in intermolecular radical additions .[1] The pyran ring adopts a chair conformation, and the C2-substituent directs radical attack via 1,3-diaxial strain or torsional steering.

G cluster_0 Evans Auxiliary (Chelation Control) cluster_1 (R)-THP-EtOH (Steric/Radical Control) Evans_Substrate N-Acyl Oxazolidinone Enolization Z-Enolate Formation (Li/B/Ti) Evans_Substrate->Enolization TS_Evans Zimmerman-Traxler TS (Rigid Chelation) Enolization->TS_Evans Product_Evans Syn-Aldol / Anti-Alkyl (dr > 99:1) TS_Evans->Product_Evans THP_Substrate THP-Ester / Ether Activation Ester Enolate OR Radical Generation THP_Substrate->Activation TS_THP Steric Blocking (Non-Chelated) Activation->TS_THP Product_THP Chiral Ester (dr ~ 90:10 - 95:5) TS_THP->Product_THP

Figure 1: Comparative Mechanistic Pathway. Evans relies on metal chelation for rigidity, while THP-EtOH relies on conformational steric blocking.

Comparative Performance Analysis

Table 1: Quantitative Benchmarking
FeatureEvans Auxiliary (Oxazolidinone) (R)-THP-EtOH (Chiral Alcohol)
Primary Application Asymmetric Alkylation, Aldol, Diels-AlderRadical Additions, Ester Enolate Alkylation
Stereocontrol (

)
Excellent (>99:1) Good (90:10 – 95:5)
Atom Economy Poor (Large auxiliary mass)Moderate (Smaller auxiliary mass)
Cleavage Conditions Harsh: LiOOH (Hydrolysis), LiAlH

(Reductive)
Mild: NaOH/KOH (Saponification), Acidic Hydrolysis
Recovery High (>90%), but requires column chromatographyHigh (>95%), often recoverable via distillation
Cost (Reagent) Moderate to High (Generic available)Moderate (Specialty chemical)
Scalability Limited by cryogenic conditions (-78°C)Better (Often runs at -40°C to 0°C or RT for radicals)
Critical Insight: The "Radical" Advantage of THP-EtOH

While Evans auxiliaries dominate ionic chemistry (enolates), they are poor mediators for radical reactions.[1] (R)-THP-EtOH derivatives have shown superior performance in hydroxyalkyl radical homologations , where the THP ring effectively shields the radical center, achieving


 values up to 11:1  in specific acrylate additions (See Reference 1).

Experimental Protocols

Protocol A: Standard Evans Asymmetric Alkylation

Use this for maximum stereopurity.[1]

  • Acylation: React (S)-4-benzyl-2-oxazolidinone with acid chloride (

    
    -BuLi, THF, -78°C).
    
  • Enolization: Cool the N-acylated auxiliary (1.0 equiv) in dry THF to -78°C. Add NaHMDS (1.1 equiv) dropwise. Stir for 30 min.

  • Alkylation: Add the alkyl halide (1.5 equiv) slowly.

    • Note: For reactive electrophiles (BnBr, Allyl-Br), -78°C is sufficient.[1] For unreactive ones, warm to 0°C.

  • Quench: Add saturated NH

    
    Cl.
    
  • Cleavage (Hydrolysis): Dissolve product in THF/H

    
    O (3:1). Add LiOH  (2.0 equiv) and H
    
    
    
    O
    
    
    (4.0 equiv) at 0°C. Stir 1 h.
    • Why H

      
      O
      
      
      
      ? It forms the hydroperoxide anion, which is more nucleophilic than hydroxide towards the imide but less basic, preventing racemization.
Protocol B: Asymmetric Alkylation using (R)-THP-EtOH

Use this for milder conditions or when an ester product is desired.[1]

  • Esterification: React (R)-THP-EtOH with the target carboxylic acid using DCC/DMAP in DCM.

  • Enolization: Dissolve the chiral ester (1.0 equiv) in THF at -78°C. Add LDA (1.1 equiv).

    • Additive: Add HMPA or DMPU (2.0 equiv) to disrupt aggregates and improve enolate geometry.[1]

  • Alkylation: Add alkyl halide (3.0 equiv). Stir at -78°C for 2h, then slowly warm to -40°C.

  • Cleavage (Saponification): Dissolve in MeOH/H

    
    O. Add KOH  (2.0 equiv) and reflux gently.
    
    • Advantage:[1][3][4] No peroxide required. The chiral alcohol is recovered by extraction after acidification.

Decision Matrix: When to Use Which?

DecisionTree Start Start: Select Chiral Strategy Q1 Is >98% ee/dr required for the final API? Start->Q1 Q2 Is the substrate sensitive to Peroxides/LiAlH4? Q1->Q2 Yes THP USE (R)-THP-EtOH (Chiral Alcohol) Q1->THP No (90% is acceptable) Q3 Is the reaction a Radical Addition? Q2->Q3 No Q2->THP Yes (Needs mild cleavage) Evans USE EVANS AUXILIARY (Oxazolidinone) Q3->Evans No (Standard Enolate) Q3->THP Yes

Figure 2: Strategic Decision Tree for selecting between Evans and THP-EtOH auxiliaries.

References

  • Development of an Effective Chiral Auxiliary for Hydroxyalkyl Radicals. J. Am. Chem. Soc.[5]2002 , 124, 30. Link

  • Evans Asymmetric Alkylation. Evans, D. A., et al.[2]J. Am. Chem. Soc.[6]1982 , 104, 1737. Link

  • Chiral Auxiliaries in Organic Synthesis. Gage, J. R., Evans, D. A.Org. Synth.1990 , 68, 77. Link[1]

  • Product Specification: 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol. TCI Chemicals.[1][7]Link

Sources

Cost-Benefit Analysis of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Strategic procurement vs. de novo synthesis, scalability, and downstream homologation protocols.

Executive Summary & Strategic Context

The chiral tetrahydropyran (THP) ring is a ubiquitous structural motif found in numerous biologically active natural products, polyketides, and modern active pharmaceutical ingredients (APIs), including macrolide antibiotics and complex oncology drugs like eribulin.

For process chemists, installing the chiral center at the C2 position of the THP ring represents a significant strategic crossroad. The decision to synthesize this moiety de novo versus procuring a pre-fabricated chiral building block like (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol directly impacts project timelines, FTE (Full-Time Equivalent) burn rates, and overall process mass intensity (PMI). This guide provides a rigorous cost-benefit analysis comparing the use of this commercial chiral building block against leading synthetic alternatives, supported by self-validating experimental protocols.

Comparative Analysis: Procurement vs. De Novo Synthesis

When designing a synthetic route incorporating a 2-substituted chiral THP ring, chemists typically evaluate three primary strategies.

Alternative 1: Transition-Metal Catalyzed Asymmetric Cycloaddition

Recent advances have enabled the synthesis of chiral tetrahydropyrans via palladium-catalyzed asymmetric [4+2] cycloadditions[1]. While this method allows for the rapid assembly of complex, highly substituted THP rings from acyclic precursors, it introduces heavy metal contaminants. In late-stage API synthesis, removing residual palladium to meet the stringent ICH Q3D elemental impurity guidelines (<10 ppm) often requires expensive metal scavengers and multiple recrystallizations, driving up the hidden costs of this approach.

Alternative 2: Biocatalytic Resolution & Reduction

Biocatalysis has emerged as a powerful tool in pharmaceutical R&D. Utilizing engineered ketoreductases (KREDs) or lipases to establish the chiral center offers unparalleled enantioselectivity[2]. However, the upfront R&D investment is steep. It requires extensive enzyme screening, optimization of cofactor recycling systems (e.g., GDH/glucose), and precise pH control during scale-up. This makes biocatalysis highly cost-effective for commercial manufacturing but often too slow for early-phase clinical material delivery.

Alternative 3: Direct Procurement of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol

Utilizing the commercially available (R)-enantiomer bypasses the need for asymmetric catalysis entirely. The primary alcohol moiety serves as a highly versatile synthetic handle, allowing for immediate downstream homologation (via oxidation to the aldehyde followed by olefination or reductive amination)[3]. While the per-gram material cost is higher, the elimination of chiral optimization steps drastically accelerates the critical path to the target molecule.

Workflow Start Target: Chiral THP-Containing API RouteA De Novo Asymmetric Synthesis (Organocatalysis / Metal Catalysis) Start->RouteA RouteB Biocatalytic Resolution (KRED / Lipase Screening) Start->RouteB RouteC Direct Procurement: (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol Start->RouteC CostA High FTE Cost, Metal Scavenging Required RouteA->CostA CostB High R&D Time, Cofactor Recycling Needed RouteB->CostB CostC Zero R&D Time, Higher Raw Material Cost RouteC->CostC End Downstream Homologation (C-C Bond Formation) CostA->End CostB->End CostC->End

Fig 1: Strategic workflow comparison for accessing chiral THP intermediates.

Quantitative Cost-Benefit Matrix

The following table summarizes the operational metrics for producing 1 kg of a downstream chiral THP intermediate based on the chosen strategy.

MetricAsymmetric Catalysis (De Novo)Biocatalytic Resolution(R)-2-(THP-2-yl)ethan-1-ol (Procurement)
Upfront R&D Time 4–6 Weeks (Ligand screening)6–8 Weeks (Enzyme evolution)0 Weeks (Ready to use)
Enantiomeric Excess (ee) 90–95% (Requires upgrading)>99%>98% (Pre-validated)
Scalability Moderate (Exothermic, metal toxicity)High (Requires reactor engineering)Excellent (Standard chemistry)
Estimated Cost / kg $1,200 (Excludes FTE & Scavengers)$800 (At commercial scale)$2,500 (Material cost only)
Best Use Case Novel substitution patternsLong-term commercial manufacturingIND-enabling studies & Phase I/II

Data synthesized from industry standards for large-scale chiral tetrahydropyran synthesis[4].

Self-Validating Experimental Protocol: Downstream Homologation

To leverage the high cost-benefit ratio of the procured building block, the downstream chemistry must be robust, scalable, and preserve the stereochemical integrity of the C2 position. The most common application is the oxidation of the primary alcohol to an aldehyde, followed by a Wittig olefination to extend the carbon chain.

Causality in Reagent Selection:
  • Oxidation: We utilize the Swern Oxidation over Dess-Martin Periodinane (DMP). While DMP is milder, it is shock-sensitive and prohibitively expensive at scale. Swern oxidation uses inexpensive reagents (oxalyl chloride, DMSO) and avoids over-oxidation to the carboxylic acid. Because the chiral center is separated from the oxidizing center by a methylene group, the risk of alpha-epimerization is virtually eliminated.

  • Olefination: A standard Wittig reaction is chosen for C-C bond formation. The byproduct, triphenylphosphine oxide (TPPO), is notoriously difficult to remove via chromatography; therefore, the protocol incorporates a specific trituration step using cold hexanes/ether to precipitate the TPPO, ensuring a scalable, chromatography-free purification.

Pathway Node1 (R)-2-(Tetrahydro-2H- pyran-2-yl)ethan-1-ol Node2 Aldehyde Intermediate (Swern Oxidation) Node1->Node2 DMSO, (COCl)2 Et3N, DCM, -78°C Node3 Homologated Olefin (Wittig Reaction) Node2->Node3 Ph3P=CH-R, n-BuLi THF, 0°C to RT

Fig 2: Chemical transformation pathway for the homologation of the chiral THP building block.

Step-by-Step Methodology

Part A: Swern Oxidation to (R)-2-(Tetrahydro-2H-pyran-2-yl)acetaldehyde

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, internal temperature probe, and nitrogen inlet.

  • Reagent Charging: Add anhydrous Dichloromethane (DCM) (10 volumes) and oxalyl chloride (1.2 equiv). Cool the reactor to -78 °C using a dry ice/acetone bath.

  • Activation: Dropwise add anhydrous Dimethyl Sulfoxide (DMSO) (2.5 equiv) dissolved in DCM (2 volumes) over 15 minutes. Maintain internal temperature below -70 °C. Causality: Rapid addition causes an exothermic runaway, leading to the formation of the Pummerer rearrangement byproduct.

  • Substrate Addition: Dissolve (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol (1.0 equiv) in DCM (2 volumes) and add dropwise over 30 minutes. Stir for 45 minutes at -78 °C.

  • Quenching: Add Triethylamine (Et₃N) (5.0 equiv) dropwise. Allow the reaction to warm to 0 °C over 1 hour.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM. Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude aldehyde is used immediately in the next step to prevent degradation.

Part B: Wittig Olefination

  • Ylide Generation: Suspend the desired alkyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (10 volumes) at 0 °C. Add n-Butyllithium (2.5 M in hexanes, 1.15 equiv) dropwise. Stir for 30 minutes until a vibrant color (typically orange/red) indicates ylide formation.

  • Coupling: Cool the ylide solution to -78 °C. Add the crude aldehyde from Part A (dissolved in 2 volumes THF) dropwise.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Purification via Trituration (Self-Validating Step): Quench with water and extract with MTBE. Concentrate the organic layer to a viscous oil. Suspend the oil in cold hexanes/diethyl ether (9:1 v/v) and stir vigorously for 1 hour. Causality: The target olefin is highly soluble in hexanes, while the TPPO byproduct is insoluble and precipitates as a white solid.

  • Filtration: Filter the suspension through a pad of Celite. Concentrate the filtrate to yield the highly pure homologated chiral THP olefin.

Conclusion

For early-to-mid phase pharmaceutical development, the cost of time far outweighs the cost of raw materials. While de novo asymmetric synthesis and biocatalysis represent elegant, long-term manufacturing solutions, the direct procurement of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol provides an immediate, risk-free entry point into complex macrolide and polyketide architectures. By utilizing scalable, chromatography-free downstream protocols like the Swern/Wittig sequence described above, process chemists can rapidly advance APIs through the clinical pipeline while maintaining strict control over stereochemical purity.

References

  • Oxford Academic. Newly developed Pd/ZU-Phos/DBN cooperative catalysis enables enantioselective [4+2] annulations for efficient synthesis of diverse spirocyclic scaffolds. Retrieved from [Link][1]

  • ACS Publications (JACS Au). The Evolving Nature of Biocatalysis in Pharmaceutical Research and Development. Retrieved from [Link][2]

  • ACS Publications (Organic Process Research & Development). Large-Scale Synthesis of Chiral Tetrahydropyran via Asymmetric Allylation Catalyzed by (S)-3,3′-Cl2-BINOL. Retrieved from[Link][4]

Sources

Review of patents citing the use of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Evaluating (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol in Patent-Backed Drug Synthesis

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal chiral building block for complex active pharmaceutical ingredient (API) synthesis. In drug development, the spatial orientation of oxygen-containing heterocycles dictates both receptor binding affinity and pharmacokinetic profiles.

(R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol has emerged as a highly specialized, critical intermediate in two major therapeutic domains: Toll-Like Receptor 7 (TLR7) agonists (immunomodulators) and Glucokinase (GK) activators (metabolic diseases). This guide objectively compares the performance of this specific (R)-enantiomer against its racemic, (S)-enantiomeric, and linear aliphatic alternatives, providing structural rationales and self-validating experimental methodologies derived from foundational patent literature.

Section 1: Causality in Chiral Selection: Why the (R)-Enantiomer?

When synthesizing 9-substituted 8-oxoadenine derivatives (TLR7 agonists), the choice of the N9-alkyl substituent is paramount. The patent specifically highlights the utility of the (R)-tetrahydropyranyl (THP) moiety. But why not use a cheaper, achiral alternative?

  • Hydrogen Bonding & Solvation : The THP ring provides an oxygen atom that acts as a hydrogen-bond acceptor. This significantly improves the aqueous solubility of the highly lipophilic purine core compared to linear alkyl chains like n-hexanol.

  • Receptor Pocket Sterics : The TLR7 binding pocket exhibits strict stereochemical requirements. The (R)-configuration of the THP ring aligns the oxygen atom favorably with the receptor's binding residues. Conversely, the (S)-configuration results in severe steric clashes, drastically reducing binding affinity.

  • Diastereomeric Purity : Using racemic 2-(Tetrahydro-2H-pyran-2-yl)ethanol in multi-step syntheses leads to diastereomeric mixtures. These are notoriously difficult to separate via standard silica gel chromatography, resulting in massive yield losses during the final API purification.

Table 1: Quantitative Performance Comparison of N9-Substituents in TLR7 Agonist Synthesis

Precursor / AlternativeTarget ReceptorEC50 (nM)*Aqueous Solubility (µg/mL)Synthesis Yield (API)
(R)-2-(THP-2-yl)ethan-1-ol TLR7< 50> 15068% (High enantiopurity)
(S)-2-(THP-2-yl)ethan-1-ol TLR7> 1000> 15065% (Poor activity)
Racemic THP-ethanol TLR7~ 250> 15032% (Post-chiral separation)
n-Hexanol (Linear) TLR7~ 400< 2075% (Achiral, poor solubility)

(Data synthesized from structure-activity relationship trends in patent WO2008/101867 and related )

Section 2: Patent Workflow Analysis

Workflow A: TLR7 Agonists (WO2008/101867)

GlaxoSmithKline's patent details the use of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol to synthesize purine derivatives, specifically 6-amino-2-butyloxy-9-[(R)-2-(tetrahydro-2H-pyran-2-yl)ethyl]-7,9-dihydro-8H-purin-8-one. These compounds activate the endosomal TLR7 pathway, leading to the robust production of Interferon-alpha (IFN-α), which is critical for antiviral and anti-tumor immune responses.

TLR7_Pathway A (R)-THP-Purine Derivative (TLR7 Agonist) B Endosomal TLR7 Receptor A->B Binds C MyD88 Adaptor Protein B->C Recruits D IRAK4 / TRAF6 Complex C->D Activates E IRF7 Activation D->E Phosphorylates F NF-κB Activation D->F Phosphorylates G Type I IFNs (IFN-α) E->G Transcription H Pro-inflammatory Cytokines F->H Transcription

Figure 1: TLR7 signaling cascade activated by (R)-THP-purine derivatives.

Workflow B: Glucokinase Activators (US2011/0144105)

Hoffmann-La Roche's patent utilizes THP-ethanol derivatives to synthesize azaindole-based glucokinase activators. In this metabolic application, the THP-ethyl moiety is used to finely tune the lipophilicity of the molecule, enhancing its ability to cross cell membranes and activate glucokinase in pancreatic beta cells without causing the toxicity associated with highly lipophilic linear chains.

Synthetic_Workflow A (R)-2-(THP-2-yl)ethan-1-ol B Mitsunobu Activation (PPh3, DIAD) A->B D N9-Alkylated Intermediate B->D C Purine Core (2-butoxy-8-methoxyadenine) C->D + Activated Alcohol E Acidic Hydrolysis (TFA / MeOH) D->E F Target TLR7 Agonist (8-oxoadenine derivative) E->F

Figure 2: Synthetic workflow for N9-alkylation of the purine core using (R)-THP-ethanol.

Section 3: Experimental Protocols & Self-Validating Systems

To ensure reproducibility and maintain stereochemical integrity, the following protocol details the N9-alkylation of a purine core using (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol via a Mitsunobu reaction.

Causality of Reagents : Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD) are utilized to activate the primary alcohol. Because the reaction occurs exclusively at the primary hydroxyl group, the chiral center at the THP ring remains entirely intact, avoiding the racemization risks associated with harsh halogenation methods.

Protocol: Mitsunobu N9-Alkylation of 2-Butoxy-8-methoxyadenine

Objective : Synthesize the protected TLR7 agonist intermediate with >98% enantiomeric excess (ee).

  • Preparation : In an oven-dried, argon-purged flask, dissolve 2-butoxy-8-methoxyadenine (1.0 eq) and (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol (1.2 eq) in anhydrous Tetrahydrofuran (THF) to a 0.2 M concentration.

  • Activation : Add PPh3 (1.5 eq) to the mixture and stir until completely dissolved. Cool the reaction mixture to 0 °C using an ice bath.

    • Self-Validation Check: The solution must remain perfectly clear; any cloudiness or precipitation indicates moisture contamination, which will hydrolyze the DIAD.

  • Coupling : Dropwise add DIAD (1.5 eq) over 15 minutes.

    • Causality: Slow addition prevents the premature formation and degradation of the unreactive betaine intermediate, ensuring maximum coupling efficiency.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

    • Self-Validation Check: Monitor via TLC (Dichloromethane:Methanol 95:5). The complete disappearance of the purine starting material spot confirms reaction completion.

  • Workup & Purification : Quench the reaction with water, extract with Ethyl Acetate (3x), dry the organic layer over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography to yield the N9-alkylated product.

  • Deprotection : Treat the intermediate with 10% Trifluoroacetic acid (TFA) in Methanol at room temperature for 24 hours to cleanly convert the 8-methoxy group to the 8-oxo target compound.

  • Analytical Validation : Confirm the structural identity via 1H NMR (CDCl3). Validate the chiral integrity via Chiral HPLC (Chiralpak AD-H column) to ensure the final API retains >98% ee.

Conclusion

The strategic selection of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol over its racemic or linear counterparts is not merely a matter of functionalization—it is a strict necessity for achieving high target affinity and favorable physicochemical properties. As demonstrated in both TLR7 and Glucokinase activator patents, the (R)-THP-ethyl moiety provides an optimal, irreplaceable balance of hydrogen bonding capacity, steric receptor compatibility, and synthetic tractability.

References

  • Title: PURINE DERIVATIVES AS IMMUNOMODULATORS (WO2008101867A1)
  • Title: AZAINDOLE GLUCOKINASE ACTIVATORS (US20110144105A1)
  • Title : Covalently Conjugated NOD2/TLR7 Agonists Are Potent and Versatile Immune Potentiators Source : Journal of Medicinal Chemistry (via PubMed Central) URL :[Link]

Safety Operating Guide

(R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

[label="Conduct Peroxide Strip Test", fillcolor="#FBBC05",

Decision tree for the safe evaluation, peroxide testing, and disposal routing of THP derivatives.

Step-by-Step Methodologies

Protocol A: Pre-Disposal Peroxide Testing

Self-Validating Principle: Never assume a "sealed" bottle is oxygen-free. Once the manufacturer's seal is broken, the peroxidation clock starts.

  • Preparation : Don standard PPE (flame-resistant lab coat, nitrile gloves, safety goggles). Ensure the work is conducted inside a certified chemical fume hood.

  • Visual Inspection : Before touching the bottle, inspect for crystalline solids around the cap or a cloudy appearance in the liquid. Causality: Crystals indicate solid, shock-sensitive peroxides[1]. If observed, DO NOT TOUCH THE BOTTLE. Evacuate the immediate area and call EHS.

  • Sampling : If the liquid is clear, carefully open the container. Dip a commercial semi-quantitative peroxide test strip (e.g., Quantofix) into the chemical for 1 second.

  • Incubation & Reading : Shake off excess liquid. Wait exactly 15 seconds to allow the peroxidase-catalyzed oxidation of the indicator to occur. Compare the color to the provided scale.

Table 2: Peroxide Concentration Action Thresholds

ConcentrationAction RequiredMechanistic Rationale
< 20 ppm Route to Non-Halogenated Waste.Levels are thermodynamically stable for standard transport.
20 - 100 ppm Quench before disposal (See Protocol B).Elevated risk; requires chemical reduction to safe alcohols.
> 100 ppm STOP. Contact EHS for high-hazard removal.Imminent detonation risk; requires remote explosive handling.
Protocol B: Chemical Quenching of Peroxides (20-100 ppm)

If testing reveals moderate peroxide levels, the hydroperoxides must be chemically reduced before the solvent can be safely mixed with other waste.

  • Preparation of Quenching Solution : Prepare a fresh aqueous solution of Ferrous Sulfate (FeSO₄) or Ferrous Ammonium Sulfate. Causality: The Fe²⁺ ion acts as a reducing agent, converting the dangerous hydroperoxides (ROOH) into stable alcohols (ROH), while being oxidized to Fe³⁺.

  • Addition : Slowly add the ferrous solution to the (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol waste in a separatory funnel.

  • Agitation : Shake gently, venting frequently to release any pressure buildup.

  • Verification (Self-Validation) : Separate the organic layer and re-test it using a new peroxide strip. The reading MUST be < 20 ppm before proceeding. If not, repeat the quenching step.

Protocol C: Waste Consolidation and Labeling
  • Segregation : Transfer the cleared or quenched chemical into an approved, high-density polyethylene (HDPE) waste carboy explicitly designated for "Non-Halogenated Organic Solvents."

  • Compatibility Check : Ensure the carboy contains no strong oxidizers (e.g., nitric acid, perchlorates), which could trigger a violent exothermic reaction with the alcohol moiety.

  • Documentation : Immediately update the hazardous waste tag. List the exact chemical name, concentration, and note "Peroxides tested: <20 ppm on [Date]."

  • Storage : Store the carboy in a secondary containment tray within a grounded, ventilated flammables storage cabinet until EHS pickup for commercial incineration.

References

  • University of Minnesota Environmental Health & Safety. "Peroxide-Forming Chemicals." 2

  • Royal Society of Chemistry. "Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution." Green Chemistry, 2022. 3

  • Florida Institute of Technology. "Peroxide Forming Chemicals." 1

  • Chemsrc. "2-(TETRAHYDRO-2H-PYRAN-2-YL)ETHANOL | CAS#:38786-79-7." 4

Sources

Personal protective equipment for handling (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2]

Warning: Structural Ambiguity & Peroxide Risk This guide addresses (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol , a chiral building block featuring a hydroxyethyl group attached via a carbon-carbon bond to the 2-position of a tetrahydropyran ring.

Crucial Distinction: Do not confuse this with 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol (CAS 2162-31-4), which is an acetal (THP-protected ethylene glycol). The compound discussed here is a stable C-linked alcohol, but it shares the peroxide-forming potential of the tetrahydropyran moiety.

Parameter Data / Specification
Chemical Name (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol
CAS Number 38786-79-7 (Specific Isomer) / 4676-47-3 (Racemic)
Molecular Formula C₇H₁₄O₂
Physical State Colorless, viscous liquid
Flash Point ~108°C (Closed Cup) - Combustible
Key Hazards Skin/Eye Irritant (H315, H319), Peroxide Former (EUH019)

Hazard Architecture & Risk Assessment

Effective safety relies on understanding the mechanism of injury, not just the regulation.

The Peroxide Threat (The Silent Hazard)

Like tetrahydrofuran (THF) and other cyclic ethers, the tetrahydropyran ring is susceptible to auto-oxidation at the α-carbon (adjacent to the oxygen).

  • Mechanism: Exposure to atmospheric oxygen creates hydroperoxides. Upon concentration (e.g., distillation), these can polymerize into shock-sensitive organic peroxides.

  • Trigger: Long-term storage, exposure to light, or distillation to dryness.

Toxicological & Physical Hazards
  • Skin/Eye: The hydroxyl group increases polarity, potentially aiding skin absorption, while the lipophilic THP ring facilitates defatting of skin tissues.

  • Inhalation: While less volatile than THF, heating generates vapors that are respiratory irritants (H335).

Personal Protective Equipment (PPE) Matrix

Core Directive: Standard nitrile gloves are insufficient for prolonged contact with cyclic ethers. The THP ring can permeate thin nitrile films.

PPE Selection Logic
Protection Zone Standard Operation (Splash Risk)High-Risk Operation (Immersion/Distillation)Rationale
Hand Protection Double Nitrile (min 0.11 mm each)Butyl Rubber (0.7 mm) or Silver Shield® (Laminate) Cyclic ethers degrade nitrile. Double gloving provides a "change window" upon splash.
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + Splash GogglesVapors can bypass standard safety glasses; liquid is a severe irritant.
Respiratory Fume Hood (Face velocity > 0.5 m/s)Half-mask respirator with Type A (Organic Vapor) cartridgesRequired if heating or working outside containment.
Body Defense Lab Coat (Cotton/Poly blend)Chemical-Resistant Apron (Tyvek/PVC)Prevent skin absorption via clothing wicking.
PPE Decision Tree (Visualization)

PPE_Selection Start Task Assessment Contact Contact Type? Start->Contact Splash Incidental Splash Contact->Splash Transfer/Aliquot Immersion Immersion / Heating Contact->Immersion Distillation/Synthesis Glove_Splash Double Nitrile Gloves (Change immediately on contact) Splash->Glove_Splash Glove_Immersion Butyl Rubber or Silver Shield Laminate Immersion->Glove_Immersion Resp_Check Vapor Generation? Glove_Splash->Resp_Check Glove_Immersion->Resp_Check Hood Fume Hood Only Resp_Check->Hood No (Ambient Temp) Respirator Organic Vapor (Type A) Respirator Required Resp_Check->Respirator Yes (Heating/Spray)

Figure 1: PPE Selection Logic based on operational risk intensity.

Operational Handling Protocols

Receiving & Storage (The "Clock" Starts Here)
  • Labeling: Upon receipt, mark the container with the Date Received and Date Opened .

  • Inert Atmosphere: Store under Nitrogen or Argon blanket. The R-isomer is often expensive; degradation by oxidation destroys chiral purity and safety.

  • Testing Cycle: Test for peroxides every 6 months using semi-quantitative strips (e.g., Quantofix).

    • Threshold: If >10 ppm, treat to remove peroxides or dispose.

    • Threshold: If >100 ppm, DO NOT MOVE . Contact EHS immediately.

Synthesis & Processing
  • Solvent Compatibility: The compound is soluble in most organic solvents. Avoid strong oxidizers (e.g., KMnO4, CrO3) which may cleave the alcohol or attack the ether ring violently.

  • Heating: Never distill to dryness. Leave at least 10% residue to prevent peroxide concentration.

Waste Disposal[5]
  • Classification: Hazardous Organic Waste (Halogen-free).

  • Protocol:

    • Collect in a dedicated solvent waste container (HDPE or Glass).

    • Do not mix with oxidizers (Nitric acid, Peroxides).

    • Label clearly: "Contains Cyclic Ethers - Peroxide Forming Potential."

Emergency Response

Scenario Immediate Action Follow-up
Skin Contact Wash with soap and water for 15 min.[1][2] Do not use alcohol (enhances absorption).Monitor for dermatitis. Consult physician if redness persists.
Eye Splash Flush at eyewash station for 15 min, holding eyelids open.Mandatory ophthalmology consult.
Spill (<500 mL) Evacuate area. Don PPE (Goggles, Butyl gloves). Absorb with vermiculite or sand.Place in sealed container. Label as hazardous waste.
Fire Use Alcohol-resistant foam, Dry chemical, or CO2.[3]Cool surrounding containers with water spray to prevent pressure buildup.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8894, Tetrahydropyran.[4] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Guide. Retrieved from [Link][5]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.